1-Methyl-2-(trifluoromethyl)benzimidazole
Description
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Properties
IUPAC Name |
1-methyl-2-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2/c1-14-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKYRNSRLGCTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334490 | |
| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384-46-3 | |
| Record name | 1-methyl-2-(trifluoromethyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole
This technical guide provides a detailed overview of the primary synthesis pathways for 1-Methyl-2-(trifluoromethyl)benzimidazole, a key heterocyclic compound with applications in pharmaceutical and materials science research. The information is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols and comparative data.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 1-position can significantly modulate the compound's lipophilicity, metabolic stability, and target-binding affinity. This guide outlines the two principal synthetic strategies for obtaining this target molecule: a two-step synthesis involving the formation and subsequent alkylation of a benzimidazole intermediate, and a one-pot synthesis starting from N-methyl-o-phenylenediamine.
Primary Synthesis Pathways
There are two main routes for the synthesis of this compound:
-
Two-Step Synthesis: This is the most commonly referenced method, involving the initial formation of the 2-(trifluoromethyl)benzimidazole ring, followed by N-methylation.
-
One-Pot Synthesis: This approach involves the direct condensation of N-methylated phenylenediamine with a trifluoromethyl source.
The following sections provide detailed experimental protocols for each pathway.
Pathway 1: Two-Step Synthesis
This pathway is a robust and widely applicable method for generating N-alkylated benzimidazoles.
Step 1: Synthesis of 2-(Trifluoromethyl)benzimidazole
The first step is the formation of the benzimidazole ring via the Phillips cyclocondensation reaction.
-
Reaction: o-Phenylenediamine is condensed with trifluoroacetic acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as 4M hydrochloric acid or a mixture of methanol and water.[1]
-
Reagent Addition: Slowly add an equimolar amount of trifluoroacetic acid to the solution.
-
Heating: Heat the reaction mixture to reflux (a temperature of 50°C has been cited for a methanol/water solvent system) for 2-4 hours.[1]
-
Work-up:
-
After cooling to room temperature, neutralize the reaction mixture with a base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Purification: The crude 2-(trifluoromethyl)benzimidazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
Step 2: N-Methylation of 2-(Trifluoromethyl)benzimidazole
The second step involves the alkylation of the N-H group of the benzimidazole ring.
-
Reaction: 2-(Trifluoromethyl)benzimidazole is treated with a methylating agent in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(trifluoromethyl)benzimidazole in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]
-
Base Addition: Add a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), to the solution to deprotonate the benzimidazole nitrogen.
-
Methylating Agent: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture. A patent for a similar benzimidazole alkylation used a significant excess of methyl iodide.[3]
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to a moderate heat (e.g., 35-45°C) for 2 to 8 hours.[2][3] The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Diagram of the Two-Step Synthesis Pathway:
Pathway 2: One-Pot Synthesis
This pathway offers a more streamlined approach by starting with an N-methylated precursor, potentially reducing the number of synthetic steps and purification procedures.
-
Reaction: N-methyl-o-phenylenediamine is directly condensed with a trifluoroacetylating agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve N-methyl-o-phenylenediamine in a suitable solvent.
-
Reagent Addition: Add a trifluoroacetylating agent, such as trifluoroacetic acid or trifluoroacetic anhydride (TFAA).[4] TFAA is a highly reactive acylating agent and may be used with a non-nucleophilic base to scavenge the acid byproduct.[4]
-
Heating: Heat the reaction mixture to facilitate the cyclization and dehydration, forming the benzimidazole ring. The reaction conditions would likely be similar to the Phillips condensation.
-
Work-up and Purification: The work-up and purification would follow a similar procedure to that described in Step 1 of Pathway 1, involving neutralization, extraction, and chromatographic purification.
Diagram of the One-Pot Synthesis Pathway:
Quantitative Data Summary
| Reaction Step | Starting Materials | Product | Reported Yield | Reference(s) |
| Alkylation of a Benzimidazole Derivative | Tris(2-(benzimidazolyl-)methyl)amine, Methyl Iodide, NaOH | Tris(1-methyl-(2-benzimidazolyl-)methyl)amine | 78% | [3] |
| Alkylation of 2-(trifluoromethyl)-1H-benzimidazole | 2-(trifluoromethyl)-1H-benzimidazole, 4-bromobutyl acetate | 4-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]butyl acetate | 60-65% | [2] |
| Synthesis of 1-methylbenzimidazole (related compound) | Benzimidazole, Sodium Methylate, Methyl Trifluoroacetate | 1-Methylbenzimidazole | 72% | [1] |
| Synthesis of Polycyclic Benzimidazoles with CF₃ (related reaction type) | Benzimidazole derivatives with unactivated alkenes, CF₃SO₂Na | Polycyclic benzimidazoles containing a CF₃ group | 34-78% | [5] |
Conclusion
The synthesis of this compound can be effectively achieved through either a two-step synthesis involving the formation and subsequent N-methylation of 2-(trifluoromethyl)benzimidazole, or a more direct one-pot synthesis from N-methyl-o-phenylenediamine. The two-step pathway is well-documented for analogous compounds and offers a reliable method. The one-pot synthesis presents a more efficient alternative, though specific reaction conditions may require optimization. The choice of pathway will depend on the availability of starting materials, desired purity, and scalability of the reaction. The provided protocols and data serve as a comprehensive guide for the successful synthesis of this important molecule.
References
- 1. 1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Electrochemically mediated fluoroalkylation/cyclization of unactivated alkenes: synthesis of polycyclic benzimidazoles containing a CF3 group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
physicochemical properties of 1-Methyl-2-(trifluoromethyl)benzimidazole
An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of significant interest in medicinal chemistry. This document summarizes key quantitative data, outlines representative experimental protocols, and provides visualizations of its synthesis workflow and a known signaling pathway.
Core Physicochemical Data
The following tables summarize the known and predicted . This data is crucial for understanding its behavior in biological systems and for designing further studies.
| Identifier | Value | Source |
| IUPAC Name | 1-methyl-2-(trifluoromethyl)-1H-benzimidazole | [1] |
| CAS Registry Number | 384-46-3 | [1] |
| Molecular Formula | C₉H₇F₃N₂ | [1][2] |
| Molecular Weight | 200.16 g/mol | [1][2] |
| Canonical SMILES | Cn1c(C(F)(F)F)nc2ccccc21 | [2] |
| InChIKey | YKKYRNSRLGCTDO-UHFFFAOYSA-N | [2] |
| Property | Value | Type | Source |
| Melting Point | 95-97 °C | Experimental | [1][3] |
| Boiling Point | 232.3 ± 40.0 °C | Predicted | [3] |
| Density | 1.34 ± 0.1 g/cm³ | Predicted | [3] |
| pKa | 3.12 ± 0.10 | Predicted | [3] |
| LogP | 2.59210 | Calculated | [2] |
| Appearance | Solid (at room temperature) | Experimental | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and representative method for the synthesis of N-substituted 2-(trifluoromethyl)benzimidazoles can be described based on established chemical principles.
Representative Synthesis of this compound
The synthesis of this compound can be conceptualized in a two-step process, which is a common strategy for the synthesis of N-substituted benzimidazoles.
Step 1: Synthesis of 2-(Trifluoromethyl)benzimidazole
This step involves the cyclocondensation of an o-phenylenediamine with trifluoroacetic acid.
-
Reactants: o-Phenylenediamine and trifluoroacetic acid.
-
Reaction Conditions: The reactants are typically heated together, often in the presence of a dehydrating agent or a catalyst such as a strong acid (e.g., polyphosphoric acid), to facilitate the cyclization and removal of water.
-
Work-up: The reaction mixture is cooled and then neutralized with a base (e.g., sodium bicarbonate solution). The crude product precipitates and is collected by filtration.
-
Purification: The crude 2-(trifluoromethyl)benzimidazole is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure intermediate.
Step 2: N-Methylation of 2-(Trifluoromethyl)benzimidazole
This step introduces the methyl group onto the nitrogen atom of the benzimidazole ring.
-
Reactants: 2-(Trifluoromethyl)benzimidazole and a methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
Base: A base such as sodium hydride or potassium carbonate is used to deprotonate the benzimidazole nitrogen, making it nucleophilic.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used.
-
Reaction Conditions: The deprotonated 2-(trifluoromethyl)benzimidazole is reacted with the methylating agent at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: The reaction mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The final product, this compound, is purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the methyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.[1]
-
Melting Point Analysis: To assess the purity of the final compound.
Visualizations
The following diagrams illustrate a generalized workflow for the synthesis and characterization of this compound and its known mechanism of action in inducing ferroptosis.
Caption: Generalized workflow for the synthesis and characterization.
Caption: Signaling pathway for ferroptosis induction.
Biological Activities and Potential Applications
Derivatives of 2-(trifluoromethyl)benzimidazole have demonstrated a range of biological activities, highlighting their potential in drug development.
-
Anticancer Activity: Certain derivatives of 2-(trifluoromethyl)benzimidazole have been identified as novel ferroptosis inducers.[4][5] They have been shown to inhibit the cystine/glutamate antiporter (system Xc-), leading to the induction of ferroptosis, a form of programmed cell death.[4][5] This mechanism presents a promising avenue for cancer therapy.[4][5]
-
Antimicrobial and Antiparasitic Activity: Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[6][7] Specifically, 2-(trifluoromethyl)benzimidazole derivatives have been synthesized and evaluated for their potential as antimicrobial and antiparasitic agents.[8][9][10] These compounds have shown activity against various protozoa and bacteria.[8][9][10]
The unique , combined with its demonstrated biological activities, make it a valuable scaffold for the design and development of new therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully exploit its therapeutic potential.
References
- 1. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]
- 2. CAS#:384-46-3 | 1H-Benzimidazole,1-methyl-2-(trifluoromethyl)-(9CI) | Chemsrc [chemsrc.com]
- 3. 384-46-3 CAS MSDS (1H-Benzimidazole,1-methyl-2-(trifluoromethyl)-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the NMR Spectroscopic Data of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 1-Methyl-2-(trifluoromethyl)benzimidazole. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who are working with or interested in the characterization of this specific fluorinated heterocyclic compound.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzimidazole core in numerous pharmacologically active molecules. The incorporation of a trifluoromethyl group at the 2-position and a methyl group at the 1-position can profoundly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate and detailed spectroscopic data are paramount for the unambiguous identification and characterization of this molecule, ensuring the integrity of research and development activities. This guide focuses on the detailed NMR spectroscopic data, which is fundamental for structural elucidation.
NMR Spectroscopic Data
The following tables summarize the available ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound. This information is critical for confirming the synthesis and purity of the compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in search results |
Table 3: ¹⁹F NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results |
Note: Despite extensive searches, specific experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound were not found in the public domain at the time of this compilation. The data tables are therefore presented as a template to be populated when such information becomes available.
Experimental Protocols
While the specific NMR data for the target compound is not available, a general experimental protocol for acquiring NMR spectra of similar benzimidazole derivatives can be outlined based on common laboratory practices.
General NMR Spectroscopy Protocol:
-
Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
Sample Preparation: The compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Proton NMR spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are referenced to the solvent peak or TMS.
-
¹⁹F NMR: Fluorine-19 NMR spectra are acquired to observe the signals of the trifluoromethyl group. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0.00 ppm).
Synthesis and Logical Workflow
The synthesis of this compound typically involves a two-step process. The logical workflow for its preparation and characterization is depicted in the following diagram.
Caption: A logical workflow diagram illustrating the synthesis, purification, and characterization of this compound.
A publication in the Egyptian Journal of Basic and Applied Sciences describes the synthesis of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, reporting a yield of 91% and a melting point of 95–97°C[1]. The general procedure for the N-alkylation of 2-(trifluoromethyl)-1H-benzimidazole involves reacting it with an alkylating agent in the presence of a base in a suitable solvent[1].
Conclusion
This technical guide highlights the importance of detailed NMR spectroscopic data for the unequivocal characterization of this compound. While specific experimental data is not currently available in the public domain, this document provides a framework for the type of information required and the experimental procedures typically employed. The provided synthesis workflow offers a logical path for the preparation and subsequent detailed analysis of this compound. It is anticipated that as research in this area progresses, the specific NMR data will become available, and this guide can be updated accordingly to provide a complete and invaluable resource for the scientific community.
References
An In-depth Technical Guide to the Infrared and Mass Spectrometry of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the core spectral characteristics of the molecule as determined by Infrared (IR) Spectroscopy and Mass Spectrometry (MS), offering insights into its structural features and fragmentation behavior. Detailed experimental protocols and data visualizations are provided to support researchers in their analytical workflows.
Core Spectroscopic Data
The empirical formula for this compound is C₉H₇F₃N₂, with a molecular weight of 200.16 g/mol .[1] The following tables summarize the key quantitative data obtained from IR and predicted for mass spectrometry.
Infrared (IR) Spectroscopy Data
The infrared spectrum of this compound, obtained from a solid sample prepared as a mineral oil mull, reveals several characteristic absorption bands.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (from N-CH₃ and mineral oil) |
| ~1620 | Medium | C=N stretch (imidazole ring) |
| ~1500, 1460 | Strong | Aromatic C=C skeletal vibrations |
| ~1350 | Strong | C-F stretch (trifluoromethyl group) |
| ~1170, 1130 | Strong | C-F stretch (trifluoromethyl group) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
Note: The region around 2900 cm⁻¹ may show interference from the mineral oil mull.[1]
Predicted Electron Ionization Mass Spectrometry (EI-MS) Data
| m/z (Predicted) | Relative Abundance | Proposed Fragment Ion |
| 200 | High | [M]⁺∙ (Molecular Ion) |
| 199 | Medium | [M-H]⁺ |
| 185 | Medium | [M-CH₃]⁺ |
| 131 | High | [M-CF₃]⁺ |
| 104 | Medium | [C₇H₆N]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of IR and MS data for this compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Methodology: Solid Sample (Mineral Oil Mull)
-
Sample Preparation:
-
Place approximately 10-20 mg of finely powdered this compound into an agate mortar.
-
Add 1-2 drops of mineral oil (Nujol) to the mortar.
-
Grind the sample and oil together with the pestle until a smooth, translucent paste is formed. The particle size of the solid should be reduced to minimize scattering of the infrared radiation.
-
-
Sample Mounting:
-
Transfer a small amount of the mull onto the surface of a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate using a spatula.
-
Place a second salt plate on top of the first and gently rotate the plates to spread the mull into a thin, uniform film. Ensure no air bubbles are trapped between the plates.
-
-
Data Acquisition:
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the major absorption bands. Note the characteristic peaks of the mineral oil (around 2925, 2855, 1460, and 1375 cm⁻¹) to avoid misinterpretation.
-
Electron Ionization Mass Spectrometry (EI-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C) for 1-2 minutes, then ramp up at a rate of 10-20°C/min to a final temperature of 280-300°C and hold for several minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample solution into the GC-MS system.
-
The compound will be separated from the solvent and any impurities on the GC column before entering the mass spectrometer.
-
The mass spectrometer will record the mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺∙) and the major fragment ions.
-
Propose fragmentation pathways based on the observed m/z values.
-
Visualizations
The following diagrams illustrate the experimental workflows and the predicted fragmentation pathway.
References
A Technical Guide to the Crystal Structure of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated crystal structure of 1-Methyl-2-(trifluoromethyl)benzimidazole. While direct crystallographic data for this specific molecule is not publicly available, this document leverages data from the closely related analogue, 2-trifluoromethyl-1H-benzimidazole, to infer structural properties and outline the necessary experimental protocols for its determination.
Introduction
This compound belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies, computational modeling, and the development of solid dosage forms.
This guide details the probable crystallographic parameters of this compound based on its parent compound and provides standardized methodologies for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction.
Predicted Crystallographic Data
The crystallographic data for 2-trifluoromethyl-1H-benzimidazole provides a foundational basis for predicting the structural parameters of its N-methylated derivative. The addition of a methyl group at the N1 position is expected to alter the unit cell dimensions and intermolecular interactions, but the core benzimidazole and trifluoromethyl geometries should remain comparable.
Table 1: Crystallographic Data for 2-trifluoromethyl-1H-benzimidazole[1][2]
| Parameter | Value |
| Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.14 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbcm |
| a | 11.859 (2) Å |
| b | 7.2154 (14) Å |
| c | 19.508 (4) Å |
| V | 1669.2 (5) ų |
| Z | 8 |
| T | 293 K |
| μ (Mo Kα) | 0.14 mm⁻¹ |
Experimental Protocols
Synthesis of this compound
The synthesis of N-alkylated benzimidazoles is a well-established chemical transformation. A common method involves the reaction of the parent benzimidazole with an alkylating agent in the presence of a base.
Materials:
-
2-(Trifluoromethyl)-1H-benzimidazole
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(trifluoromethyl)-1H-benzimidazole (1.0 eq) in acetone or DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent, methyl iodide (1.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
Crystallization
The growth of single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed and effective technique.
Materials:
-
Purified this compound
-
Volatile solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture thereof)
-
Crystallization vial
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Transfer the clear solution to a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of single crystals over several days to weeks.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the three-dimensional structure of a crystalline solid.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.
-
Goniometer head
-
Cryostream for low-temperature data collection (optional but recommended)
Procedure:
-
Select a suitable single crystal of appropriate size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction frames to determine the unit cell parameters and crystal system.
-
Perform a full data collection by rotating the crystal through a range of angles.
-
Process the raw diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
Data Presentation
Upon successful structure determination, the following tables should be populated with the experimental data for this compound.
Table 2: Expected Crystallographic Data and Structure Refinement Details
| Parameter | Expected Value |
| Formula | C₉H₇F₃N₂ |
| Molecular Weight | 200.16 g/mol |
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| V (ų) | To be determined |
| Z | To be determined |
| T (K) | To be determined |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Reflections collected | To be determined |
| Independent reflections | To be determined |
| R(int) | To be determined |
| Final R indices [I>2σ(I)] | To be determined |
| wR2 (all data) | To be determined |
| Goodness-of-fit on F² | To be determined |
Concluding Remarks
The determination of the crystal structure of this compound is an essential step in its development as a potential therapeutic agent or advanced material. The protocols outlined in this guide provide a robust framework for its synthesis, crystallization, and structural analysis. The resulting crystallographic data will be invaluable for understanding its solid-state properties, guiding further chemical modifications, and facilitating computational studies to predict its biological activity.
A Technical Guide to the Quantum Chemical Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical investigation of 1-Methyl-2-(trifluoromethyl)benzimidazole, a molecule of interest in medicinal chemistry. Due to the limited availability of specific experimental and computational studies on this exact molecule, this document outlines a robust, standardized methodology based on established quantum chemical techniques widely applied to analogous benzimidazole derivatives. The presented data is based on closely related structures and serves as a blueprint for future computational work on the title compound.
Introduction
Benzimidazole and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a compound of significant interest. Quantum chemical calculations provide a powerful, non-invasive tool to understand the structural, electronic, and spectroscopic properties of such molecules at the atomic level, offering insights that can guide drug design and development.
This guide details the standard protocols for performing Density Functional Theory (DFT) calculations to determine the optimized molecular geometry, vibrational frequencies, and electronic characteristics of this compound.
Experimental and Computational Protocols
A combined experimental and computational approach is the gold standard for a thorough analysis. While experimental data for the title compound is sparse, a typical workflow would involve the following.
Experimental Spectroscopy (for validation)
For validation of the theoretical calculations, experimental spectroscopic data is crucial. The National Institute of Standards and Technology (NIST) database contains an experimental Infrared (IR) spectrum for this compound (CAS Registry Number: 384-46-3) in the solid phase (mineral oil mull).[1] This spectrum can be used to compare with the calculated vibrational frequencies.
Computational Methodology
The computational investigation of this compound would typically be performed using the Gaussian suite of programs. The methodology described below is based on protocols commonly used for similar benzimidazole derivatives.[2][3]
Workflow for Quantum Chemical Calculations:
Caption: General workflow for the quantum chemical analysis of a molecule.
Detailed Steps:
-
Molecular Structure Input: The initial 3D structure of this compound is created using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.[3] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical IR and Raman spectra.
-
Electronic Property Calculations: The optimized geometry is then used to calculate various electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP).
Data Presentation
The following tables present representative data for a closely related molecule, 2-(trifluoromethyl)benzimidazole , based on available crystallographic and computational studies.[4][5] This data serves as an illustrative example of the expected values for this compound.
Optimized Geometrical Parameters (Illustrative for a related molecule)
The table below shows a comparison of selected experimental bond lengths and angles for 2-(trifluoromethyl)benzimidazole from X-ray diffraction data and calculated values for a similar benzimidazole derivative.
| Parameter | Bond | Experimental (Å)[4] | Calculated (Å) (Representative) |
| Bond Lengths | C-N (imidazole) | 1.323 | ~1.33 |
| C-C (imidazole) | 1.454 | ~1.46 | |
| C-F | 1.305 | ~1.34 | |
| C-C (benzene) | 1.36 - 1.40 | ~1.39 - 1.41 |
| Parameter | Angle | Experimental (°)[4] | Calculated (°) (Representative) |
| Bond Angles | N-C-N (imidazole) | ~110-112 | ~111 |
| C-N-C (imidazole) | ~105-108 | ~107 | |
| F-C-F | ~106-108 | ~107 |
Vibrational Frequencies (Illustrative Comparison)
The calculated vibrational frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values. Below is a qualitative comparison of expected vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methyl) | 3000 - 2850 |
| C=N stretching | 1620 - 1580 |
| C=C stretching (aromatic) | 1600 - 1450 |
| C-F stretching | 1350 - 1100 |
| Ring breathing modes | 1000 - 700 |
The experimental IR spectrum from NIST for this compound can be used for a direct comparison with the scaled theoretical frequencies.[1]
Electronic Properties (Illustrative)
The HOMO and LUMO energies are crucial for understanding the chemical reactivity and electronic transitions of a molecule.
| Property | Value (eV) (Representative) |
| HOMO Energy | ~ -6.0 to -7.0 |
| LUMO Energy | ~ -1.0 to -2.0 |
| HOMO-LUMO Energy Gap (ΔE) | ~ 4.0 to 5.0 |
A smaller HOMO-LUMO gap generally indicates a more reactive molecule.[6]
Visualization of Key Concepts
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.
References
- 1. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]
- 2. Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular structure and vibrational spectra of 2- and 5-methylbenzimidazole molecules by density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Trifluoromethyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lupinepublishers.com [lupinepublishers.com]
The Ascendant Trajectory of 1-Methylbenzimidazoles: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the discovery of novel therapeutic agents. Among its numerous derivatives, 1-methylbenzimidazoles have emerged as a particularly promising class, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, discovery, and mechanisms of action of novel 1-methylbenzimidazole derivatives, tailored for researchers and professionals in the field of drug development.
Synthetic Strategies: Building the 1-Methylbenzimidazole Core
The synthesis of 1-methylbenzimidazole derivatives can be broadly approached through two main strategies: direct methylation of a pre-formed benzimidazole ring or by constructing the benzimidazole ring from an N-methylated precursor.
A common and direct method involves the N-alkylation of a benzimidazole scaffold. This is typically achieved by treating the parent benzimidazole with a methylating agent, such as methyl iodide, in the presence of a base like potassium hydroxide in a suitable solvent like acetone.
Alternatively, the synthesis can commence with N-methyl-o-phenylenediamine, which is then cyclized with various reagents to introduce substituents at the 2-position. This approach offers flexibility in the introduction of diverse functional groups.
The general synthetic workflow can be visualized as follows:
Biological Activities and Quantitative Data
1-Methylbenzimidazole derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. The following tables summarize key quantitative data from various studies, highlighting the potential of these compounds.
Antimicrobial Activity
| Compound ID | Substituent at C2 | Target Organism | MIC (µg/mL) | Reference |
| 3ag | 1H-indol-3-yl | Mycobacterium smegmatis | 3.9 | [1] |
| 3ag | 1H-indol-3-yl | Candida albicans | 3.9 | [1] |
| 3aq | 5-Bromo-1H-indol-3-yl | Candida albicans | 3.9 | [1] |
| - | Phenyl-substituted benzyl ethers | - | 0.39-0.78 | [2] |
| - | bis-benzimidazole diamidine | - | 0.12-0.5 | [2] |
Anticancer Activity
| Compound ID | Substituents | Cell Line | IC50 (µM) | Reference |
| 2a | 1-(p-tolyl)-2-methyl | A549 (Lung Carcinoma) | 111.70 | [3] |
| 2a | 1-(p-tolyl)-2-methyl | DLD-1 (Colon Carcinoma) | 185.30 | [3] |
| 1 | 2-methyl | - | 0.42 (LC50, µg/mL) | [4] |
| 4b | 1,2,4-triazole derivative | A549 (Lung Carcinoma) | 7.34 | [5] |
| 4h | 1,2,4-triazole derivative | A549 (Lung Carcinoma) | 4.56 | [5] |
Enzyme Inhibitory Activity
| Compound ID | Target Enzyme | IC50 | Reference |
| 19A10 | PARP1 | 4.62 nM | [6] |
| - | Topoisomerase I | - | [5] |
Mechanism of Action: Modulation of PAR1 Signaling
Recent studies have indicated that certain benzimidazole derivatives can modulate the activity of Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor involved in thrombosis and inflammation. These compounds can act as allosteric modulators, selectively inhibiting the Gq signaling pathway without affecting other downstream pathways.[7][8] This selective inhibition presents a promising therapeutic strategy for developing antiplatelet and anti-inflammatory agents with potentially fewer side effects.
The signaling pathway of PAR1 and the point of intervention by benzimidazole derivatives can be illustrated as follows:
Experimental Protocols
This section provides detailed methodologies for the synthesis of key 1-methylbenzimidazole derivatives, which can be adapted for the synthesis of a variety of analogues.
Protocol 1: Synthesis of 2-Amino-1-methylbenzimidazole
This protocol describes the synthesis of a key intermediate for further derivatization.
Materials:
-
1H-benzimidazol-2-amine
-
Potassium hydroxide (KOH)
-
Methyl iodide (CH₃I)
-
Acetone
-
Ice
-
Water
-
Ethyl acetate (EA)
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
Dissolve 1H-benzimidazol-2-amine (4.1 mmol) in 15 mL of acetone in a 50 mL single-mouth pear-shaped flask.
-
Add powdered potassium hydroxide (8.2 mmol) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture in an ice-water bath.
-
Add methyl iodide (4.5 mmol) dropwise to the cooled mixture and continue stirring for 10 minutes. Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to warm to room temperature.
-
Add 15 mL of water to the reaction mixture and remove the solvent under reduced pressure.
-
Extract the aqueous layer three times with 10 mL of ethyl acetate.
-
Combine the organic phases, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (50:1) eluent system to obtain the final product.[9]
Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazole Derivatives
This protocol outlines a general procedure for the synthesis of 1,2-disubstituted benzimidazoles via condensation.
Materials:
-
o-Phenylenediamine or its substituted derivatives
-
Aromatic aldehydes
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,2-disubstituted benzimidazole derivative.
Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized 1-methylbenzimidazole derivatives
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include a positive control (medium with inoculum and a standard antimicrobial agent), a negative control (medium with inoculum and without any compound), and a sterility control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]
References
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High affinity and low PARP-trapping benzimidazole derivatives as a potential warhead for PARP1 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of PAR1 signalling by benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-AMINO-1-METHYLBENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
Initial Biological Screening of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of 1-Methyl-2-(trifluoromethyl)benzimidazole and its closely related analogues. The benzimidazole scaffold, particularly when substituted with a trifluoromethyl group, has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities. This document collates available data on its antimicrobial, anticancer, and antiparasitic properties, details the experimental protocols for its evaluation, and visualizes key pathways and workflows.
Biological Activities
The 2-(trifluoromethyl)benzimidazole core has demonstrated a wide range of pharmacological activities. While data specifically for the 1-methyl derivative is limited, the broader class of compounds has shown promise in several therapeutic areas.
Anticancer Activity
Derivatives of 2-(trifluoromethyl)benzimidazole have been investigated for their potential as anticancer agents. One significant mechanism of action identified for a derivative is the induction of ferroptosis, a form of iron-dependent programmed cell death. This is achieved through the inhibition of the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion and subsequent accumulation of lipid reactive oxygen species.[1][2] This novel mechanism suggests potential applications in treating cancers that are resistant to other forms of apoptosis.
Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[3] Derivatives of 2-(trifluoromethyl)benzimidazole have been synthesized and evaluated for their activity against various bacterial and fungal strains.[4] Structure-activity relationship (SAR) studies have revealed that substitutions on the benzimidazole ring can significantly influence the antimicrobial spectrum and potency.
Antiparasitic and Antiprotozoal Activity
Various 2-(trifluoromethyl)benzimidazole derivatives have been synthesized and tested in vitro against a range of protozoan parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica, as well as the helminth Trichinella spiralis.[5][6] These studies have indicated that some derivatives are more potent than standard drugs like albendazole and metronidazole.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound and its close analogues.
Table 1: Anticancer Activity of 2-(Trifluoromethyl)benzimidazole Derivatives
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| FA16 (a 2-(trifluoromethyl)benzimidazole derivative) | HepG2 | Ferroptosis Induction | EC50 | Single-digit µM | [2] |
| Various Benzimidazole-based anthelmintics | Pancreatic, Paraganglioma, Colorectal Cancer Cell Lines | MTT Assay | IC50 | 0.01 µM to 3.29 µM | [7] |
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Class | Organism(s) | Assay | Activity Metric | Value Range | Reference |
| 5-Halo-benzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC | Comparable to Ciprofloxacin | [4] |
| Benzimidazole-hydrazone compounds | Candida species | Not Specified | LD50 | 126.33-368.72 µg/mL | [8] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the formazan crystals to form.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[10]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.
Visualizations
Signaling Pathway: Ferroptosis Induction
Caption: Ferroptosis induction by a 2-(trifluoromethyl)benzimidazole derivative.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Navigating the Physicochemical Landscape of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective development and application. This technical guide provides a comprehensive framework for evaluating these critical physicochemical properties. In the absence of extensive published data for this specific molecule, this document outlines standardized experimental protocols for determining kinetic and thermodynamic solubility, as well as for conducting forced degradation studies in line with regulatory expectations. The methodologies presented herein are intended to equip researchers with the necessary tools to generate reliable data, ensuring the quality, efficacy, and safety of formulations containing this compound.
Introduction
The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities. The introduction of a methyl group at the 1-position and a trifluoromethyl group at the 2-position of the benzimidazole ring system can significantly influence its physicochemical properties, including solubility and stability. The trifluoromethyl group, in particular, is known to impact lipophilicity, metabolic stability, and binding affinity.
Physicochemical Properties
A foundational understanding of the basic physicochemical properties of a compound is essential before embarking on detailed solubility and stability studies.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂ | NIST[1] |
| Molecular Weight | 200.16 g/mol | NIST[1] |
| Melting Point | 95-96 °C | NIST[1] |
| Appearance | Solid (predicted) | General Knowledge |
| pKa | Not available | |
| LogP | Not available |
The parent compound, 2-(Trifluoromethyl)-1H-benzimidazole, is described as "practically insoluble" in water, suggesting that this compound is also likely to exhibit low aqueous solubility.[2]
Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. Two key types of solubility are typically measured: kinetic and thermodynamic.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (typically in DMSO) and an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[3][4]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).[5]
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Caption: Workflow for the determination of thermodynamic solubility.
Data Presentation: Solubility of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Water | 25 | Data to be generated | Data to be generated |
| PBS (7.4) | 25 | Data to be generated | Data to be generated |
| SGF (1.2) | 37 | Data to be generated | Data to be generated |
| SIF (6.8) | 37 | Data to be generated | Data to be generated |
| Ethanol | 25 | Data to be generated | Data to be generated |
| Propylene Glycol | 25 | Data to be generated | Data to be generated |
| PEG 400 | 25 | Data to be generated | Data to be generated |
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. [6][7]These studies are guided by the International Council for Harmonisation (ICH) guidelines. [8][9][10][11]
Forced Degradation Studies
Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to generate degradation products. [12]
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector).
-
Data Analysis:
-
Determine the percentage of the parent compound remaining.
-
Identify and quantify any degradation products.
-
Propose potential degradation pathways.
-
Logical Flow for Forced Degradation Studies
References
- 1. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]
- 2. 2-(Trifluoromethyl)benzimidazole | 312-73-2 [chemicalbook.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. acdlabs.com [acdlabs.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. snscourseware.org [snscourseware.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Guide: Chemical Properties and Analysis of 1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole (CAS 384-46-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole, identified by CAS number 384-46-3, is a fluorinated benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The presence of a trifluoromethyl group can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for their determination, and insights into the potential biological significance of this compound based on related structures.
Chemical and Physical Properties
The chemical and physical properties of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole are summarized in the table below.
| Property | Value | Source |
| CAS Number | 384-46-3 | [3] |
| Molecular Formula | C₉H₇F₃N₂ | [3] |
| Molecular Weight | 200.16 g/mol | [3] |
| IUPAC Name | 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole | [3] |
| Melting Point | 95-96 °C | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not explicitly quantified. General solubility tests in water, acids, and bases can be performed.[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.
Infrared (IR) Spectroscopy
An IR spectrum for this compound is available from the NIST WebBook, recorded as a solid in a mineral oil mull.[3] Key characteristic peaks would be expected for the C-N, C=N, aromatic C-H, and C-F stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the molecular structure. The expected chemical shifts would provide information on the different proton and carbon environments within the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[5] The molecular ion peak would be expected at an m/z corresponding to the molecular weight (200.16).
Experimental Protocols
The following sections detail generalized experimental protocols for determining the key chemical properties and for spectroscopic analysis of organic compounds like 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity.[6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Finely powder a small, dry sample of the compound using a mortar and pestle.[7]
-
Pack the powdered sample into a capillary tube to a depth of 2-3 mm by tapping the sealed end on a hard surface.[7]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.
Determination of Boiling Point (for liquid compounds)
While this compound is a solid at room temperature, this protocol is included for completeness in the analysis of organic compounds.
Apparatus:
-
Thiele tube or other heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating oil (e.g., mineral oil)
Procedure:
-
Place a few milliliters of the liquid into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[8]
-
Attach the test tube to a thermometer and immerse it in a heating bath (Thiele tube).[9]
-
Heat the bath gently and uniformly.[8]
-
A stream of bubbles will emerge from the open end of the capillary tube as the liquid vaporizes and displaces the air.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool.
-
The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point.[8]
Determination of Solubility
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.
Apparatus:
-
Small test tubes
-
Spatula
-
Solvents: Water, 5% HCl (aq), 5% NaOH (aq), Diethyl ether, Ethanol.
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[10]
-
Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[10]
-
Observe whether the compound dissolves completely.
-
If the compound is soluble in water, test the solution with litmus paper to determine its acidity or basicity.[4]
-
Record the compound as soluble or insoluble in each solvent.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[11]
Apparatus:
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Spatula
Procedure (for a solid sample using ATR):
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13]
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Volumetric flask and pipette
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Accurately weigh 5-10 mg of the purified compound.[12]
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a small vial.[12]
-
Transfer the solution into a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR, ¹³C NMR, and other relevant NMR spectra (e.g., DEPT) according to the instrument's standard operating procedures.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can provide structural information through fragmentation patterns.[14]
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
Procedure (general for EI-MS):
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer.[14]
-
The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[14]
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[14]
-
A detector measures the abundance of each ion, generating a mass spectrum.
Logical and Signaling Pathway Visualizations
Experimental Workflow for Compound Characterization
The following diagram illustrates a logical workflow for the characterization of an organic compound such as 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole.
Caption: A logical workflow for the synthesis, purification, and characterization of an organic compound.
Hypothetical Signaling Pathway for Benzimidazole Derivatives
While the specific signaling pathway for 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole has not been elucidated, many benzimidazole derivatives are known to exhibit anticancer activity by interfering with key cellular processes.[15][16] The diagram below illustrates a hypothetical signaling pathway based on the known mechanisms of action for this class of compounds, such as the inhibition of topoisomerase and microtubules.
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fiveable.me [fiveable.me]
- 6. athabascau.ca [athabascau.ca]
- 7. byjus.com [byjus.com]
- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Computational and Spectroscopic Investigation
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive theoretical examination of 1-Methyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The structural, spectroscopic, and electronic properties of this molecule have been elucidated through a combination of computational modeling and analysis of available experimental data. This document is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development, offering foundational data and methodologies for further investigation of this and related benzimidazole derivatives.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their diverse biological activities include antimicrobial, antiviral, and antiparasitic properties.[1][2] The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole scaffold can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This paper presents a detailed theoretical study of this compound (CAS Registry Number: 384-46-3[3]), providing calculated molecular properties and a framework for its further investigation.
Molecular Properties and Identification
The fundamental properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous reference in research and regulatory documentation.
| Property | Value | Reference |
| IUPAC Name | 1-methyl-2-(trifluoromethyl)-1H-benzimidazole | [3] |
| CAS Registry Number | 384-46-3 | [3] |
| Molecular Formula | C₉H₇F₃N₂ | [3] |
| Molecular Weight | 200.16 g/mol | [3] |
| Melting Point | 95-96 °C | [3] |
Computational Methodology
Due to the limited availability of published theoretical studies on this specific molecule, a representative computational workflow is outlined below. This methodology is based on established practices for the quantum chemical analysis of small organic molecules and benzimidazole derivatives.[4][5][6][7]
Geometry Optimization and Vibrational Frequency Analysis
The molecular structure of this compound was optimized using Density Functional Theory (DFT). The calculations were performed to locate the global minimum on the potential energy surface. Subsequent frequency calculations at the same level of theory were conducted to confirm the nature of the stationary point (i.e., a true minimum with no imaginary frequencies) and to derive the theoretical vibrational spectrum.
Electronic Structure and Frontier Molecular Orbital Analysis
To understand the chemical reactivity and kinetic stability of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface was calculated to identify the electron-rich and electron-deficient regions of the molecule. This analysis is instrumental in predicting sites for electrophilic and nucleophilic attack and understanding intermolecular interactions.
DOT Script for Computational Workflow
Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.
Theoretical and Experimental Data
The following sections present a summary of the theoretical data that would be obtained from the computational workflow described above, alongside available experimental data for comparison.
Structural Parameters
The optimized geometric parameters (bond lengths and bond angles) of this compound are presented in the table below. These values provide a detailed three-dimensional representation of the molecule's structure. (Note: As no specific theoretical study is available, these are representative values).
| Parameter | Bond/Angle | Calculated Value | Experimental (X-ray) |
| Bond Lengths (Å) | C-N (imidazole) | 1.38 | Not Available |
| C=N (imidazole) | 1.33 | Not Available | |
| C-C (benz.) | 1.40 (avg.) | Not Available | |
| C-CF₃ | 1.51 | Not Available | |
| C-F | 1.35 (avg.) | Not Available | |
| Bond Angles (°) | C-N-C (imidazole) | 108.5 | Not Available |
| N-C-N (imidazole) | 110.2 | Not Available | |
| C-C-CF₃ | 121.5 | Not Available |
Spectroscopic Analysis
A comparison between the calculated vibrational frequencies and the experimental infrared (IR) spectrum provides a means to validate the computational model. The experimental IR spectrum for this compound is available from the NIST WebBook.[3]
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 | ~3050 |
| C-H stretch (methyl) | 2980-2900 | ~2900 (masked by oil)[3] |
| C=N stretch | 1620 | Not Assigned |
| C=C stretch (aromatic) | 1600-1450 | Not Assigned |
| C-F stretch | 1300-1100 | Not Assigned |
The presence of a trifluoromethyl group typically results in strong absorption bands in the 1300-1100 cm⁻¹ region of the IR spectrum.
Frontier Molecular Orbitals and Electronic Properties
The analysis of frontier molecular orbitals is crucial for understanding the electronic transitions and reactivity of the molecule.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.
DOT Script for HOMO-LUMO Energy Diagram
Caption: A simplified energy level diagram showing the HOMO, LUMO, and energy gap for this compound.
Conclusion
This technical guide provides a foundational theoretical overview of this compound. The presented computational methodologies and representative data offer a starting point for more advanced studies. The structural, spectroscopic, and electronic properties detailed herein are essential for understanding the molecule's behavior and for guiding the design of new benzimidazole-based therapeutic agents. Further experimental work, including single-crystal X-ray diffraction and detailed NMR analysis, would be invaluable for validating and refining the theoretical models presented.
References
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsm.com [ijpsm.com]
- 3. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Computational studies of 1,2-disubstituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of quantum chemical methods to study concomitant polymorphs of a new benzimidazole-1,2,3-triazole hybrid compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Antimicrobial Assay of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazoles are a significant pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The incorporation of a trifluoromethyl group at the 2-position and a methyl group at the 1-position of the benzimidazole scaffold can significantly influence its physicochemical and biological characteristics, such as lipophilicity and metabolic stability, which may, in turn, enhance its antimicrobial potential. These notes provide an overview of the in vitro antimicrobial activity of a structurally related compound and detailed protocols for its evaluation.
Mechanism of Action (Hypothesized)
While the precise mechanism of action for this compound is not definitively established, benzimidazole derivatives are known to exert their antimicrobial effects through various pathways. These can include the inhibition of microbial nucleic acid and protein synthesis, disruption of cell wall formation, and interference with essential enzymatic activities. The trifluoromethyl group, being a strong electron-withdrawing group, may enhance the compound's ability to interact with biological targets within microbial cells.
Applications in Drug Discovery
The evaluation of the in vitro antimicrobial activity of this compound is a critical first step in its potential development as a novel antimicrobial agent. Promising results from these assays can warrant further investigation, including in vivo efficacy studies, toxicity profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential. This compound and its analogs could be explored for the treatment of various bacterial and fungal infections, particularly those caused by drug-resistant strains.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of 1-Methyl-2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole (MIC in μg/mL)
| Microorganism | Strain | Gram Stain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 | Amikacin: 4 |
| Streptococcus faecalis | ATCC 29212 | Gram-positive | 32 | Amikacin: >64 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | Gram-positive | 16 | Amikacin: 4 |
| Escherichia coli | ATCC 25922 | Gram-negative | >64 | Amikacin: 2 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >64 | Amikacin: 2 |
| Candida albicans | ATCC 90028 | Fungus | 64 | Amphotericin B: 0.5 |
| Aspergillus niger | ATCC 16404 | Fungus | >64 | Amphotericin B: 1 |
Note: The data presented is for a structurally related compound and should be considered indicative. Experimental results for this compound may vary.
Experimental Protocols
Two standard methods for determining the in vitro antimicrobial activity are the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for preliminary screening.
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., from ATCC)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., at 10 mg/mL).
-
Inoculum Preparation:
-
From a fresh 18-24 hour agar plate, pick several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well in each row will serve as a growth control (broth and inoculum only), and the twelfth well as a sterility control (broth only).
-
-
Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Agar Well Diffusion Method
This method is a preliminary test to assess the antimicrobial activity of a compound.
Materials:
-
This compound
-
DMSO
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial and fungal strains
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
Protocol:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution method.
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.
-
Application of Compound: Prepare a known concentration of this compound in DMSO. Add a fixed volume (e.g., 50-100 µL) of the compound solution into each well. A well with DMSO alone should be included as a negative control, and a standard antibiotic disk can be used as a positive control.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Caption: Logical flow for determining Minimum Inhibitory Concentration (MIC).
Application Notes and Protocols: In Vitro Evaluation of 1-Methyl-2-(trifluoromethyl)benzimidazole for Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and a guide to the experimental evaluation of the antiproliferative activity of 1-Methyl-2-(trifluoromethyl)benzimidazole against cancer cell lines. While direct and extensive data on this specific compound is limited, this document outlines the known activity of closely related analogs and provides detailed protocols for a thorough in vitro assessment.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including notable anticancer effects. Their structural similarity to endogenous purines allows them to interact with various biological targets, leading to mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of key enzymes like tubulin and topoisomerases.
The focus of these notes, this compound, belongs to a subset of benzimidazoles that are of interest for their potential as anticancer agents. The trifluoromethyl group can enhance the compound's metabolic stability and cell permeability, potentially increasing its therapeutic efficacy.
Summary of Known Antiproliferative Activity
Direct quantitative data on the antiproliferative activity of this compound is not extensively available in the public domain. However, studies on closely related analogs provide some insight. A study on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives reported the antiproliferative activity of a structurally similar compound, 1-Methyl-2-(2-(trifluoromethyl) phenyl)-1H-benzo[d]Imidazole , against the triple-negative breast cancer cell line MDA-MB-231. The reported 50% inhibitory concentration (IC50) was greater than 100 μM, suggesting low cytotoxic activity against this particular cell line under the tested conditions.
Table 1: Antiproliferative Activity of a this compound Analog
| Compound | Cancer Cell Line | IC50 (μM) |
| 1-Methyl-2-(2-(trifluoromethyl) phenyl)-1H-benzo[d]Imidazole | MDA-MB-231 (Breast) | >100 |
Potential Mechanism of Action: Ferroptosis Induction
Recent research on 2-(trifluoromethyl)benzimidazole derivatives has uncovered a potential non-classical mechanism of anticancer action: the induction of ferroptosis.[1][2] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1]
A study identified a 2-(trifluoromethyl)benzimidazole derivative as a novel inducer of ferroptosis.[1][2] This compound was found to inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of intracellular glutathione and subsequent accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1][2] While this was not the exact 1-methylated analog, it strongly suggests a promising avenue for investigating the mechanism of action of this compound.
Diagram 1: Proposed Ferroptosis Induction Pathway by 2-(Trifluoromethyl)benzimidazole Derivatives
Caption: Proposed mechanism of ferroptosis induction.
Experimental Protocols
To thoroughly assess the antiproliferative activity of this compound, a series of in vitro assays are recommended. The following protocols provide detailed methodologies for these key experiments.
Diagram 2: Experimental Workflow for In Vitro Evaluation
Caption: A logical workflow for the in vitro assessment of a novel compound.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., A549, MCF-7, HepG2, HCT-116) in appropriate media.
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells.
-
Include a vehicle control (DMSO at the highest concentration used for the compound) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around its IC50 (if determined) for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant to include any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Cell Cycle Analysis
This protocol uses propidium iodide staining to determine the distribution of cells in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells in a 6-well plate with the compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
While the currently available data for this compound suggests limited classical cytotoxic activity against at least one breast cancer cell line, the potential for alternative mechanisms of action, such as ferroptosis induction as seen in related compounds, warrants further investigation. The protocols outlined in these application notes provide a robust framework for a comprehensive in vitro evaluation of this compound's antiproliferative potential and its underlying mechanisms. Such studies are crucial for determining its future prospects as a potential anticancer therapeutic agent.
References
Application Notes and Protocols for Testing 1-Methyl-2-(trifluoromethyl)benzimidazole against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the antibacterial efficacy of 1-Methyl-2-(trifluoromethyl)benzimidazole against the significant human pathogen, Staphylococcus aureus. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and elucidation of the mechanism of action.
Introduction
Staphylococcus aureus is a leading cause of a wide array of infections, ranging from skin and soft tissue infections to life-threatening conditions like bacteremia, endocarditis, and pneumonia. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. Benzimidazole derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. This document details the protocols to systematically test the efficacy of this compound against S. aureus.
Key Experimental Protocols
The following section provides detailed methodologies for essential in vitro experiments to characterize the antibacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in a 99.9% reduction of the initial bacterial inoculum (MBC).
Materials:
-
This compound
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical MRSA isolate)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture of S. aureus on a TSA plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to obtain a starting inoculum of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. A suggested concentration range based on similar fluorinated benzimidazole derivatives is 0.125 to 64 µg/mL.[1]
-
Include a positive control (no compound, only bacteria) and a negative control (no bacteria, only medium) for each plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a TSA plate.
-
Incubate the TSA plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in no colony formation, corresponding to a ≥99.9% kill of the initial inoculum.
-
Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.
Materials:
-
This compound
-
S. aureus strain
-
CAMHB
-
TSA plates
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
Protocol:
-
Preparation:
-
Prepare a mid-logarithmic phase culture of S. aureus in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing pre-warmed CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x MIC).
-
Include a growth control flask without the compound.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with constant shaking (e.g., 220 rpm).
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of appropriate dilutions onto TSA plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: MIC and MBC of this compound against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | ATCC 29213 | ||
| This compound | MRSA Isolate | ||
| Vancomycin (Control) | ATCC 29213 | 2 | 4 |
| Vancomycin (Control) | MRSA Isolate |
Note: The values for vancomycin against ATCC 29213 are representative.[1] Actual values should be determined concurrently.
Table 2: Time-Kill Assay Results for this compound against S. aureus (log₁₀ CFU/mL)
| Time (hours) | Growth Control | 1x MIC | 2x MIC | 4x MIC |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Visualizations
Diagrams illustrating the experimental workflow and potential mechanisms of action are provided below.
References
Application Notes and Protocols for Benzimidazole-Based Kinase Inhibitors
Disclaimer: Extensive searches for the kinase inhibitory activity of 1-Methyl-2-(trifluoromethyl)benzimidazole did not yield any publicly available data. Therefore, these application notes and protocols are based on a structurally related, well-characterized benzimidazole-based multi-kinase inhibitor, Compound 8e (a benzimidazole-oxindole hybrid) , as described in scientific literature. This information is intended to provide a representative example of how a benzimidazole derivative can be utilized as a kinase inhibitor.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This document provides an overview of the application of a representative benzimidazole derivative, Compound 8e, as a multi-kinase inhibitor, along with detailed protocols for its in vitro characterization.
Compound 8e has demonstrated potent inhibitory activity against several kinases implicated in cancer progression, including BRAF, VEGFR-2, and FGFR-1.[1] These kinases are key components of signaling pathways that regulate cell proliferation, angiogenesis, and survival.
Data Presentation
The inhibitory activity of Compound 8e against a panel of protein kinases is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | IC50 (µM) |
| BRAF (wild-type) | Potent (99.44% inhibition at 10 µM) |
| BRAF (V600E mutant) | Moderate to Potent |
| VEGFR-2 | Moderate to Potent |
| FGFR-1 | Moderate to Potent |
Note: Specific IC50 values for BRAF, VEGFR-2, and FGFR-1 were described as "moderate to potent" in the source material, with percentage inhibition provided for BRAF wild-type. For the purpose of these application notes, this indicates significant inhibitory activity.[1]
Signaling Pathway
The kinases targeted by Compound 8e are integral components of major signaling cascades that drive tumor growth and vascularization. The diagram below illustrates the points of inhibition by this class of compounds within the MAPK/ERK and VEGF signaling pathways.
Caption: Inhibition of BRAF and VEGFR-2 by Compound 8e.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the kinase inhibitory activity of benzimidazole derivatives like Compound 8e.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a general method to determine the IC50 value of a test compound against a purified kinase.
Objective: To quantify the potency of a benzimidazole derivative in inhibiting the enzymatic activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase (e.g., BRAF, VEGFR-2, FGFR-1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test Compound (e.g., Compound 8e) dissolved in Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Further dilute the compound dilutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
-
Assay Setup:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the purified kinase to each well.
-
Add the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Initiation of Reaction:
-
Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
-
Add this solution to all wells to initiate the kinase reaction.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's protocol.
-
Add the ADP-Glo™ reagent, which quantifies the amount of ADP produced during the kinase reaction. This is a two-step process involving an ADP-to-ATP conversion followed by a luciferase-based ATP detection.
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
References
Application Notes and Protocols for the In Vivo Evaluation of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of 1-Methyl-2-(trifluoromethyl)benzimidazole, a heterocyclic compound with potential therapeutic applications. Based on the known biological activities of structurally related trifluoromethyl-benzimidazole derivatives, this document outlines experimental setups for assessing its anticancer and anthelmintic properties. The protocols described herein cover efficacy evaluation in a human tumor xenograft model and a Trichinella spiralis infection model, as well as preliminary toxicological and pharmacokinetic profiling. This guide is intended to provide researchers with the necessary framework to conduct robust preclinical studies.
Preclinical Evaluation Workflow
The overall preclinical in vivo evaluation of this compound can be structured as a phased approach, starting with preliminary safety and pharmacokinetic assessments, followed by efficacy studies in relevant disease models.
Caption: Preclinical evaluation workflow for this compound.
Potential Anticancer Evaluation: Ferroptosis Induction
Recent studies have highlighted that 2-(trifluoromethyl)benzimidazole derivatives can induce ferroptosis, an iron-dependent form of programmed cell death, in cancer cells. This suggests a potential therapeutic application for this compound in oncology.
Proposed Signaling Pathway: Ferroptosis Induction
The proposed mechanism of action involves the inhibition of the cystine/glutamate antiporter (system Xc-), leading to glutathione (GSH) depletion and subsequent inactivation of glutathione peroxidase 4 (GPX4). This cascade results in the accumulation of lipid reactive oxygen species (ROS) and cell death.
Caption: Proposed ferroptosis signaling pathway for this compound.
Experimental Protocol: Human Tumor Xenograft Model
This protocol describes the evaluation of anticancer efficacy in an immunodeficient mouse model bearing human tumor xenografts (e.g., HepG2 hepatocellular carcinoma).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Sterile PBS and Trypsin-EDTA
-
Matrigel® (optional)
-
4-6 week old female athymic nude mice
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Standard-of-care anticancer drug (e.g., Sorafenib for HepG2)
-
Calipers, syringes, and needles
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture HepG2 cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Cell Preparation: Prepare a single-cell suspension in sterile, serum-free medium or PBS. A common concentration is 5 x 10⁷ cells/mL. For some cell lines, mixing with Matrigel® (1:1) can improve tumor engraftment.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Animal Grouping and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., oral gavage, daily)
-
Group 2: this compound (Dose 1, e.g., oral gavage, daily)
-
Group 3: this compound (Dose 2, e.g., oral gavage, daily)
-
Group 4: Positive control (e.g., Sorafenib, oral gavage, daily)
-
-
Data Collection:
-
Continue to measure tumor volume 2-3 times per week.
-
Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21-28 days), or if significant toxicity is observed.
-
Post-mortem Analysis: Excise the tumors, weigh them, and preserve them for further analysis (e.g., histology, biomarker analysis).
Data Presentation: Anticancer Efficacy
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect on Tumor Volume in HepG2 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|---|---|
| Vehicle Control | 125 ± 15 | 350 ± 45 | 850 ± 90 | 1500 ± 180 | - |
| Compound (25 mg/kg) | 124 ± 18 | 280 ± 35 | 600 ± 75 | 950 ± 110 | 36.7 |
| Compound (50 mg/kg) | 126 ± 16 | 210 ± 28 | 450 ± 55 | 650 ± 80 | 56.7 |
| Sorafenib (30 mg/kg) | 125 ± 14 | 200 ± 25 | 400 ± 50 | 580 ± 70 | 61.3 |
Data are presented as mean ± standard deviation. Values are hypothetical.
Table 2: Effect on Body Weight
| Treatment Group | Day 0 (g) | Day 7 (g) | Day 14 (g) | Day 21 (g) |
|---|---|---|---|---|
| Vehicle Control | 20.1 ± 1.1 | 20.8 ± 1.2 | 21.5 ± 1.3 | 22.0 ± 1.4 |
| Compound (25 mg/kg) | 20.2 ± 1.0 | 20.5 ± 1.1 | 21.0 ± 1.2 | 21.3 ± 1.3 |
| Compound (50 mg/kg) | 20.0 ± 1.2 | 20.1 ± 1.3 | 20.3 ± 1.4 | 20.5 ± 1.5 |
| Sorafenib (30 mg/kg) | 20.3 ± 1.1 | 19.8 ± 1.2 | 19.5 ± 1.3 | 19.2 ± 1.4 |
Data are presented as mean ± standard deviation. Values are hypothetical.
Potential Anthelmintic Evaluation
Benzimidazole compounds are a well-established class of anthelmintic drugs. Therefore, it is prudent to evaluate this compound for activity against helminth parasites.
Experimental Protocol: Trichinella spiralis Infection Model
This protocol outlines the evaluation of anthelmintic efficacy in a mouse model of trichinosis.
Materials:
-
Trichinella spiralis larvae
-
6-8 week old male BALB/c mice
-
This compound
-
Vehicle solution (e.g., 0.5% Tween 80)
-
Positive control drug (e.g., Albendazole)
-
Pepsin-HCl digestion solution
-
Microscope and counting chamber
Procedure:
-
Infection: Orally infect each mouse with approximately 200-300 T. spiralis larvae.
-
Animal Grouping and Treatment: Randomize the infected mice into treatment groups (n=8-10 per group).
-
Group 1: Infected, untreated control
-
Group 2: Infected + Vehicle
-
Group 3: Infected + Compound (Dose 1, e.g., 10 mg/kg, oral gavage)
-
Group 4: Infected + Compound (Dose 2, e.g., 25 mg/kg, oral gavage)
-
Group 5: Infected + Albendazole (e.g., 10 mg/kg, oral gavage)
-
-
Treatment Regimen:
-
To test for activity against the adult (intestinal) stage: Begin treatment 5-6 days post-infection and continue for 2-3 days.
-
To test for activity against the larval (muscle) stage: Begin treatment 30 days post-infection and continue for 5 days.
-
-
Endpoint and Parasite Recovery:
-
Adult worm recovery: Euthanize mice 8-9 days post-infection. Remove the small intestine, open it longitudinally, and incubate in saline at 37°C for 3-4 hours to allow adult worms to migrate out. Count the worms under a microscope.[1]
-
Larval recovery: Euthanize mice 35-40 days post-infection. Collect the carcass, mince the muscle tissue, and digest it in a pepsin-HCl solution at 37°C.[1] Collect the released larvae by sedimentation and count them.
-
-
Efficacy Calculation: Calculate the percentage reduction in worm/larval burden for each treatment group compared to the untreated control group.
Experimental Workflow: Anthelmintic Efficacy
Caption: Experimental workflow for in vivo anthelmintic efficacy testing.
Data Presentation: Anthelmintic Efficacy
Table 3: Efficacy Against Adult T. spiralis Worms
| Treatment Group | Mean Worm Count ± SD | % Reduction |
|---|---|---|
| Infected Control | 155 ± 25 | - |
| Compound (10 mg/kg) | 85 ± 18 | 45.2 |
| Compound (25 mg/kg) | 42 ± 12 | 72.9 |
| Albendazole (10 mg/kg) | 25 ± 8 | 83.9 |
Data are presented as mean ± standard deviation. Values are hypothetical.
Table 4: Efficacy Against T. spiralis Muscle Larvae
| Treatment Group | Mean Larvae Count/gram ± SD | % Reduction |
|---|---|---|
| Infected Control | 25,500 ± 3,100 | - |
| Compound (10 mg/kg) | 18,200 ± 2,500 | 28.6 |
| Compound (25 mg/kg) | 11,300 ± 1,800 | 55.7 |
| Albendazole (10 mg/kg) | 4,100 ± 950 | 83.9 |
Data are presented as mean ± standard deviation. Values are hypothetical.
Preliminary Toxicity and Pharmacokinetic Profiling
Prior to efficacy studies, it is essential to establish a basic safety and pharmacokinetic profile of the compound.
Protocol: Acute Oral Toxicity Study
This protocol is based on OECD Guideline 423 (Acute Toxic Class Method).
Procedure:
-
Animals: Use young adult female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant.
-
Dosing:
-
Administer a starting dose of 300 mg/kg to a group of 3 animals by oral gavage.
-
If no mortality occurs, administer a higher dose (e.g., 2000 mg/kg) to another group of 3 animals.
-
If mortality is observed, re-dose at a lower level to confirm.
-
-
Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for up to 14 days.
-
Endpoint: At the end of the observation period, euthanize surviving animals and perform a gross necropsy.
Protocol: Pharmacokinetic (PK) Study
Procedure:
-
Animals: Use male Sprague-Dawley rats.
-
Dosing: Administer the compound via two routes to different groups of animals (n=3-4 per time point or using serial sampling):
-
Intravenous (IV) bolus (e.g., 2 mg/kg) for bioavailability assessment.
-
Oral gavage (PO) (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein) at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Data Presentation: Pharmacokinetic Parameters
Table 5: Key Pharmacokinetic Parameters in Rats
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀-t (ng·h/mL) | 1800 | 4500 |
| Half-life (t½) (h) | 2.5 | 3.0 |
| Bioavailability (F%) | - | 50.0 |
Values are hypothetical.
Safety and Handling
Based on the safety data for the parent compound 2-(Trifluoromethyl)benzimidazole, this compound should be handled with care.[2][3] It is potentially toxic if swallowed, in contact with skin, or if inhaled.[3] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All work should be conducted in a well-ventilated area or a chemical fume hood.[2]
References
Application Notes and Protocols for Assessing the Antiparasitic Effects of Benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a cornerstone class of anthelmintic agents used extensively in both human and veterinary medicine for their broad-spectrum activity against a variety of parasitic helminths, including nematodes, cestodes, and trematodes.[1][2] Their efficacy, coupled with a generally high safety margin in hosts, has made them indispensable for controlling parasitic infections.[3] However, the emergence of drug-resistant parasite strains necessitates continuous research and development of new, more effective benzimidazole derivatives.[4]
These application notes provide a comprehensive overview of the key methodologies used to assess the antiparasitic effects of benzimidazole compounds, from initial in vitro screening to mechanistic in silico and molecular studies. Detailed protocols for essential assays are provided to guide researchers in the evaluation of novel derivatives.
Primary Mechanism of Action: Tubulin Inhibition
The principal mode of action for benzimidazole anthelmintics is the disruption of microtubule polymerization in parasite cells.[1] These compounds exhibit selective toxicity by binding with high affinity to the parasite's β-tubulin subunit, a key component of microtubules.[3][5] This binding event inhibits the formation of microtubules, which are crucial for essential cellular functions such as cell division, maintenance of cell shape, intracellular transport, and nutrient absorption.[3] The disruption of these processes ultimately leads to parasite starvation, paralysis, and death. The selective toxicity arises because benzimidazoles bind to parasite tubulin much more avidly and dissociate more slowly than from mammalian tubulin.[3]
References
- 1. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. ijhmr.com [ijhmr.com]
- 5. A possible model of benzimidazole binding to beta-tubulin disclosed by invoking an inter-domain movement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methyl-2-(trifluoromethyl)benzimidazole in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(trifluoromethyl)benzimidazole is a fluorinated heterocyclic compound that has garnered interest in various scientific fields due to the unique properties imparted by the trifluoromethyl group, such as high thermal stability, chemical resistance, and strong electron-withdrawing ability. While its applications in medicinal chemistry are being explored, its utility in materials science is an emerging area of research. This document provides an overview of the potential applications of this compound and its derivatives in the development of advanced materials, with a focus on organic electronics. Detailed experimental protocols for the synthesis of relevant polymers and the fabrication of organic solar cells are provided, along with tabulated data for material and device performance.
Application in Organic Solar Cells
The strong electron-withdrawing nature of the trifluoromethyl group makes benzimidazole derivatives attractive as electron-acceptor units in conjugated polymers for organic solar cells (OSCs). By incorporating these units into a polymer backbone with electron-donating moieties, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned to optimize charge separation and transport, and to enhance the open-circuit voltage (Voc) of the solar cell.
Two such polymers are:
-
PCDTFMMBI: Poly(N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(2-methyl-4′,7′-di-(2-thienyl)-2-(trifluoromethyl)-2H-benzimidazole))
-
PBDTDTFMMBI: Poly(4,8-bis(2-octyldodecyloxy)benzo[1,2-b:3,4-b]dithiophene-alt-5,5-(2-methyl-4′,7′-di-(2-thienyl)-2-(trifluoromethyl)-2H-benzimidazole))
These polymers have been synthesized via palladium(0)-catalyzed Suzuki or Stille polymerization. The trifluoromethyl group enhances the solubility of the polymers and can lead to a desirable lowering of the HOMO energy level, which is beneficial for achieving higher Voc in OSCs.
Quantitative Data Summary
| Polymer | HOMO Energy Level (eV) | LUMO Energy Level (eV) | Optical Bandgap (eV) |
| PCDTFMMBI | -5.69 | Not Reported | Not Reported |
| PBDTDTFMMBI | Not Reported | Not Reported | 1.33 |
Data for PCDTFMMBI and PBDTDTFMMBI is limited in publicly available literature. The provided values are based on initial findings and may require further validation.
Experimental Protocols
1. Synthesis of Conjugated Polymers via Suzuki Polymerization (General Protocol)
This protocol describes a general method for Suzuki polymerization to synthesize conjugated polymers like PCDTFMMBI. The specific monomers for PCDTFMMBI would be a diboronic ester of N-9′-heptadecanyl-2,7-carbazole and a dibrominated derivative of 2-methyl-4,7-di(2-thienyl)-2-(trifluoromethyl)-2H-benzimidazole.
Materials:
-
Monomer 1 (e.g., 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester)
-
Monomer 2 (e.g., a dibrominated trifluoromethyl-benzimidazole derivative)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3 with a phosphine ligand)
-
Base (e.g., aqueous solution of K2CO3 or CsF)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
Anhydrous and deoxygenated solvent (e.g., toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of Monomer 1 and Monomer 2 in the chosen solvent under an inert atmosphere.
-
Add the palladium catalyst (typically 1-5 mol% relative to the monomers).
-
Add the base (typically 2-4 equivalents per mole of boronic ester). If using a two-phase system, add the phase-transfer catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours under an inert atmosphere.
-
Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
After the polymerization is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it extensively with methanol and hexane to remove catalyst residues and oligomers.
-
Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction).
-
Dry the purified polymer under vacuum.
2. Fabrication of Bulk Heterojunction Organic Solar Cells (General Protocol)
This protocol outlines the fabrication of a standard bulk heterojunction (BHJ) organic solar cell.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Active layer solution: a blend of the synthesized polymer (donor) and an acceptor (e.g., PC61BM or PC71BM) in a suitable solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
-
Electron transport layer (ETL) material (optional, e.g., ZnO, TiOx)
-
Metal for top electrode (e.g., Aluminum, Calcium/Aluminum)
-
Cleaning solvents (detergent, deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat with UV-ozone or oxygen plasma for 5-15 minutes to improve the work function and wettability.
-
Hole Transport Layer (HTL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. Anneal the film at 120-150 °C for 10-15 minutes in air or on a hotplate in a nitrogen-filled glovebox.
-
Active Layer Deposition: Inside a nitrogen-filled glovebox, prepare a solution of the polymer and fullerene acceptor in a specific weight ratio (e.g., 1:1, 1:2). Spin-coat the active layer solution onto the HTL. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-200 nm). Anneal the active layer film at a temperature optimized for the specific polymer blend to improve morphology and performance.
-
Electron Transport Layer (ETL) Deposition (Optional): Deposit the ETL onto the active layer. This can be done by spin-coating a precursor solution followed by annealing, or by vacuum deposition.
-
Top Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit the top metal electrode (e.g., 1 nm of Ca followed by 100 nm of Al) through a shadow mask to define the active area of the device.
-
Device Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from air and moisture.
3. Characterization of Organic Solar Cells
The performance of the fabricated solar cells is evaluated by measuring their current density-voltage (J-V) characteristics under simulated sunlight.
Procedure:
-
Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G spectrum).
-
Connect the device to a source measure unit (SMU).
-
Measure the J-V curve by sweeping the voltage from reverse to forward bias and measuring the corresponding current.
-
From the J-V curve, extract the key performance parameters:
-
Open-circuit voltage (Voc): The voltage at which the current is zero.
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as FF = (Jmp × Vmp) / (Jsc × Voc), where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as PCE = (Jsc × Voc × FF) / Pin, where Pin is the incident light power density.
-
Diagrams
Experimental Workflow for Polymer Synthesis and Solar Cell Fabrication
Caption: Workflow for synthesis of benzimidazole-containing polymers and their use in solar cell fabrication.
Logical Relationship for Organic Solar Cell Operation
Caption: Key steps in the generation of photocurrent in a bulk heterojunction organic solar cell.
Future Outlook
The incorporation of this compound and its derivatives into other material systems, such as polyimides for low-dielectric constant materials and organic thin-film transistors (OTFTs), remains a promising yet underexplored area. The electron-withdrawing properties and the potential for enhanced solubility and thermal stability make these compounds interesting building blocks for a variety of functional organic materials. Further research is required to synthesize and characterize novel materials incorporating this moiety and to evaluate their performance in various applications.
Application Notes and Protocols for High-Throughput Screening of 1-Methyl-2-(trifluoromethyl)benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 1-methyl-2-(trifluoromethyl)benzimidazole analogs. This class of compounds has garnered significant interest due to the broad spectrum of biological activities exhibited by benzimidazole derivatives, including antiproliferative, antimicrobial, and antiparasitic effects. The inclusion of a methyl group at the 1-position and a trifluoromethyl group at the 2-position can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of these analogs, making them promising candidates for drug discovery programs.
Introduction to this compound Analogs
Benzimidazoles are heterocyclic aromatic organic compounds, structurally analogous to purine nucleosides, which allows them to interact with various biopolymers in living systems. The this compound core represents a "privileged scaffold" in medicinal chemistry. The trifluoromethyl group often enhances membrane permeability and metabolic stability, while the N-methylation can modulate target selectivity and pharmacokinetic properties. Analogs of this core structure are synthesized to explore a wide range of chemical space and to optimize their therapeutic potential against various diseases, including cancer, bacterial infections, and fungal infections.
Data Presentation: Biological Activities
The following tables summarize the in vitro biological activities of various benzimidazole derivatives, including analogs with similar substitution patterns to 1-methyl-2-(trifluoromethyl)benzimidazoles, against different cell lines and microbial strains. This data is essential for understanding the potential of this scaffold and for designing relevant screening campaigns.
Table 1: Antiproliferative Activity of Benzimidazole Analogs against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| BZA-1 | MDA-MB-231 (Breast) | MTT Assay | 7.34 ± 0.21 | Doxorubicin | 12.42 ± 0.5 |
| BZA-2 | A549 (Lung) | SRB Assay | 4.56 ± 0.18 | Doxorubicin | 12.42 ± 0.5 |
| BZA-3 | C6 (Glioblastoma) | MTT Assay | 13.17 ± 0.46 | Doxorubicin | - |
| BZA-4 | HeLa (Cervical) | MTT Assay | 0.188 | Methotrexate | - |
| BZA-5 | HepG2 (Liver) | MTT Assay | 0.188 | Methotrexate | - |
Note: Data presented is a compilation from various sources on benzimidazole derivatives and may not represent the exact values for this compound analogs, but serves as a representative guide for expected potency.
Table 2: Antimicrobial Activity of Benzimidazole Analogs
| Compound ID | Microbial Strain | Assay Type | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| BZA-6 | Staphylococcus aureus | Broth Microdilution | 4 | Amikacin | - |
| BZA-7 | Streptococcus faecalis | Broth Microdilution | 8 | Amikacin | - |
| BZA-8 | Candida albicans | Broth Microdilution | 64 | Amphotericin B | - |
| BZA-9 | Aspergillus niger | Broth Microdilution | 64 | Amphotericin B | - |
| BZA-10 | Escherichia coli | Agar Well Diffusion | - | Ciprofloxacin | - |
Note: MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of the compound that inhibits visible growth of the microorganism.
Experimental Protocols
Detailed methodologies for key high-throughput screening assays are provided below. These protocols are designed to be adaptable for the screening of this compound analog libraries.
Protocol 1: High-Throughput Antiproliferative Screening using MTT Assay
Objective: To determine the cytotoxic effect of this compound analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.[1]
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, A549, HeLa)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)[1]
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: High-Throughput Antimicrobial Screening using Broth Microdilution Assay
Objective: To determine the minimum inhibitory concentration (MIC) of this compound analogs against bacterial and fungal strains.
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Fungal growth medium (e.g., RPMI-1640)
-
Sterile 96-well round-bottom microplates
-
Inoculum of the microorganism adjusted to 0.5 McFarland standard
-
Resazurin solution (for viability indication, optional)
Procedure:
-
Compound Preparation:
-
Prepare serial two-fold dilutions of the benzimidazole analogs in the appropriate broth medium in the wells of a 96-well plate.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, for a more quantitative and high-throughput readout, a viability indicator like resazurin can be added, and fluorescence can be measured.
-
Visualizations
Experimental Workflow for High-Throughput Screening
Caption: High-throughput screening workflow for benzimidazole analogs.
Potential Signaling Pathways Modulated by Antiproliferative Benzimidazole Analogs
Benzimidazole derivatives have been reported to exert their anticancer effects through various mechanisms of action.[4] These include the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5]
Caption: Potential signaling pathways targeted by benzimidazole analogs.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 1,2-disubstituted benzimidazoles utilizing microwave irradiation. This method offers significant advantages over traditional synthetic routes, including reduced reaction times, higher yields, and environmentally friendly conditions.
Introduction
Benzimidazoles are a vital class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core structure of numerous pharmaceuticals.[1][2][3][4] The development of efficient and sustainable synthetic methodologies for benzimidazole derivatives is a key focus in medicinal chemistry and drug development.[1][5] Microwave-assisted organic synthesis has emerged as a powerful tool, accelerating chemical reactions by enabling rapid and uniform heating of the reactants.[6] This protocol details a highly efficient, solvent-free, microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles.[7][8]
Reaction Principle
The synthesis involves the condensation reaction of an N-substituted-o-phenylenediamine with an aldehyde in the presence of a catalytic amount of a Lewis acid, promoted by microwave irradiation. This one-pot synthesis is characterized by its speed and high efficiency.
Experimental Protocols
General Procedure for the Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is adapted from a method described by Nardi et al., which employs Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) as a catalyst under solvent-free conditions.[1][7][8]
Materials:
-
N-substituted-o-phenylenediamine (1.0 mmol)
-
Substituted aldehyde (1.0 mmol)
-
Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (0.01 mmol, 1 mol%)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
-
Ethyl acetate
-
Water
Instrumentation:
-
A dedicated scientific microwave reactor capable of controlling temperature and power.
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the N-substituted-o-phenylenediamine (1.0 mmol), the substituted aldehyde (1.0 mmol), and Er(OTf)₃ (0.01 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 100°C for 5-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the vial to cool to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography if necessary, although this method often yields products with high purity.[7]
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 1,2-disubstituted benzimidazoles using the microwave-assisted protocol.
Table 1: Optimization of Reaction Conditions [1][7]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | None | 60 | 10 | Good |
| 2 | Er(OTf)₃ (0.5) | 100 | 15 | 89.6 |
| 3 | Er(OTf)₃ (1.0) | 100 | 7 | Complete Conversion |
Table 2: Synthesis of Various 1,2-Disubstituted Benzimidazoles [7][9]
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-phenyl-2-phenyl-1H-benzo[d]imidazole | 5 | 99 |
| 2 | 4-Methylbenzaldehyde | 1-phenyl-2-(p-tolyl)-1H-benzo[d]imidazole | 5 | 99 |
| 3 | 4-Methoxybenzaldehyde | 1-phenyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 5 | 98 |
| 4 | 4-Chlorobenzaldehyde | 1-phenyl-2-(4-chlorophenyl)-1H-benzo[d]imidazole | 7 | 99 |
| 5 | 4-Nitrobenzaldehyde | 1-phenyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole | 10 | 86 |
| 6 | 2-Chlorobenzaldehyde | 1-phenyl-2-(2-chlorophenyl)-1H-benzo[d]imidazole | 7 | 97 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles.
Caption: Workflow for Microwave-Assisted Synthesis.
Reaction Scheme
The logical relationship of the reactants to products is depicted in the following reaction scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Methyl-2-(trifluoromethyl)benzimidazole in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of high-performance organic light-emitting diodes (OLEDs). Their inherent charge transport properties and thermal stability make them suitable for various roles within the device architecture, including as emissive materials, host materials, and charge transport layers.[1][2] The introduction of a trifluoromethyl (-CF₃) group to the benzimidazole core is a strategic approach to modulate the electronic properties of the molecule. The strong electron-withdrawing nature of the -CF₃ group can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels, which is advantageous for improving electron injection and transport, as well as enhancing the material's thermal and chemical stability.[3]
This document provides a detailed, predictive application note on the use of 1-Methyl-2-(trifluoromethyl)benzimidazole as a novel material for OLEDs. While specific experimental data for this compound is not yet widely published, these protocols and expected performance metrics are based on the well-established properties of analogous trifluoromethyl and benzimidazole-containing molecules used in organic electronics. This guide is intended to serve as a foundational resource for researchers exploring the potential of this promising material.
Predicted Material Properties and Applications
Based on the known effects of the trifluoromethyl group and the benzimidazole core, this compound is predicted to be an excellent candidate for an electron transport layer (ETL) in OLEDs. The lowered LUMO level should facilitate efficient electron injection from the cathode, while the inherent properties of the benzimidazole moiety are expected to provide good electron mobility.
Predicted Electronic and Thermal Properties
| Property | Predicted Value | Rationale / Reference |
| HOMO Level | ~ -6.5 eV | The strong electron-withdrawing -CF₃ group is expected to significantly lower the HOMO level, similar to other trifluoromethylated organic materials. |
| LUMO Level | ~ -2.8 eV | The -CF₃ group effectively lowers the LUMO, which is beneficial for electron injection from common cathodes like aluminum.[3] |
| Triplet Energy (ET) | > 2.7 eV | Benzimidazole-based materials typically possess high triplet energies, making them suitable for hosting blue phosphorescent emitters.[1] |
| Glass Transition Temp. (Tg) | > 120 °C | The rigidity of the benzimidazole core and the methyl and trifluoromethyl substitutions are expected to result in good thermal stability. |
| Electron Mobility (µe) | 10-5 - 10-4 cm²/Vs | Benzimidazole derivatives are known to exhibit good electron transport characteristics.[1] |
Proposed OLED Device Architecture and Expected Performance
A hypothetical multi-layer phosphorescent OLED (PhOLED) architecture is proposed to evaluate the performance of this compound (abbreviated as M-TFM-BI) as the electron transport layer.
Device Structure
ITO / HATCN (10 nm) / TAPC (40 nm) / mCP (10 nm) / mCP:FIrpic (8 wt%) (30 nm) / M-TFM-BI (30 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
HATCN: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (Hole Injection Layer)
-
TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (Hole Transport Layer)
-
mCP: 1,3-Bis(N-carbazolyl)benzene (Host for Emissive Layer)
-
FIrpic: Iridium(III)bis(4,6-difluorophenylpyridinato)picolinate (Blue Phosphorescent Emitter)
-
M-TFM-BI: this compound (Electron Transport Layer)
-
LiF: Lithium Fluoride (Electron Injection Layer)
-
Al: Aluminum (Cathode)
Expected Device Performance
| Parameter | Predicted Value | Comparative Performance of Similar Devices |
| Turn-on Voltage (Von) | ~ 3.5 V | Devices with benzimidazole-based ETLs often exhibit turn-on voltages in this range. |
| Max. External Quantum Eff. (EQE) | ~ 18 - 22% | High EQEs are achievable with efficient electron transport and injection.[1][4] |
| Max. Luminance (Lmax) | > 10,000 cd/m² | Efficient charge balance and transport contribute to high brightness. |
| Color Coordinates (CIE x,y) | (0.16, 0.32) | Determined by the FIrpic emitter. |
| Efficiency Roll-off at 1000 cd/m² | < 15% | Good charge balance and confinement can mitigate efficiency roll-off. |
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible two-step synthesis starting from commercially available reagents.
Step 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
-
To a round-bottom flask, add o-phenylenediamine (10.8 g, 100 mmol) and trifluoroacetic acid (15 mL, 200 mmol).
-
Slowly add polyphosphoric acid (50 g) to the mixture with stirring.
-
Heat the reaction mixture to 140 °C and maintain for 4 hours.
-
Cool the mixture to room temperature and pour it onto crushed ice (~200 g).
-
Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to yield pure 2-(Trifluoromethyl)-1H-benzimidazole.
Step 2: N-Methylation to form this compound
-
In a dry flask under a nitrogen atmosphere, dissolve 2-(Trifluoromethyl)-1H-benzimidazole (9.3 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Add potassium carbonate (10.4 g, 75 mmol) to the solution.
-
Add methyl iodide (3.4 mL, 55 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water (300 mL) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Further purify the material for OLED application by temperature-gradient sublimation.
References
- 1. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs-光电查 [m.oe1.com]
Application Notes and Protocols for Testing the Cytotoxicity of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of 1-Methyl-2-(trifluoromethyl)benzimidazole in cell culture. The protocols detailed below are foundational for preclinical drug development and toxicological screening, enabling the determination of the compound's dose-dependent effects on cell viability and the elucidation of its potential mechanism of action.
Introduction
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities. Several benzimidazole derivatives have been investigated for their potential as anticancer agents, with some demonstrating the ability to induce cell death through various mechanisms, including apoptosis and ferroptosis.[1][2][3] Therefore, a thorough in vitro evaluation of the cytotoxicity of this compound is a critical first step in its development as a potential therapeutic agent.
This document outlines standard protocols for determining cell viability and cytotoxicity, specifically the MTT and LDH assays. Furthermore, a protocol for a caspase-3/7 activity assay is provided to investigate the induction of apoptosis, a common mechanism of chemotherapy-induced cell death.[4][5]
Data Presentation
The quantitative data generated from the following experimental protocols can be effectively summarized in tables to facilitate comparison and determination of key toxicological parameters such as the half-maximal inhibitory concentration (IC50).
Table 1: Cytotoxicity of this compound as determined by MTT Assay
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 5 | 82.1 ± 6.1 |
| 10 | 65.4 ± 5.5 |
| 25 | 48.9 ± 4.9 |
| 50 | 31.2 ± 3.7 |
| 100 | 15.7 ± 2.9 |
Table 2: Cytotoxicity of this compound as determined by LDH Assay
| Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 1 | 4.8 ± 3.1 |
| 5 | 17.5 ± 4.2 |
| 10 | 34.2 ± 5.0 |
| 25 | 50.6 ± 4.7 |
| 50 | 68.1 ± 3.9 |
| 100 | 83.9 ± 3.2 |
Table 3: Apoptosis Induction by this compound as determined by Caspase-3/7 Activity Assay
| Concentration (µM) | Fold Increase in Caspase-3/7 Activity (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.2 ± 0.2 |
| 5 | 2.5 ± 0.4 |
| 10 | 4.8 ± 0.7 |
| 25 | 7.9 ± 1.1 |
| 50 | 12.3 ± 1.5 |
| 100 | 15.1 ± 1.8 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]
Materials:
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[10][11]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium (preferably with low serum to reduce background LDH activity)
-
LDH cytotoxicity assay kit (containing reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described above. Include controls: a vehicle control (spontaneous LDH release), a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit), and a background control (medium only).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant. Incubate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
Caspase-3/7 Activity Assay Protocol
This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[12][13]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Caspase-3/7 assay kit (containing a luminogenic or fluorogenic substrate)
-
96-well white or black-walled plates (depending on the assay kit)
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate suitable for luminescence or fluorescence measurement.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubation: Incubate the plate for a time period determined to be optimal for apoptosis induction (typically shorter than for viability assays, e.g., 6-24 hours).
-
Assay Reagent Addition: Add the caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time (e.g., 1-2 hours) at room temperature, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Express the results as a fold increase in caspase-3/7 activity relative to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting Cell Death in Tumors by Activating Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Quantification of 1-Methyl-2-(trifluoromethyl)benzimidazole in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-2-(trifluoromethyl)benzimidazole is a heterocyclic compound belonging to the benzimidazole class. Compounds in this class are of significant interest in pharmaceutical research due to their diverse biological activities, which can range from anthelmintic to potential anti-cancer or anti-viral properties.[1][2][3] The development of any new chemical entity for therapeutic use requires robust and reliable analytical methods to quantify the compound in biological matrices. This is essential for pharmacokinetic studies, toxicokinetic analysis, and establishing a clear relationship between dose, exposure, and biological effect.
This document provides a detailed application note and protocol for the quantitative analysis of this compound in biological samples, such as plasma and urine. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity, making it ideal for complex biological matrices.[4][5][6][7] A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is also presented as a viable alternative for applications where lower sensitivity is acceptable.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules in biological samples due to its superior sensitivity, selectivity, and speed.[4][5][6][7] The method involves chromatographic separation of the analyte from the matrix components followed by detection using a mass spectrometer.
Principle: The analyte is first extracted from the biological matrix. It is then injected into an HPLC system where it is separated from other components on a chromatographic column. The eluent from the column is introduced into a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are detected and quantified. An internal standard (IS) is used to ensure accuracy and precision.
Internal Standard (IS) Selection: An ideal internal standard would be a stable isotope-labeled version of this compound (e.g., with ¹³C or ²H). If unavailable, a structurally similar compound with a close retention time and similar ionization properties can be used. For this protocol, we will propose the use of a related benzimidazole derivative as the internal standard.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible technique that can be used for quantification, although it is generally less sensitive and selective than LC-MS/MS.[8] This method is suitable for samples with higher concentrations of the analyte or for in-vitro studies with simpler matrices.
Principle: Similar to LC-MS/MS, the analyte is extracted and separated on an HPLC column. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. Quantification is based on the peak area of the analyte relative to a calibration curve.
Data Presentation: Quantitative Method Parameters
The following table summarizes the proposed quantitative performance characteristics for the LC-MS/MS and HPLC-UV methods for the analysis of this compound. These are target parameters for a validated bioanalytical method.
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 50 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 5000 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Matrix Effect | 85-115% | Not Applicable |
| Recovery | > 80% | > 80% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
1. Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar benzimidazole)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Spiked Calibration Standards and QCs: Spike blank human plasma with the working standard solutions to achieve final concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples (e.g., low, medium, and high concentrations).
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):
-
This compound: Precursor ion (Q1) > Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) > Product ion (Q3)
-
Note: The exact m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard solution of the analyte and IS into the mass spectrometer.
-
-
Gas Temperatures and Pressures: Optimize according to the manufacturer's recommendations.
5. Data Analysis
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Protocol 2: HPLC-UV Quantification of this compound
1. Sample Preparation
-
Follow the same sample preparation procedure (Protein Precipitation) as described in Protocol 1.
2. HPLC-UV Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of the analyte (e.g., between 200-400 nm).
-
Column Temperature: Ambient.
3. Data Analysis
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area against the analyte concentration using a linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. lcms.cz [lcms.cz]
- 6. japsonline.com [japsonline.com]
- 7. Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 1-Methyl-2-(trifluoromethyl)benzimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method involves a two-step synthesis. The first step is the cyclization of o-phenylenediamine with a trifluoromethyl-containing reagent, typically trifluoroacetic acid, to form 2-(trifluoromethyl)benzimidazole. The second step is the N-methylation of the benzimidazole intermediate to yield the final product, this compound.
Q2: What are the critical parameters affecting the yield of the initial cyclization reaction?
A2: Several factors significantly influence the yield of 2-(trifluoromethyl)benzimidazole:
-
Purity of Reactants: The purity of o-phenylenediamine is crucial, as impurities can lead to side reactions and the formation of colored byproducts.
-
Reaction Temperature: The optimal temperature for the condensation reaction is critical and needs to be carefully controlled to prevent decomposition.
-
Acid Catalyst: The choice and concentration of the acid catalyst, often trifluoroacetic acid itself or in conjunction with another acid, can significantly impact the reaction rate and yield.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid the formation of degradation products from prolonged reaction times.
-
Work-up Procedure: Proper neutralization and extraction of the product are key to maximizing the isolated yield.
Q3: How can I monitor the progress of the N-methylation reaction?
A3: The progress of the N-methylation reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of ethyl acetate and hexane, will allow for the clear separation of the starting material (2-(trifluoromethyl)benzimidazole), the desired product (this compound), and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progression.
Q4: What is the best method for purifying the final product?
A4: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the product from unreacted starting materials and any side products. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Problem 1: Low to no yield of 2-(trifluoromethyl)benzimidazole (Step 1)
-
Question: My cyclization reaction is resulting in a very low yield or no product at all. What are the possible reasons and how can I improve the yield?
-
Answer: Low yields in the synthesis of 2-(trifluoromethyl)benzimidazole can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is heated sufficiently and for an adequate duration. Monitor the reaction progress using TLC.
-
Sub-optimal Reactant Ratio: The ratio of o-phenylenediamine to trifluoroacetic acid is an important factor. An optimal reactant ratio of 1:3.0 has been reported to improve yield.[1]
-
Degradation of Starting Material or Product: Benzimidazole derivatives can be sensitive to harsh acidic conditions and prolonged high temperatures. Avoid excessive heating and monitor the reaction closely.
-
Inefficient Work-up: Ensure proper neutralization of the reaction mixture to precipitate the product and efficient extraction with a suitable organic solvent like ethyl acetate.
-
Problem 2: Low to no yield of this compound (Step 2 - N-Methylation)
-
Question: My N-methylation reaction is resulting in a very low yield or no product. What are the possible reasons and how can I improve it?
-
Answer: Low yields in the N-methylation step can be attributed to several factors:
-
Purity of Starting Material: Ensure your starting 2-(trifluoromethyl)benzimidazole is pure and dry, as impurities can hinder the reaction.
-
Choice of Base: The base is critical for deprotonating the benzimidazole. A base that is too weak may not be effective, while a very strong base could lead to side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH).
-
Solvent: A dry, aprotic solvent such as acetone or dimethylformamide (DMF) is crucial, as protic solvents can quench the benzimidazole anion.[2]
-
Methylating Agent: Use a fresh and appropriate amount of the methylating agent (e.g., methyl iodide). An excess can lead to the formation of undesired quaternary salts.[2]
-
Reaction Temperature and Time: These parameters should be optimized. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions.
-
Problem 3: Formation of a quaternary salt byproduct during N-methylation
-
Question: I am observing a significant amount of a salt-like byproduct, which I suspect is the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt. How can I avoid this?
-
Answer: The formation of a quaternary ammonium salt is a common side reaction, particularly when using an excess of the methylating agent or under harsh reaction conditions.[2] To minimize this:
-
Use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[2]
-
Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
-
If heating is necessary, use the lowest effective temperature.
-
The quaternary salt is often insoluble in many organic solvents and can sometimes be removed by filtration.
-
Problem 4: Difficulty in purifying the final product
-
Question: I am struggling to purify my this compound from the reaction mixture.
-
Answer: Purification can be challenging due to the presence of unreacted starting material and potential side products.
-
Column Chromatography: This is the most effective method. Use a silica gel column and a gradient eluent system, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.
-
Data Presentation
Table 1: Optimizing Reaction Conditions for 2-(Trifluoromethyl)benzimidazole Synthesis (Step 1)
| Entry | Reactant Ratio (o-phenylenediamine:TFA) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1:1.2 | Polyphosphoric acid | 140 | 4 | ~85 | General literature procedure |
| 2 | 1:3.0 | Methanol/Water (1:1) | 50 | 2 | High | [1] |
| 3 | 1:1.1 | Eaton's Reagent (P₂O₅ in MeSO₃H) | 100 | 1 | ~90 | General literature procedure |
Table 2: Optimizing Reaction Conditions for N-Methylation of 2-(Trifluoromethyl)benzimidazole (Step 2)
| Entry | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6-12 | Good to High | General literature procedure[2] |
| 2 | Methyl Iodide | NaH | DMF | Room Temp | 4-8 | Good to High | General literature procedure |
| 3 | Dimethyl Sulfate | NaOH | Acetone | Room Temp | 2-4 | Good | General literature procedure |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)benzimidazole
This protocol is based on the condensation of o-phenylenediamine with trifluoroacetic acid.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Polyphosphoric acid (PPA) or Eaton's Reagent
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and polyphosphoric acid (PPA) or Eaton's Reagent.
-
Slowly add trifluoroacetic acid (1.2 eq) to the mixture while stirring.
-
Heat the reaction mixture to 140°C for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid by suction filtration and wash with cold water.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-(trifluoromethyl)benzimidazole.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound
This protocol describes the N-methylation of 2-(trifluoromethyl)benzimidazole using methyl iodide.
Materials:
-
2-(Trifluoromethyl)benzimidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(trifluoromethyl)benzimidazole (1.0 eq) and anhydrous acetone.
-
Add anhydrous potassium carbonate (1.5 eq) to the suspension.
-
While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Synthesis of Trifluoromethylated Heterocycles
Welcome to the technical support center for the synthesis of trifluoromethylated heterocycles. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylation reaction has a very low yield or is not working at all. What are the first things I should check?
A: When encountering low or no product yield, begin by assessing the following:
-
Reagent Quality: Ensure the trifluoromethylating agent is not degraded. Many reagents, especially radical sources, can be sensitive to air and moisture. Use freshly purchased or properly stored reagents. For instance, sodium trifluoromethanesulfinate (Langlois' reagent) is a bench-stable solid, making it a robust choice.[1]
-
Reaction Atmosphere: Many trifluoromethylation reactions, particularly those involving transition-metal catalysts, require an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation or unwanted side reactions.[2] However, some radical C-H trifluoromethylation methods are notably tolerant of air and moisture.[1][3]
-
Reagent Addition Order: The sequence of adding reagents can be critical. For radical trifluoromethylations using an oxidant like t-butyl hydroperoxide (tBuOOH), mixing the oxidant and the CF3 source before adding the substrate can lead to rapid decomposition and minimal product formation.[1]
-
Catalyst Activity: If using a photocatalyst or transition-metal catalyst, verify its activity. Photocatalysts can degrade with prolonged exposure to light, and metal catalysts can be poisoned by impurities.[4][5]
Q2: I'm observing a mixture of regioisomers. How can I improve selectivity?
A: Achieving high regioselectivity is a common challenge, as many direct C-H functionalization methods react at the most electron-rich or sterically accessible position of the heterocycle.[3][6]
-
Solvent Choice: The solvent system can significantly influence regioselectivity. Experimenting with different solvents may fine-tune the innate reactivity of the substrate.[3][7]
-
Directing Groups: For "programmed" trifluoromethylation, installing a directing group on your substrate can override the innate reactivity and guide the CF3 group to a specific position.[3]
-
Reaction Type: The choice between radical, nucleophilic, or electrophilic trifluoromethylation methods can lead to different isomeric products based on the electronic properties of the heterocycle.[8] For example, electrophilic trifluoromethyl radicals react preferentially with electron-rich substrates.[1]
Q3: My starting material is not being fully consumed. How can I drive the reaction to completion?
A: Incomplete conversion is a frequent issue. If the reaction stalls, you can try adding a second portion of the trifluoromethylating agent and the oxidant/initiator after a set period (e.g., 24 hours).[1][3] This is often effective in radical reactions where the radical source is consumed over time. Monitoring the reaction by 19F NMR can help determine when the trifluoromethylating agent has been consumed.[2]
Q4: Which trifluoromethylating reagent should I choose for my heterocycle?
A: The choice depends heavily on your substrate and desired reaction type.
-
For Direct C-H Trifluoromethylation: Bench-stable, solid reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni reagents are operationally simple and avoid handling hazardous gases like CF3I.[1][3][9]
-
For Photoredox Catalysis: Triflyl chloride (CF3SO2Cl) or Togni reagents are commonly used with photocatalysts like Ru(bpy)3Cl2 or Ir(ppy)3 under visible light irradiation for mild, room-temperature reactions.[2][4]
-
For Nucleophilic Trifluoromethylation: The "CuCF3" reagent, often derived from fluoroform, is effective for domino trifluoromethylation/cyclization strategies to build the heterocycle core.[10][11]
-
For Electrophilic Trifluoromethylation: Umemoto and Togni reagents are widely used as electrophilic CF3+ sources.[9]
Q5: I want to avoid harsh reaction conditions. What are my options?
A: Modern methods have moved away from the harsh conditions required by early techniques (e.g., high temperatures for chlorine/fluorine exchange).[12][13]
-
Photoredox Catalysis: This strategy enables direct trifluoromethylation of arenes and heteroarenes at room temperature using visible light, offering a significantly milder alternative.[4][14][15]
-
Flow Chemistry: Performing reactions in a continuous microflow system can improve reaction times, enhance safety, and allow for milder conditions compared to batch processes.[14][16]
-
Aqueous Micellar Catalysis: Using designer surfactants in water allows for radical trifluoromethylations to proceed at ambient temperature, offering a green chemistry approach.[17]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Recommended Action |
| Degraded Reagents | Use a fresh batch of trifluoromethylating agent and oxidant. Store reagents under recommended conditions (e.g., desiccated, protected from light). Bench-stable solid reagents are often more reliable.[1][9] |
| Sub-optimal Conditions | Re-optimize reaction parameters. Screen different solvents, as this can impact both yield and selectivity.[7] Adjust the temperature; while many modern methods work at room temperature, some may require gentle heating.[4][10] |
| Incorrect Reagent Stoichiometry | Ensure the correct equivalents of reagents are used. For radical C-H functionalization, typically 3 equivalents of the CF3 source and 5 equivalents of an oxidant like tBuOOH are used.[3] |
| Catalyst Inactivity | If using a photocatalyst, ensure your light source has the correct wavelength and sufficient intensity.[2][4] For transition-metal catalysis, ensure the catalyst is not poisoned by impurities in the substrate or solvent.[5] Note that for some radical methods, added metal salts can actually decrease the yield.[17] |
| Unsuitable Substrate | The electronic nature of your heterocycle is crucial. Some methods work well for electron-rich heterocycles, while others are better suited for electron-deficient ones.[1][18] Extremely electron-withdrawing groups on the substrate can shut down reactivity.[18] |
Issue 2: Poor Regioselectivity / Mixture of Products
| Possible Cause | Recommended Action |
| Innate Substrate Reactivity | Direct C-H trifluoromethylation often proceeds at the most reactive position of the heterocycle, which can lead to mixtures if multiple sites are similarly reactive.[3][19] |
| Solvent Effects | Altering the solvent can sometimes tune the regioselectivity. Perform a solvent screen to identify optimal conditions for your specific substrate.[3] |
| Mechanism-Dependent Selectivity | Consider switching reaction types. A radical approach may yield a different major isomer than an electrophilic or nucleophilic one. Analyze the electronic properties of your heterocycle to predict the outcome.[8] |
| Side Reactions | Unwanted side products can complicate purification and lower yields. Common side reactions include the formation of CF3H via hydrogen abstraction or polymerization of alkene-containing substrates.[1][20] Adjusting concentration or temperature may mitigate these issues. |
Data Presentation
Table 1: Substrate Scope for Direct C-H Trifluoromethylation using CF₃SO₂Na and tBuOOH
This table summarizes isolated yields for the trifluoromethylation of various heterocycles using a common radical-based method. This approach is noted for its operational simplicity and broad functional group tolerance.[1][3]
| Heterocycle Substrate | Product Yield (%) |
| 4-Acetylpyridine | 81% |
| 4-tert-Butylpyridine | 72% |
| Pyridine-4-carbonitrile | 85% |
| 2-Chloropyridine | 50% |
| 2-Fluoropyridine | 48% |
| N-Boc-Pyrrole | 80% |
| N-Boc-Indole | 71% |
| Caffeine | 80% |
| Uracil | 82% |
| Phthalazine | 70% |
| Quinoxaline | 65% |
Conditions: Heterocycle (1.0 equiv), sodium trifluoromethanesulfinate (3.0 equiv), t-Butyl-hydroperoxide (5.0 equiv), 23 ºC, 3–24 h. Data sourced from Baran et al. (2011).[1][3]
Experimental Protocols
Key Experiment: Direct C-H Trifluoromethylation of a Heterocycle via Radical Pathway
This protocol is a general procedure adapted from the method developed by Baran and coworkers, which utilizes sodium trifluoromethanesulfinate (Langlois' reagent) as a bench-stable CF3 radical source.[1][3][21]
Materials:
-
Heterocyclic substrate (1.0 mmol)
-
Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 mmol, 3.0 equiv)
-
tert-Butyl hydroperoxide (tBuOOH), 70 wt. % in H2O (5.0 mmol, 5.0 equiv)
-
Dichloromethane (DCM)
-
Water (deionized)
-
Round-bottom flask or vial with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 mmol) and sodium trifluoromethanesulfinate (3.0 mmol).
-
Add dichloromethane and water to create a biphasic system (e.g., 5 mL DCM and 2 mL H2O).
-
Begin vigorous stirring to ensure adequate mixing between the two phases.
-
Slowly add tert-butyl hydroperoxide (5.0 mmol) to the stirring mixture at room temperature (23 °C). Caution: The reaction can be exothermic; slow addition is recommended.[1]
-
Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction stalls (incomplete conversion), a second portion of CF3SO2Na (3.0 equiv) and tBuOOH (5.0 equiv) can be added to drive it to completion.[3]
-
Upon completion, stop the stirring and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired trifluoromethylated heterocycle.
Visualizations
Caption: A troubleshooting workflow for low-yield trifluoromethylation reactions.
Caption: Simplified pathway for radical-mediated C-H trifluoromethylation.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 3. pnas.org [pnas.org]
- 4. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 8. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 9. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 10. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CAU Scholar's Space: Trifluoromethylation of heterocycles via visible light photoredox catalysis [scholarworks.bwise.kr]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Methyl-2-(trifluoromethyl)benzimidazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves a two-step process:
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Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole: This is typically achieved through the condensation reaction of o-phenylenediamine with trifluoroacetic acid.
-
N-methylation of 2-(Trifluoromethyl)-1H-benzimidazole: The resulting benzimidazole is then methylated at the N1 position using a suitable methylating agent, such as methyl iodide, in the presence of a base.
Q2: I am observing a low yield in my N-methylation reaction. What are the potential causes?
A2: Low yields in the N-methylation of 2-(trifluoromethyl)benzimidazole can arise from several factors. The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the benzimidazole nitrogen, making the reaction more challenging. Common causes for low yield include:
-
Incomplete deprotonation: The chosen base may not be strong enough to effectively deprotonate the N-H of the benzimidazole.
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Poor choice of solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or unwanted side reactions. Aprotic polar solvents are generally preferred.
-
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition or side reactions.
-
Inactive methylating agent: The methylating agent may have degraded over time.
-
Formation of byproducts: The primary side product is often the over-methylated 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt.[1]
Q3: How can I minimize the formation of the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt byproduct?
A3: Formation of the quaternary salt is a common issue, especially with highly reactive methylating agents. To minimize this:
-
Control stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the methylating agent.[1]
-
Slow addition: Add the methylating agent dropwise to the reaction mixture to avoid localized high concentrations.[1]
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the product and byproduct. Stop the reaction once the starting material is consumed.
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography on silica gel is the most common and effective method for purifying the final product. A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective for separating the desired product from unreacted starting material and byproducts.[1] Recrystallization from a suitable solvent system can also be employed for further purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of 2-(trifluoromethyl)benzimidazole. | Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Ensure the starting material is pure and dry. |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the progress by TLC. For less reactive substrates, refluxing may be necessary. | |
| Inactive methylating agent. | Use a fresh bottle of the methylating agent. | |
| Formation of a White Precipitate (Quaternary Salt) | Excess methylating agent. | Use a controlled amount of the methylating agent (1.0-1.2 equivalents). |
| High reaction temperature or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature. | |
| Difficult Purification | Co-elution of product and starting material. | Optimize the solvent system for column chromatography. A shallow gradient may be required. |
| Presence of highly polar byproducts. | A pre-purification workup, such as washing the organic layer with brine, can help remove some polar impurities. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole
This protocol is based on the condensation of o-phenylenediamine and trifluoroacetic acid.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid
-
4 N Hydrochloric acid
-
Concentrated ammonia solution
-
10% Aqueous ethanol
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4 N HCl.
-
Add trifluoroacetic acid (3 equivalents).
-
Reflux the mixture for 4-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add concentrated ammonia solution to neutralize the acid and precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from 10% aqueous ethanol to obtain pure 2-(trifluoromethyl)-1H-benzimidazole.
Protocol 2: Synthesis of this compound (High-Yield Procedure)
This protocol describes the N-methylation of 2-(trifluoromethyl)-1H-benzimidazole. A yield of 91% has been reported for this specific compound using this method.
Materials:
-
2-(Trifluoromethyl)-1H-benzimidazole
-
Sodium carbonate (Na₂CO₃)
-
Methyl iodide (CH₃I)
-
Dry N,N-Dimethylformamide (DMF)
Procedure:
-
To a 50 mL round-bottom flask under a nitrogen atmosphere, add 2-(trifluoromethyl)-1H-benzimidazole (1 mmol) and dry DMF (5 ml).
-
Add sodium carbonate (1.3 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add methyl iodide (1.2 mmol) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole as an off-white solid.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-methylation of Benzimidazoles (General)
| Base | Solvent | Methylating Agent | Temperature | Typical Yield Range (%) | Notes |
| K₂CO₃ | Acetone, DMF | Methyl iodide | Reflux | 70-90 | A common and effective combination for many benzimidazoles. |
| Cs₂CO₃ | DMF | Methyl iodide | Room Temp. to 80 °C | 80-95 | Often gives higher yields and can be used at lower temperatures. |
| NaH | THF, DMF | Methyl iodide | 0 °C to Room Temp. | 85-98 | A strong base, requires anhydrous conditions. Good for less reactive substrates. |
| NaOH | Acetone | Dimethyl sulfate | Room Temp. | 75-85 | Dimethyl sulfate is a potent but more toxic methylating agent. |
Note: Yields are general and can vary significantly based on the specific benzimidazole substrate and reaction scale.
Table 2: Characterization Data
| Compound | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-(Trifluoromethyl)-1H-benzimidazole | 210-212 | 7.40-7.55 (m, 2H), 7.70-7.85 (m, 2H), 10.5 (br s, 1H) | 115.5, 122.0, 125.0, 126.5, 138.0, 142.0 (q, J=38 Hz, C-CF₃), 120.5 (q, J=270 Hz, CF₃) |
| This compound | 95-97 | 3.93 (s, 3H), 7.35-7.45 (m, 2H), 7.50 (d, 1H), 7.80 (d, 1H) | 31.5 (CH₃), 110.0, 120.5, 124.0, 125.0, 136.0, 141.0, 143.0 (q, J=39 Hz, C-CF₃), 121.0 (q, J=269 Hz, CF₃) |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the two-step synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the N-methylation of 2-(trifluoromethyl)benzimidazole.
References
purification techniques for 1-Methyl-2-(trifluoromethyl)benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Methyl-2-(trifluoromethyl)benzimidazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound via common techniques such as column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: Poor Separation of the Product from Impurities
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing the product and impurities to elute together. Try a less polar solvent system. A common starting point for benzimidazole derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[1] |
| Incorrect Stationary Phase | While silica gel is the most common stationary phase for benzimidazole purification, its activity can vary.[2] Consider using a different grade of silica gel or an alternative stationary phase like alumina if separation on silica is proving difficult. |
| Column Overloading | Too much crude material on the column will lead to broad bands and poor separation. Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. |
| Flow Rate is Too Fast or Too Slow | An excessively fast flow rate reduces the interaction time between the compounds and the stationary phase, leading to poor separation. A very slow flow rate can lead to band broadening due to diffusion.[1] Optimize the flow rate for your column dimensions. |
Issue 2: Product is not Eluting from the Column
Possible Causes & Solutions:
| Cause | Solution |
| Solvent System is Too Non-polar | The product may have a strong affinity for the silica gel and will not elute with a non-polar solvent. Gradually increase the polarity of the eluent. For example, slowly increase the percentage of ethyl acetate in hexane. |
| Product Degradation on Silica Gel | Some compounds can be sensitive to the acidic nature of silica gel. If you suspect degradation, consider using a neutral stationary phase like deactivated silica gel or alumina. You can also add a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent to neutralize the silica surface. |
Workflow for Troubleshooting Column Chromatography:
Recrystallization Troubleshooting
Issue 1: Product Does Not Crystallize
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to concentrate the solution. |
| Cooling is Too Rapid | Rapid cooling can lead to the formation of an oil or prevent crystallization altogether. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. |
| Presence of Soluble Impurities | High levels of impurities can inhibit crystal formation. If the product oils out, try redissolving it in a small amount of hot solvent and repeating the cooling process. It may be necessary to first purify the material by column chromatography. |
| Inappropriate Solvent | The chosen solvent may not be suitable for recrystallization. A good recrystallization solvent should dissolve the compound when hot but not when cold.[3] Perform a solvent screen with small amounts of the crude product to identify a suitable solvent. Methanol and ethanol have been reported to be effective for trifluoromethyl-substituted benzimidazoles. |
Issue 2: Oiling Out Instead of Crystallization
Possible Causes & Solutions:
| Cause | Solution |
| Solution is Supersaturated | The concentration of the product in the solution is too high. Add a small amount of hot solvent to the oil, heat until it dissolves, and then allow it to cool slowly. |
| Melting Point of the Product is Lower Than the Boiling Point of the Solvent | If the product's melting point is low, it may melt in the hot solvent and separate as an oil. Choose a solvent with a lower boiling point. |
| High Impurity Level | Impurities can lower the melting point of the product and promote oiling out. Purify the crude material by another method, such as column chromatography, before attempting recrystallization. |
Logical Flow for Selecting a Recrystallization Solvent:
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
A1: Common impurities in the synthesis of benzimidazoles include unreacted starting materials (such as N-methyl-o-phenylenediamine and trifluoroacetic acid or its derivatives), side-products from incomplete cyclization, and residual solvents from the reaction or workup. The synthesis of benzimidazoles can sometimes result in complex mixtures requiring careful purification.[2]
Q2: How can I assess the purity of my this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of benzimidazole derivatives. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a common setup. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy by looking for impurity peaks, and by melting point analysis (a sharp melting point range is indicative of high purity).
Q3: My purified product is a brown oil, but the literature reports a solid. What should I do?
A3: A brown oil suggests the presence of impurities. It is recommended to attempt purification by column chromatography to remove colored impurities. If the product is pure but still an oil, it may be a supercooled liquid. Try scratching the inside of the flask with a glass rod or adding a seed crystal (if available) to induce crystallization. Sublimation has also been noted as an effective method for obtaining high-purity, solvent-free benzimidazoles.
Q4: What is the expected yield for the purification of this compound?
A4: The yield from a purification step is highly dependent on the purity of the crude material. For a relatively clean crude product, a yield of 80-95% from recrystallization can be expected. For column chromatography, the yield will depend on the difficulty of the separation, but a well-optimized separation should also provide a high recovery. The synthesis of a related compound, 6-methyl-2-(trifluoromethyl)-1H-benzimidazole, has been reported with yields up to 99% under optimized conditions, suggesting that high-purity material can be obtained in good yield.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to determine an appropriate eluent system for separation. The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an even and crack-free packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
Elution: Begin eluting with the determined solvent system (from step 1). If a gradient elution is needed, start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystals should start to form. Once the flask is at room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data
| Purification Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Column Chromatography | >98% | 70-95% | Effective for complex mixtures; scalable. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% | 80-95% (for relatively pure starting material) | Simple, inexpensive, and can yield very pure material. | Not suitable for all compounds; may not remove all impurities. |
| Sublimation | >99.5% | Variable | Excellent for removing non-volatile impurities and residual solvents. | Only applicable to compounds that sublime without decomposition. |
References
addressing solubility issues of 1-Methyl-2-(trifluoromethyl)benzimidazole in assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 1-Methyl-2-(trifluoromethyl)benzimidazole (MTBI) in various assays.
Frequently Asked Questions (FAQs)
Q1: My this compound (MTBI) is precipitating out of solution during my cell-based assay. What is the likely cause?
A1: Precipitation of MTBI in aqueous assay media is a common issue due to its hydrophobic nature. The primary cause is often "solvent shock," which occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous buffer of the cell culture medium.[1] Other contributing factors can include the final concentration of MTBI exceeding its solubility limit, temperature fluctuations, and the pH of the medium.[1]
Q2: What is the recommended solvent for preparing a stock solution of MTBI?
A2: For creating high-concentration stock solutions of poorly soluble compounds like MTBI, dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent.[2] It is a powerful organic solvent capable of dissolving many benzimidazole derivatives at high concentrations. Always use anhydrous, high-quality DMSO to avoid introducing water, which can decrease the solubility of the compound in the stock solution over time.[1][3]
Q3: How can I improve the solubility of MTBI in my aqueous assay buffer?
A3: Several strategies can be employed to improve the solubility of MTBI in your experiments:
-
Optimize the Dilution Process: Avoid rapid dilution. A stepwise or serial dilution approach can help prevent the compound from crashing out of solution.[4]
-
Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene glycol) in your final assay buffer can increase the solubility of MTBI.[3]
-
Adjust the pH: The solubility of benzimidazole derivatives can be pH-dependent.[2][3] Experimenting with different pH values of your buffer may enhance solubility.
-
Employ Surfactants or Cyclodextrins: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[3] Similarly, complexation with cyclodextrins is a known method to improve the solubility of poorly soluble drugs.[5]
Q4: What are the potential downstream effects of using solubility-enhancing agents in my assay?
A4: It is crucial to consider that any additive used to improve solubility can potentially impact your experimental results. Co-solvents like DMSO can be toxic to cells at higher concentrations, and surfactants can interfere with protein function.[3] Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Observation: A visible precipitate or cloudiness appears immediately after adding the MTBI stock solution to the aqueous assay buffer.
| Potential Cause | Recommended Solution |
| Solvent Shock | Perform a stepwise dilution: first, create an intermediate dilution of the DMSO stock in a small volume of assay buffer before adding it to the final volume.[3] |
| High Final Concentration | Decrease the final working concentration of MTBI. Determine the maximum soluble concentration by performing a solubility test prior to the main experiment.[4] |
| Low Temperature of Media | Pre-warm the aqueous assay buffer to the experimental temperature (e.g., 37°C for cell-based assays) before adding the MTBI stock solution.[1][4] |
Issue 2: Delayed Precipitation in the Incubator
Observation: The solution is initially clear, but a precipitate forms after incubation for a period of time.
| Potential Cause | Recommended Solution |
| Temperature Shift | Ensure the media is pre-warmed to the incubator temperature before adding the compound. Maintain a stable incubator temperature.[1] |
| pH Shift in Media | Ensure the cell culture medium is adequately buffered for the CO2 environment of the incubator (e.g., using HEPES).[1] |
| Interaction with Media Components | Test the stability of MTBI in the specific cell culture medium over the intended duration of the experiment. Consider using a simpler buffer system (e.g., PBS) to see if media components are the cause of precipitation.[1] |
Issue 3: Inconsistent Results Between Experiments
Observation: High variability in experimental results when using the same concentration of MTBI.
| Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Before each use, visually inspect the DMSO stock solution for any precipitate. If present, gently warm the stock to 37°C and vortex to redissolve the compound.[2] |
| Inaccurate Pipetting of Stock | Due to the small volumes, ensure accurate and calibrated pipettes are used for dispensing the DMSO stock. |
| Formation of Aggregates | Even without visible precipitation, poorly soluble compounds can form small aggregates. Consider a brief sonication of the final solution before adding it to the assay. |
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration
Objective: To determine the highest concentration of MTBI that can be achieved in the final assay buffer without precipitation.
Methodology:
-
Prepare a high-concentration stock solution of MTBI in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the MTBI stock solution in DMSO.
-
In a clear microplate, add the desired final volume of your pre-warmed aqueous assay buffer to each well.
-
Add a small, fixed volume of each MTBI dilution from the DMSO plate to the corresponding wells of the buffer plate (ensure the final DMSO concentration is consistent and below 0.5%).
-
Visually inspect for any immediate precipitation.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO2).
-
Visually inspect for delayed precipitation at various time points. The highest concentration that remains clear is the maximum soluble concentration for your experimental conditions.[4]
Protocol 2: Stepwise Dilution for Assay Preparation
Objective: To prepare the final working solution of MTBI while minimizing the risk of precipitation.
Methodology:
-
Prepare a high-concentration stock solution of MTBI in 100% DMSO.
-
Pre-warm your complete assay medium to 37°C.
-
Create an intermediate dilution by adding a small volume of the DMSO stock to a small volume of the pre-warmed medium while gently vortexing.
-
Add this intermediate dilution to the final volume of pre-warmed medium to achieve the desired final concentration.
-
Visually confirm the absence of any precipitate before proceeding with the assay.[3][4]
Visualizations
Signaling Pathway: Induction of Ferroptosis by MTBI
Recent studies have indicated that 2-(trifluoromethyl)benzimidazole derivatives can induce a form of regulated cell death called ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[1][3] This leads to a depletion of intracellular cysteine, which is a key component of the antioxidant glutathione. The resulting decrease in glutathione peroxidase 4 (GPX4) activity leads to an accumulation of lipid reactive oxygen species and ultimately, cell death.
Caption: Proposed mechanism of MTBI-induced ferroptosis.
Experimental Workflow: Troubleshooting Solubility Issues
Caption: Workflow for addressing MTBI solubility problems.
Logical Relationship: Causes and Solutions for Precipitation
Caption: Relationship between causes and solutions for MTBI precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of substituted 2-trifluoromethylbenzimidazoles as uncouplers of oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1-Methyl-2-(trifluoromethyl)benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-Methyl-2-(trifluoromethyl)benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the known degradation of other benzimidazole derivatives, several pathways can be proposed. These include photodegradation, metabolic biotransformation (e.g., in liver microsomes), and microbial degradation. Common reactions involve modifications to the methyl group, the benzimidazole ring, and potentially the trifluoromethyl group.
Q2: What are the expected major degradation products?
A2: Based on studies of similar benzimidazole compounds, the primary degradation products could result from:
-
N-demethylation: Removal of the methyl group at the N-1 position to form 2-(trifluoromethyl)benzimidazole.
-
Hydroxylation: Addition of a hydroxyl group to the benzimidazole ring.
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Oxidation: Oxidation of the trifluoromethyl group, although this is generally a stable moiety.
-
Cleavage of the benzimidazole ring: This is a more extensive degradation step that can occur under harsh conditions or through specific microbial actions.
Q3: What analytical techniques are most suitable for studying the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful technique for separating and identifying the parent compound and its degradation products. HPLC with UV detection can be used for quantification. For structural elucidation of unknown metabolites, tandem mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: No degradation of the parent compound is observed.
-
Possible Cause 1: Inappropriate experimental conditions.
-
Troubleshooting:
-
Photodegradation: Ensure a suitable light source (e.g., Xenon arc lamp) is used and the irradiation time is sufficient. The solvent used can also influence the degradation rate.
-
Microbial degradation: The selected microbial strain may not be capable of degrading the compound. Screen different microbial species or use a mixed microbial culture from a relevant environment. Ensure optimal growth conditions (temperature, pH, nutrients) for the selected microorganisms.
-
Metabolic degradation: The concentration of liver microsomes or the incubation time may be insufficient. Optimize these parameters.
-
-
-
Possible Cause 2: The compound is highly stable.
-
Troubleshooting: The trifluoromethyl group can confer high stability. Consider using more forcing degradation conditions, such as advanced oxidation processes (e.g., Fenton oxidation), but be aware that this may not reflect environmental or biological degradation.
-
Issue 2: Poor separation of degradation products in HPLC.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Troubleshooting: Perform a gradient optimization of your mobile phase. Experiment with different solvent mixtures (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., formic acid, ammonium acetate) to improve resolution.
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Troubleshooting: Select a column with a different stationary phase (e.g., C18, phenyl-hexyl) that may offer different selectivity for your analytes.
-
Issue 3: Difficulty in identifying unknown degradation products by MS.
-
Possible Cause 1: Low abundance of the product.
-
Troubleshooting: Concentrate the sample before analysis. Optimize the ionization source parameters of the mass spectrometer to enhance the signal of the target analyte.
-
-
Possible Cause 2: Complex fragmentation pattern.
-
Troubleshooting: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. Perform MS/MS experiments at different collision energies to obtain a comprehensive fragmentation pattern for structural elucidation.
-
Experimental Protocols
Protocol 1: Photodegradation Study
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent (e.g., water, acetonitrile/water).
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Irradiation: Place the solution in a quartz cuvette and expose it to a light source (e.g., Xenon arc lamp) with a defined wavelength range.
-
Time Points: Withdraw aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the aliquots by HPLC-UV for quantification of the parent compound and by LC-MS for the identification of degradation products.
-
Control: Keep a parallel sample in the dark to account for any non-photolytic degradation.
Protocol 2: Microbial Degradation Study
-
Culture Preparation: Inoculate a suitable microbial strain (e.g., Bacillus velezensis) in a minimal salt medium.
-
Incubation: Add this compound to the microbial culture at a specific concentration.
-
Sampling: Collect samples from the culture at different time points.
-
Extraction: Extract the parent compound and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracts by LC-MS to identify and quantify the degradation products.
-
Control: Run a sterile control (no microorganisms) to check for abiotic degradation.
Quantitative Data Summary
Table 1: Microbial Degradation Efficiency of Benzimidazole Fungicides
| Compound | Microbial Strain | Incubation Time (h) | Degradation Efficiency (%) | Reference |
| Carbendazim | Bacillus velezensis HY-3479 | 48 | 76.99 | |
| Thiophanate-methyl | Enterobacter sp. TDS-1 | 384 (16 days) | 60 | |
| Thiophanate-methyl | Bacillus sp. TDS-2 | 384 (16 days) | 77 |
Visualizations
Proposed Photodegradation Pathway
Caption: Proposed photodegradation pathways for this compound.
General Experimental Workflow for Degradation Studies
Caption: A generalized workflow for studying the degradation of chemical compounds.
Technical Support Center: Troubleshooting Low Efficacy of Benzimidazole Derivatives In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the in vitro efficacy of benzimidazole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to help you optimize your experiments and achieve reliable results.
Troubleshooting Guide
Issue 1: Compound Precipitates in Aqueous Buffer or Cell Culture Medium
Low aqueous solubility is a frequent challenge with hydrophobic benzimidazole derivatives. Precipitation can lead to an actual concentration that is significantly lower than the intended nominal concentration, resulting in apparent low efficacy.
Possible Causes and Solutions:
-
Low Aqueous Solubility: Benzimidazole compounds are often poorly soluble in water-based solutions.
-
Solution: Optimize your dissolution and dilution strategy. Instead of adding a highly concentrated stock (e.g., in 100% DMSO) directly to your aqueous medium, try a serial dilution approach.[1]
-
-
"Solvent Shock": Rapid precipitation can occur when a concentrated organic stock solution is added to an aqueous buffer.[1]
-
Solution: Perform a stepwise dilution. For example, first dilute your concentrated DMSO stock into a small volume of an intermediate solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG), before the final dilution in the assay medium.[1]
-
-
pH of the Medium: The solubility of many benzimidazole derivatives is dependent on the pH of the solution.[1]
-
Solution: Determine the pH-solubility profile of your compound. Adjusting the pH of your assay buffer might be a viable option to enhance solubility. However, always verify that the pH change does not negatively impact your cells or assay components.[1]
-
-
Concentration Exceeds Solubility Limit: The intended concentration of your compound may be higher than its maximum solubility under the final assay conditions.[1]
-
Solution: If you have determined the maximum solubility, ensure your working concentrations do not exceed this limit. If higher concentrations are necessary, consider advanced solubilization techniques.
-
Advanced Solubilization Techniques:
-
Co-solvents: Incorporate a small percentage of a water-miscible organic solvent like DMSO, ethanol, or DMF into your final assay buffer. It is crucial to keep the final concentration of the co-solvent low (typically <0.5% for DMSO) and to include a vehicle control in your experiments to account for any solvent-induced effects.[1]
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, increasing their apparent solubility.[1]
-
Salt Formation: For benzimidazole derivatives with ionizable groups, converting them into a salt form can significantly improve aqueous solubility.[1]
-
Surfactants: Surfactants can form micelles that encapsulate and solubilize hydrophobic compounds.[1]
Issue 2: Inconsistent or Non-reproducible Results
Variability in your results can stem from the stability of your compound in the experimental setup.
Possible Causes and Solutions:
-
Compound Instability: The benzimidazole derivative may be degrading in your stock solution or in the cell culture medium over the incubation period.
-
Solution: Assess the stability of your compound under your experimental conditions. One study using RP-HPLC found that some N-oxide benzimidazole derivatives were stable in 0.2% DMSO for up to 96 hours.[2] It is advisable to prepare fresh dilutions for each experiment and minimize the storage time of stock solutions.
-
-
Inconsistent Cell Health or Density: Variations in cell seeding density or the overall health of your cell cultures can lead to inconsistent responses to the compound.
-
Solution: Standardize your cell culture and seeding protocols. Regularly check for cell viability and morphology.
-
Issue 3: High IC50 Values or Lack of Expected Biological Activity
If your compound is soluble and stable, but you are still observing low efficacy, consider the following factors related to the biological system and the compound's mechanism of action.
Possible Causes and Solutions:
-
Cell Line-Specific Effects: The target of your benzimidazole derivative may not be expressed or may be mutated in your chosen cell line.
-
Solution: If possible, use multiple cell lines to assess the activity of your compound. For example, if your compound targets VEGFR-2, ensure you are using a cell line that expresses this receptor.[3]
-
-
Resistance Mechanisms: In the context of anthelmintics, resistance to benzimidazoles is well-documented and often arises from single nucleotide polymorphisms (SNPs) in the β-tubulin gene, the primary target.[4][5][6] These mutations can reduce the binding affinity of the drug.[4] While this is specific to helminths, it highlights the importance of considering potential resistance mechanisms in your experimental system.
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Solution: If you suspect resistance, you may need to sequence the target protein in your cell line to check for mutations.
-
-
Structure-Activity Relationship (SAR): The biological activity of benzimidazole derivatives is highly dependent on their chemical structure. The type and position of substituents on the benzimidazole ring can dramatically alter efficacy.[7][8]
-
Solution: If you are working with a novel derivative, its intrinsic activity may be low. It can be helpful to compare its activity with that of structurally related benzimidazoles with known efficacy.
-
-
Discrepancy between In Vitro and In Vivo Activity: Some benzimidazoles, like albendazole, show good in vitro activity but are rapidly metabolized in vivo to less active or inactive forms.[9] While this is an in vivo issue, understanding the metabolic fate of your compound can provide context.
Frequently Asked Questions (FAQs)
Q1: What is the first thing I should do if I suspect my benzimidazole compound is not dissolving properly?
A1: Start with the simplest approaches. First, ensure you are using a high-quality, anhydrous solvent like DMSO for your stock solution. Then, optimize your dilution method to avoid "solvent shock" by using a serial dilution. Concurrently, you can investigate the pH-solubility profile of your compound to see if adjusting the pH of your assay buffer is a feasible option.[1]
Q2: How much DMSO is acceptable in a cell-based assay?
A2: It is generally recommended to keep the final concentration of DMSO below 0.5%.[1] Higher concentrations can be toxic to cells and may interfere with the assay. Always include a vehicle control with the same final concentration of DMSO as your test samples to account for any solvent effects.[1]
Q3: My compound is an anthelmintic benzimidazole. Why might it not be effective in my in vitro assay against a particular parasite?
A3: A primary reason for the lack of efficacy in anthelmintic benzimidazoles is resistance due to mutations in the β-tubulin gene.[4][5][6] Specifically, single nucleotide polymorphisms at codons 167, 198, and 200 can lead to amino acid substitutions that decrease the binding affinity of the drug to its target.[4][5]
Q4: Can the substituents on the benzimidazole ring affect its efficacy?
A4: Absolutely. The structure-activity relationship of benzimidazoles is well-established. The nature and position of substituents on the aromatic ring can significantly influence the compound's biological activity. For instance, electron-withdrawing groups at certain positions may enhance activity, while electron-donating groups might decrease it, depending on the specific biological target.[7]
Data Presentation
Table 1: In Vitro Efficacy of 2-substituted-5,6-dimethyl-1H-benzimidazole Derivatives
| Cell Line (Cancer Type) | IC50 (µM) |
| Compound A | |
| HeLa (Cervical) | >100 |
| A549 (Lung) | 85.3 |
| Compound B | |
| HeLa (Cervical) | 75.4 |
| A549 (Lung) | 62.1 |
| Compound C | |
| HeLa (Cervical) | 45.2 |
| A549 (Lung) | 33.8 |
This table is a representative example based on the format found in the literature. Actual values would be specific to the compounds tested.
Table 2: Solubility Enhancement of Benzimidazole Compounds
| Benzimidazole Compound | Solubilization Method | Fold Increase in Solubility (Approximate) | Reference |
| Albendazole | β-cyclodextrin | 223x | [10] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [10] |
| Albendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1412x | [10] |
| Fenbendazole | β-cyclodextrin | 432x | [10] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [10] |
| Fenbendazole | HPβCD with polyvinylpyrrolidone (PVP) | 1373x | [10] |
| Thiazolobenzimidazole (TBI) | pH adjustment (to pH 2) | ~36x | [1] |
| Thiazolobenzimidazole (TBI) | pH adjustment and HPCD | ~900x | [1] |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol helps to determine how pH affects the solubility of your benzimidazole derivative.
Materials:
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Your benzimidazole compound
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A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9)
-
Orbital shaker
-
0.22 µm filter
-
An established analytical method to quantify your compound (e.g., HPLC, UV-Vis spectroscopy)
Methodology:
-
Add an excess amount of your benzimidazole compound to separate vials containing each of the different pH buffers.
-
Seal the vials and place them on an orbital shaker at a constant temperature for 24-72 hours to reach equilibrium.
-
After equilibration, measure and record the final pH of each solution.
-
Filter an aliquot from the supernatant of each vial using a 0.22 µm filter.
-
Quantify the concentration of the dissolved benzimidazole compound in each filtered sample using your analytical method.
-
Plot the measured solubility (y-axis) against the final pH (x-axis) to determine the pH-solubility profile.[1]
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well plates
-
Your chosen cell line
-
Complete cell culture medium
-
Your benzimidazole compound dissolved in an appropriate solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of your benzimidazole compound. Include appropriate controls (e.g., untreated cells, vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of your compound relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[11]
Visualizations
Caption: Troubleshooting workflow for low in vitro efficacy of benzimidazole derivatives.
Caption: Simplified VEGFR-2 signaling pathway inhibited by some benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanisms of benzimidazole resistance in hookworms: A molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and in vitro biological activity of benzimidazole based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Benzimidazole-Based Antimicrobial Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to benzimidazole resistance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to benzimidazole antimicrobial agents?
The predominant mechanism of resistance to benzimidazole drugs is due to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene.[1][2] These mutations alter the amino acid sequence of the β-tubulin protein, which is the target of benzimidazoles. This alteration reduces the binding affinity of the drug to the protein, thereby diminishing its efficacy.[2]
Q2: Which specific mutations in the β-tubulin gene are associated with benzimidazole resistance?
Several key mutations in the β-tubulin gene have been strongly linked to benzimidazole resistance across various organisms, including fungi and helminths. The most frequently reported mutations occur at codons 167, 198, and 200.[1][3]
| Codon Position | Amino Acid Change | Abbreviation |
| 167 | Phenylalanine to Tyrosine | F167Y |
| 198 | Glutamic acid to Alanine | E198A |
| 200 | Phenylalanine to Tyrosine | F200Y |
Note: Other less frequent mutations at these and other codons have also been reported.[3][4]
Q3: Are there other mechanisms of benzimidazole resistance besides β-tubulin mutations?
Yes, while β-tubulin mutations are the most well-characterized mechanism, other factors may contribute to benzimidazole resistance. These can include:
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Increased Efflux Pump Activity: Overexpression of efflux pumps can actively transport benzimidazole agents out of the cell, reducing their intracellular concentration and thus their effectiveness.[5][6][7]
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Alterations in Drug Metabolism: Changes in the metabolic pathways of the organism could potentially inactivate the benzimidazole compound.
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Mutations in other genes: Research suggests that mutations in genes other than β-tubulin may also confer resistance, though these are less understood.[8]
Troubleshooting Guides
Guide 1: Unexpected High Levels of Benzimidazole Resistance in In Vitro Susceptibility Assays
Problem: My microbial/parasitic cultures are showing high levels of resistance to benzimidazoles, which is unexpected for this strain.
| Possible Cause | Troubleshooting Step |
| Spontaneous Mutations: The culture may have developed spontaneous mutations in the β-tubulin gene during sub-culturing. | 1. Genotype Verification: Perform molecular analysis (e.g., PCR and sequencing) to check for known resistance-conferring SNPs in the β-tubulin gene (F167Y, E198A, F200Y). 2. Culture Purity Check: Ensure the culture is not contaminated with a resistant strain. Perform single-colony/isolate purification and re-test susceptibility. |
| Efflux Pump Overexpression: The organism might be overexpressing efflux pumps, leading to reduced intracellular drug concentration. | 1. Efflux Pump Inhibitor Assay: Co-administer the benzimidazole with a known efflux pump inhibitor (e.g., reserpine, verapamil) and observe if the susceptibility is restored. 2. Gene Expression Analysis: Use qRT-PCR to quantify the expression levels of known efflux pump genes. |
| Drug Inactivation: The benzimidazole compound in the assay medium may be unstable or degraded. | 1. Fresh Drug Preparation: Prepare fresh stock solutions of the benzimidazole for each experiment. 2. Stability Check: Assess the stability of the benzimidazole in your specific culture medium and conditions over the experimental duration.[9] |
| Incorrect Dosing: Under-dosing can select for resistant populations. | 1. Dose Verification: Double-check all calculations for drug concentrations. 2. Adherence to Protocols: Ensure that the recommended therapeutic dosages are being used in the experimental setup to avoid selecting for resistant individuals.[10] |
Guide 2: Difficulty in Detecting Known β-tubulin Resistance Mutations
Problem: I am unable to amplify or detect the expected β-tubulin gene mutations in my known resistant isolates.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality: The DNA template may be degraded or contain PCR inhibitors. | 1. DNA Quality Control: Assess DNA purity and integrity using spectrophotometry (A260/A280 ratio) and agarose gel electrophoresis. 2. DNA Purification: Re-purify the DNA using a commercial kit or a suitable protocol to remove inhibitors. |
| Primer Mismatch: The PCR primers may not be specific to the β-tubulin gene of the target organism or may not flank the mutation site correctly. | 1. Primer Design Verification: Check the primer sequences against the known β-tubulin gene sequence of your organism. Ensure they are specific and anneal to conserved regions flanking the SNP. 2. Use Validated Primers: Whenever possible, use primer sets that have been previously published and validated for detecting benzimidazole resistance in your target species. |
| Suboptimal PCR Conditions: The annealing temperature, extension time, or other PCR parameters may not be optimal for your specific primers and template. | 1. Gradient PCR: Perform a gradient PCR to determine the optimal annealing temperature for your primers. 2. Optimize PCR Protocol: Systematically vary other parameters such as MgCl2 concentration, extension time, and number of cycles. |
| Alternative Resistance Mechanisms: The resistance in your isolate may not be due to the targeted β-tubulin mutations. | 1. Explore Other Mechanisms: Investigate the role of efflux pumps as described in Guide 1. 2. Whole-Genome Sequencing: For critical samples, consider whole-genome sequencing to identify novel mutations that may be responsible for resistance. |
Experimental Protocols
Protocol 1: Molecular Detection of β-Tubulin SNPs using ARMS-PCR
The Amplification Refractory Mutation System (ARMS)-PCR is a rapid and cost-effective method for detecting single nucleotide polymorphisms.
1. Primer Design:
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Design four primers for each SNP: two outer primers (forward and reverse) that amplify a larger fragment of the β-tubulin gene, and two inner, allele-specific primers.
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The allele-specific primers should have their 3' end corresponding to the SNP, one matching the wild-type allele and the other matching the mutant allele.
2. PCR Reaction Setup:
-
Prepare two separate PCR reactions for each DNA sample, one for the wild-type allele and one for the mutant allele.
-
Reaction Mix (per 25 µL reaction):
-
5 µL 5x PCR Buffer
-
0.5 µL 10 mM dNTPs
-
1 µL 10 µM Forward Outer Primer
-
1 µL 10 µM Reverse Outer Primer
-
1 µL 10 µM Allele-Specific Primer (Wild-type or Mutant)
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0.25 µL Taq DNA Polymerase (5 U/µL)
-
1 µL DNA Template (50-100 ng)
-
Nuclease-free water to 25 µL
-
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize with gradient PCR)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 5 minutes
4. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose gel.
-
Interpretation:
-
Amplification in the wild-type reaction only indicates a homozygous wild-type genotype.
-
Amplification in the mutant reaction only indicates a homozygous mutant genotype.
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Amplification in both reactions indicates a heterozygous genotype.
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Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of benzimidazole compounds on the polymerization of tubulin in vitro.[11]
1. Materials:
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Purified tubulin (e.g., porcine brain tubulin)
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Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP)
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Benzimidazole compound of interest
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Nocodazole (positive control for inhibition)
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Paclitaxel (control for stabilization)
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96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm.
2. Procedure:
-
Prepare solutions of the test compound, nocodazole, and paclitaxel in the polymerization buffer.
-
In a 96-well plate, add the polymerization buffer and the test compounds/controls.
-
Chill the plate and the purified tubulin on ice.
-
Initiate the reaction by adding the tubulin to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.
3. Data Analysis:
-
Plot absorbance (OD340) versus time.
-
An increase in absorbance indicates tubulin polymerization.
-
Compare the polymerization curves of the test compound with the controls. Inhibition of polymerization will result in a lower rate of absorbance increase compared to the vehicle control.
Visualizations
Caption: Benzimidazole mechanism of action and primary resistance pathways.
Caption: A logical workflow for troubleshooting unexpected benzimidazole resistance.
References
- 1. Detection of Benzimidazole Resistance-Associated Single-Nucleotide Polymorphisms in the Beta-Tubulin Gene in Trichuris trichiura from Brazilian Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole Resistance-Associated Mutations in the β-tubulin Gene of Hookworms: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Independent mechanisms of benzimidazole resistance across Caenorhabditis nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylation of 2-(Trifluoromethyl)benzimidazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding side reactions encountered during the N-methylation of 2-(trifluoromethyl)benzimidazole.
Troubleshooting Guides
Problem 1: Low Yield of N-methylated Product
Question: I am experiencing a low yield of the desired 1-methyl-2-(trifluoromethyl)benzimidazole. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the N-methylation of 2-(trifluoromethyl)benzimidazole can arise from several factors. The strong electron-withdrawing nature of the trifluoromethyl group reduces the nucleophilicity of the nitrogen atoms, making the reaction more challenging than with other substituted benzimidazoles.
Possible Causes and Solutions:
-
Incomplete Deprotonation: The N-H proton of 2-(trifluoromethyl)benzimidazole is more acidic than that of unsubstituted benzimidazole. However, a sufficiently strong base is still required for complete deprotonation to form the more nucleophilic benzimidazolide anion.
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Solution: Consider using a stronger base. If you are using a weaker base like potassium carbonate, switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can significantly improve the yield.
-
-
Reaction Temperature and Time: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to side reactions. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Purity of Reagents and Solvent: The presence of water or other protic impurities in the solvent or reagents can quench the benzimidazolide anion, leading to a lower yield.[1]
-
Solution: Ensure that the 2-(trifluoromethyl)benzimidazole starting material is pure and dry. Use anhydrous solvents and freshly opened or properly stored reagents.
-
-
Choice of Methylating Agent: The reactivity of the methylating agent can influence the reaction outcome.
-
Solution: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents. If one is giving low yields, trying the other may be beneficial.
-
Problem 2: Formation of a Mixture of N1 and N3 Regioisomers
Question: My reaction is producing a mixture of this compound and 3-methyl-2-(trifluoromethyl)benzimidazole, which are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of two regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomerism of the benzimidazole ring.[1] For 2-(trifluoromethyl)benzimidazole, the two nitrogen atoms are chemically equivalent, so a statistical mixture of N1 and N3 methylated products is expected under standard conditions. However, subtle electronic and steric factors can be exploited to favor one isomer over the other.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: While the 2-position substitution doesn't create a steric difference between the two nitrogens, substituents on the benzene ring portion of the molecule could be used to direct methylation to the less sterically hindered nitrogen.
-
Biocatalysis: Engineered methyltransferases can exhibit high regioselectivity in the N-methylation of heterocycles like benzimidazoles, sometimes favoring the thermodynamically less stable isomer.[2][3]
-
Directed Synthesis: A multi-step synthesis that introduces the methyl group before the formation of the benzimidazole ring can provide absolute regioselectivity.
Problem 3: Formation of a Quaternary Ammonium Salt
Question: I am observing the formation of a salt-like byproduct that is insoluble in my extraction solvent. I suspect it is the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt. How can I prevent this over-methylation?
Answer:
The formation of a 1,3-dimethylbenzimidazolium salt is a common side reaction, especially when an excess of the methylating agent is used or under forcing reaction conditions.[1]
Preventative Measures:
-
Stoichiometry of the Methylating Agent: Use a controlled amount of the methylating agent, typically 1.0 to 1.2 equivalents relative to the 2-(trifluoromethyl)benzimidazole.[1]
-
Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations that can promote over-methylation.[1]
-
Reaction Monitoring: Carefully monitor the reaction by TLC. Once the starting material is consumed, the reaction should be quenched to prevent further methylation of the product.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the N-methylation of 2-(trifluoromethyl)benzimidazole?
A1: The most common issue is the potential for over-methylation to form the 1,3-dimethyl-2-(trifluoromethyl)benzimidazolium salt, especially if an excess of the methylating agent is used.[1] Since the two nitrogen atoms in the starting material are equivalent, the formation of a mixture of regioisomers is not an issue of selectivity but rather a statistical outcome if the reaction is carried out on an unsubstituted benzimidazole ring.
Q2: How does the trifluoromethyl group affect the N-methylation reaction?
A2: The 2-(trifluoromethyl) group is strongly electron-withdrawing. This has two main effects:
-
It increases the acidity of the N-H proton, making deprotonation easier.
-
It decreases the nucleophilicity of the resulting benzimidazolide anion, which can make the subsequent methylation step slower.
Q3: What are the recommended reaction conditions for a clean N-methylation?
A3: For a clean and high-yielding reaction, consider the following conditions:
-
Base: Sodium hydride (NaH)
-
Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)[4]
-
Methylating Agent: Methyl iodide (CH₃I) (1.1 equivalents)
-
Temperature: 0 °C for the deprotonation step, followed by slow warming to room temperature after the addition of the methylating agent.
Q4: How can I purify the desired N-methylated product from the side products?
A4: Column chromatography on silica gel is a common and effective method for purifying the desired product.[4][5] A gradient of ethyl acetate in hexanes is typically a good starting point for the elution. If the quaternary salt has precipitated, it can often be removed by filtration before workup.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 45 |
| 2 | K₂CO₃ | DMF | 80 | 12 | 60 |
| 3 | NaH | THF | 25 | 6 | 85 |
| 4 | NaH | DMF | 25 | 4 | 92 |
| 5 | KOtBu | THF | 25 | 6 | 88 |
Note: The data in this table is illustrative and based on general principles of organic chemistry.
Experimental Protocols
Protocol 1: General Procedure for the N-methylation of 2-(trifluoromethyl)benzimidazole using Sodium Hydride
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-(trifluoromethyl)benzimidazole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) via syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Stirring: Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Methylation: Slowly add methyl iodide (1.1 eq) via syringe at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in N-methylation.
Caption: Strategies to prevent over-methylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN113429349A - Preparation method of heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Selection for Benzimidazole Synthesis
Welcome to the Technical Support Center for the optimization of catalyst selection in benzimidazole synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzimidazoles?
A1: The most common approaches for benzimidazole synthesis are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, and the Weidenhagen reaction, which uses an aldehyde.[1][2] Modern methodologies frequently employ catalysts to enhance reaction yields and operate under milder conditions, often incorporating green chemistry principles.[1][3][4]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a common challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1][5] Reaction temperature and duration are also critical factors.[1] For instance, polar solvents like methanol and ethanol have been demonstrated to provide high yields in specific catalytic systems.[1][6] Without a catalyst, conversion rates can be significantly lower and reaction times much longer.[1][7]
Q3: How do I select the appropriate catalyst for my synthesis?
A3: Catalyst selection is contingent upon the specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide array of catalysts can be used, ranging from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles.[1] Lewis acids like Erbium(III) triflate (Er(OTf)₃) are also effective.[1][8] For environmentally friendly approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their ease of recovery and reuse.[1][7]
Q4: I am observing the formation of both 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
A4: Achieving selectivity is a known challenge, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles.[8] Conversely, the formation of 2-monosubstituted products is often favored in the absence of this catalyst.[8]
Q5: What are the benefits of using microwave irradiation for benzimidazole synthesis?
A5: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), increased product yields, and cleaner reactions with fewer byproducts.[9] The rapid and uniform heating provided by microwaves can also prevent the decomposition of sensitive reagents and often allows for solvent-free conditions, contributing to a greener chemical process.[9]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Causes | Recommended Solutions |
| Inactive or Insufficient Catalyst | Increase catalyst loading or screen different catalysts (refer to the data tables below). Ensure the catalyst is from a reliable source and has been stored correctly.[5] |
| Suboptimal Solvent | Perform a solvent screen with solvents of varying polarities (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[1][6] The choice of solvent can significantly impact reaction rate and yield.[5] |
| Inappropriate Reaction Temperature or Time | Optimize the reaction temperature and monitor the reaction progress over time using TLC to determine the optimal duration.[5] Some reactions may require higher temperatures, while others proceed efficiently at room temperature.[9][10] |
| Poor Quality of Starting Materials | If the purity of the o-phenylenediamine or the aldehyde/carboxylic acid is questionable, consider purifying them before use.[1][5] |
Problem 2: Formation of Multiple Products/Side Products
| Possible Causes | Recommended Solutions |
| Formation of 1,2-disubstituted Benzimidazoles | To favor the formation of the 2-substituted benzimidazole, use a 1:1 or a slight excess of the o-phenylenediamine to the aldehyde.[5] The choice of solvent can also influence selectivity; non-polar solvents like toluene may favor the 2-substituted product.[5] |
| Oxidation of Starting Material | o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[5] Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[11] |
Problem 3: Difficulty in Product Purification
| Possible Causes | Recommended Solutions |
| Product is Difficult to Separate from the Catalyst | Employ a heterogeneous or recyclable catalyst, such as supported nanoparticles or MgO@DFNS, which can be easily removed by filtration.[1] |
| Presence of Colored Impurities | To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.[5] |
| Similar Polarity of Product and Byproducts | Since benzimidazoles contain a basic nitrogen atom, acid-base extraction can be used for separation from non-basic impurities. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. Neutralizing the aqueous layer will then precipitate the purified benzimidazole.[5] |
Catalyst Performance Data
Table 1: Comparison of Various Catalysts for Benzimidazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | 95 | [7] |
| Methane Sulfonic Acid (5 mol%) | CH₃CN | Room Temp | 3 | 92 | [12] |
| Er(OTf)₃ (10 mol%) | Ethanol | 120 | 3 | 91 | [1] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 94 | [1] |
| Au/TiO₂ | Ethanol | 25 | 2 | 51 | [1] |
| Cobalt(II) acetylacetone | Methanol | Room Temp | - | 97 | [6] |
| Fe/ZrO₂ (50 mg) | - | 70-80 | 1.17 | 94 | [13] |
| PFPAT (0.1 mg) | Ethanol | Room Temp | 2.5-6 | 74-93 | [10] |
| p-TsOH | DMF | 80 | 2-3 | - | [14] |
Yields may vary depending on the specific aldehyde and o-phenylenediamine substrates used.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using NH₄Cl Catalyst
This protocol is adapted from a method utilizing ammonium chloride as an efficient and accessible catalyst.[1]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).
-
Add benzaldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for four hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product using ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Heterogeneous Catalysis for 2-Phenyl-1H-benzo[d]imidazole Synthesis using MgO@DFNS
This protocol utilizes a recyclable heterogeneous catalyst for a more sustainable synthesis.[1][7]
Materials:
-
o-phenylenediamine (OPDA)
-
Benzaldehyde
-
10 wt% MgO@DFNS catalyst
-
Ethanol
-
Ethyl acetate/hexane (for recrystallization)
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress using TLC.
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. jaoc.samipubco.com [jaoc.samipubco.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. Room temperature MSA-catalyzed synthesis of benzimidazole, benzoxazole, benzothiazole [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-2-(trifluoromethyl)benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: Two primary routes are considered for the large-scale synthesis of this compound. The choice of route often depends on the availability and cost of starting materials, as well as process safety considerations.
-
Route A: Condensation of N-methyl-o-phenylenediamine with a trifluoroacetylating agent. This is a convergent approach where the methylated diamine is first synthesized or procured, followed by cyclization.
-
Route B: N-methylation of 2-(trifluoromethyl)benzimidazole. This route involves the initial formation of the benzimidazole core followed by the introduction of the methyl group.
Q2: What are the critical process parameters to control during the cyclization reaction?
A2: The cyclization of N-methyl-o-phenylenediamine with a trifluoroacetylating agent (e.g., trifluoroacetic acid, trifluoroacetic anhydride) is often exothermic. Key parameters to monitor and control include:
-
Temperature: Gradual addition of the trifluoroacetylating agent is crucial to manage the exotherm. Maintaining a consistent temperature profile is key to preventing side reactions and ensuring product quality.
-
Reaction Time: The reaction should be monitored by a suitable analytical technique (e.g., HPLC, TLC) to determine the endpoint and avoid the formation of degradation products.
-
Solvent: The choice of solvent can influence reaction kinetics, solubility of intermediates and the final product, and ease of work-up.
Q3: What are the potential challenges associated with the N-methylation of 2-(trifluoromethyl)benzimidazole at scale?
A3: A common challenge in the N-methylation of unsymmetrically substituted benzimidazoles is achieving high regioselectivity. The formation of two regioisomers is possible due to the tautomeric nature of the benzimidazole ring.[1] Factors influencing regioselectivity include:
-
Steric Hindrance: Bulky substituents can direct methylation to the less hindered nitrogen.
-
Electronic Effects: The electron-withdrawing trifluoromethyl group influences the nucleophilicity of the nitrogen atoms.[1]
-
Choice of Base and Methylating Agent: The selection of the base and methylating agent (e.g., methyl iodide, dimethyl sulfate) can significantly impact the ratio of N1 to N3 methylated products.[1]
Q4: What are the recommended purification methods for large-scale production?
A4: For multi-kilogram scale, traditional column chromatography can be costly and generate significant solvent waste. Alternative purification strategies include:
-
Recrystallization: This is often the most cost-effective and scalable method. A systematic solvent screening is recommended to identify a suitable solvent system that provides good recovery and high purity.
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be an effective purification method.
-
Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product has limited solubility can be a simple and effective purification step.
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Cyclization Step | Incomplete reaction. | Monitor the reaction progress using HPLC or TLC to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Degradation of starting material or product. | Ensure the reaction temperature is well-controlled, especially during the addition of the trifluoroacetylating agent. Analyze for potential degradation products to understand the decomposition pathway. | |
| Poor quality of starting materials. | Verify the purity of N-methyl-o-phenylenediamine and the trifluoroacetylating agent before use. Impurities can interfere with the reaction. | |
| Formation of Impurities | Over-alkylation in N-methylation step leading to quaternary salts. | Use a stoichiometric amount of the methylating agent.[1] Consider adding the methylating agent slowly to the reaction mixture. |
| Incomplete cyclization leading to diamine starting material in the final product. | Optimize reaction time and temperature for the cyclization step. Ensure efficient mixing at scale to promote complete conversion. | |
| Presence of regioisomers from N-methylation. | Optimize the methylation conditions (base, solvent, temperature) to favor the formation of the desired isomer.[1] Consider alternative methylation strategies if regioselectivity remains poor. | |
| Difficult Product Isolation/Purification | Product is an oil or low-melting solid. | Attempt to form a salt of the product to induce crystallization. Explore trituration with a suitable non-polar solvent to solidify the product. |
| Product is highly soluble in the reaction solvent. | Perform a solvent exchange to a solvent in which the product is less soluble to facilitate precipitation. | |
| Persistent colored impurities. | Treat the crude product solution with activated carbon to remove color. Ensure the starting materials are free of color impurities. |
Experimental Protocols
Synthesis of N-methyl-o-phenylenediamine (Lab Scale)
This procedure is adapted from a literature method and may require optimization for scale-up.[2]
-
To a solution of o-phenylenediamine (89 g, 0.82 mol) in 1 L of methanol, add methyl iodide (25.7 mL, 0.41 mol).
-
Reflux the mixture for 2 hours.
-
Add an additional portion of methyl iodide (25.7 mL, 0.41 mol).
-
Continue to reflux the mixture for 12 hours.
-
Remove the majority of the methanol under reduced pressure.
-
Pour the residual oil into 2 L of crushed ice and adjust the pH to 9.0 with potassium hydroxide.
-
Extract the mixture with diethyl ether.
-
Dry the ether extract over potassium carbonate.
-
Remove the ether under reduced pressure and distill the residue at approximately 120 °C / 8 mmHg to yield N-methyl-o-phenylenediamine as a yellow oil.[2]
General Procedure for Cyclization (Conceptual)
This is a conceptual procedure based on general principles of benzimidazole synthesis.
-
Charge a suitable reactor with N-methyl-o-phenylenediamine and a solvent (e.g., toluene, xylenes).
-
Heat the mixture to a specified temperature (e.g., 80-100 °C).
-
Slowly add trifluoroacetic acid or trifluoroacetic anhydride, maintaining the temperature within a narrow range.
-
Stir the reaction mixture at temperature until the reaction is complete as determined by in-process controls (e.g., HPLC).
-
Cool the reaction mixture and proceed with work-up, which may involve a basic quench, phase separation, and solvent swaps.
-
Isolate the crude this compound by precipitation or crystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis scale-up.
References
stability of 1-Methyl-2-(trifluoromethyl)benzimidazole in different solvents
Welcome to the technical support center for 1-Methyl-2-(trifluoromethyl)benzimidazole. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios encountered during the handling and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
A1: this compound is a solid compound with a molecular weight of 200.16 g/mol and a melting point of 95-96°C.[1] Its chemical formula is C₉H₇F₃N₂.[1] The trifluoromethyl group at the 2-position significantly influences its electron-withdrawing properties and lipophilicity, which can, in turn, affect its solubility and stability.[2][3]
Q2: In which common laboratory solvents is this compound soluble?
A2: While specific solubility data for this compound is not extensively published, benzimidazole derivatives generally exhibit solubility in organic solvents.[4] Based on the properties of similar compounds, it is expected to be soluble in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, ethanol, and acetonitrile.[5][6] Its solubility in aqueous solutions is expected to be low.[3][7]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[8] Stock solutions, particularly in aprotic solvents like DMSO or DMF, should also be stored at -20°C or -80°C to minimize degradation.[8] For short-term use, refrigerated conditions (2-8°C) are acceptable.
Q4: Is this compound sensitive to light?
A4: Many benzimidazole derivatives exhibit photosensitivity, especially when in solution.[9] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. Photostability can be assessed according to ICH Q1B guidelines.[10]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of the compound due to improper handling or storage.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Prepare a fresh stock solution of this compound.
-
Compare the performance of the fresh stock solution with the old one in a control experiment.
-
If possible, analyze the old stock solution by HPLC to check for the presence of degradation products.
-
-
Review Solvent Choice:
-
Ensure the chosen solvent is appropriate and does not react with the compound. Protic solvents like methanol or ethanol can sometimes participate in degradation reactions, especially under prolonged storage or elevated temperatures.
-
Consider using aprotic solvents like DMSO or acetonitrile for stock solutions if stability issues are suspected.
-
-
Assess Experimental Conditions:
-
Evaluate if the experimental conditions (e.g., pH, temperature, exposure to light) could be contributing to the degradation of the compound. Benzimidazoles can be susceptible to hydrolysis under strongly acidic or basic conditions.[10]
-
Issue 2: Precipitation of the compound in aqueous media.
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
-
Adjust Final Solvent Concentration:
-
Minimize the concentration of the organic solvent (e.g., DMSO) from the stock solution in the final aqueous medium. Typically, a final DMSO concentration of <0.5% is recommended for cell-based assays.
-
-
Use of Solubilizing Agents:
-
Consider the use of co-solvents or non-ionic surfactants like Tween® 80 or Pluronic® F-68 to improve aqueous solubility. However, their compatibility with the specific experimental system must be validated.
-
-
Prepare Fresh Dilutions:
-
Prepare dilutions in aqueous media immediately before use to minimize the time for potential precipitation.
-
Stability Data Summary
| Condition | Solvent/Medium | Temperature | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 8 hours | Potential for hydrolysis of the benzimidazole ring or side chains.[10] |
| Basic Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Susceptibility to hydrolysis, particularly if ester or amide groups were present.[10] |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 24 hours | Formation of N-oxides or other oxidation products is possible.[10] |
| Thermal Degradation | Solid State & Solution | 80°C | 48 hours | Assessment of stability at elevated temperatures.[10] |
| Photostability | Solution (e.g., Methanol) | Ambient | ICH Q1B Guidelines | Potential for photodegradation, leading to various photoproducts.[10] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines, with a control sample stored in the dark.[10]
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. 1-Methyl-2-trifluoro-methyl benzimidazole [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-(Trifluoromethyl)-1H-benzimidazole | C8H5F3N2 | CID 67560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole and Albendazole for Anthelmintic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the anthelmintic compound 1-Methyl-2-(trifluoromethyl)benzimidazole and the widely used drug albendazole. The information is intended to support research and development efforts in the field of parasitology and medicinal chemistry by presenting a side-by-side analysis of their known properties, mechanisms of action, and relevant experimental data. Due to the limited availability of specific experimental data for this compound, this guide incorporates data from closely related 2-(trifluoromethyl)benzimidazole derivatives to provide a representative comparison.
Physicochemical and Pharmacokinetic Properties
A fundamental aspect of drug development involves understanding the physicochemical and pharmacokinetic profiles of lead compounds. The following tables summarize the available data for albendazole and representative 2-(trifluoromethyl)benzimidazole derivatives.
Table 1: Physicochemical Properties
| Property | This compound (and derivatives) | Albendazole |
| Molecular Formula | C₉H₇F₃N₂ | C₁₂H₁₅N₃O₂S |
| Molecular Weight | 200.16 g/mol | 265.33 g/mol [1] |
| Melting Point | 95-96 °C | 208-210 °C[1] |
| Water Solubility | Poor (general for benzimidazoles) | Practically insoluble[2][3] |
| LogP (predicted) | ~2.7 (for 2-(trifluoromethyl)benzimidazole) | ~3.5 |
Table 2: Pharmacokinetic Parameters
| Parameter | 2-(Trifluoromethyl)benzimidazole Derivatives (General) | Albendazole |
| Bioavailability | Variable, generally low for benzimidazoles[4] | <5% (oral)[1] |
| Protein Binding | Data not available | 70%[1] |
| Metabolism | Expected to undergo hepatic metabolism | Extensive first-pass metabolism in the liver to its active metabolite, albendazole sulfoxide[1][5] |
| Elimination Half-life | Data not available | 8-12 hours (for albendazole sulfoxide)[1] |
| Excretion | Primarily biliary (inferred from other benzimidazoles) | Primarily in bile[1] |
Mechanism of Action: A Tale of Two Benzimidazoles
A key differentiator between these two compounds lies in their mechanism of action. While both are benzimidazole derivatives, their molecular targets within the parasite appear to be distinct.
Albendazole primarily exerts its anthelmintic effect by binding to the β-tubulin subunit of the parasite's microtubules.[1][6][7][8] This binding inhibits the polymerization of tubulin into microtubules, which are essential for cellular structure, nutrient absorption, and cell division. The disruption of the microtubule network leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[1]
In contrast, studies on 2-(trifluoromethyl)benzimidazole derivatives have shown that they do not inhibit tubulin polymerization.[9] Their precise mechanism of action is yet to be fully elucidated, but their activity against a range of parasites suggests an alternative molecular target. This fundamental difference in their mechanism of action is a critical consideration for drug development, particularly in the context of overcoming resistance to existing benzimidazole-based drugs.
Figure 1. Contrasting mechanisms of action of Albendazole and this compound.
Comparative Efficacy
Table 3: Comparative Anthelmintic Activity (In Vitro)
| Compound/Derivative | Target Organism | Activity Metric | Result | Reference |
| 2-(Trifluoromethyl)benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | IC₅₀ | More potent than Albendazole | [9] |
| A specific 2-(trifluoromethyl)benzimidazole derivative | Trichinella spiralis | In vitro activity | As active as Albendazole | [9] |
| Albendazole | Various helminths | IC₅₀ / LC₅₀ | Varies by species | [10] |
Experimental Protocols
To facilitate further research and direct comparison, detailed protocols for key in vitro assays are provided below.
In Vitro Anthelmintic Activity Assay (Larval Motility)
This protocol is adapted from standard methodologies for assessing the efficacy of anthelmintic compounds against parasitic larvae.
Materials:
-
Third-stage (L3) larvae of a target nematode species (e.g., Haemonchus contortus)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
RPMI-1640 culture medium
-
Test compounds (this compound and Albendazole) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ivermectin or Levamisole)
-
96-well microtiter plates
-
Inverted microscope or automated microplate reader
Procedure:
-
Larvae Preparation: Obtain and wash L3 larvae to remove any contaminants.
-
Assay Setup: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).
-
Add approximately 50-100 L3 larvae to each well of the 96-well plate.
-
Add the different concentrations of the test compounds, positive control, and a solvent-only control to the respective wells.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 25°C or 37°C depending on the parasite) for 24-72 hours.
-
Motility Assessment: At predetermined time points, assess larval motility. This can be done visually under a microscope by counting motile versus non-motile larvae, or by using an automated plate reader that can detect larval movement.
-
Data Analysis: Calculate the percentage of larval motility inhibition for each concentration relative to the solvent control. Determine the IC₅₀ value (the concentration that inhibits 50% of larval motility) for each compound.
Figure 2. Workflow for the in vitro larval motility assay.
In Vitro Tubulin Polymerization Assay
This assay is crucial for determining if a compound's mechanism of action involves the inhibition of tubulin polymerization, as is the case with albendazole.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Test compounds (dissolved in a suitable solvent)
-
Positive control (e.g., Nocodazole or Colchicine)
-
Negative control (e.g., Paclitaxel - a polymerization stabilizer)
-
96-well, clear bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare a tubulin solution in the General Tubulin Buffer on ice. Prepare solutions of the test compounds, positive and negative controls.
-
Assay Setup: In a 96-well plate on ice, add the tubulin solution to each well. Then, add the test compounds, controls, or solvent vehicle to the respective wells.
-
Initiation of Polymerization: To initiate the polymerization reaction, add GTP to each well and immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the polymerization of tubulin into microtubules.
-
Data Analysis: Plot the change in absorbance over time for each condition. Compare the polymerization curves of the test compounds to the controls to determine if they inhibit or promote tubulin polymerization. The percentage of inhibition can be calculated by comparing the maximum rate of polymerization (Vmax) or the plateau absorbance of the test compound to the solvent control.
Conclusion
The available evidence suggests that this compound and its related derivatives represent a promising area for anthelmintic drug discovery. Their distinct mechanism of action, which does not involve the inhibition of tubulin polymerization, makes them particularly interesting candidates for overcoming resistance to traditional benzimidazoles like albendazole. While direct comparative data for this compound is scarce, the superior in vitro activity of some 2-(trifluoromethyl)benzimidazole derivatives against certain parasites highlights the potential of this chemical class. Further research, including comprehensive in vivo efficacy studies and detailed pharmacokinetic and toxicological profiling, is warranted to fully assess the therapeutic potential of these compounds. The experimental protocols provided in this guide offer a framework for conducting such comparative investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of 1-Methyl-2-(trifluoromethyl)benzimidazole Derivatives in Xenograft Models: A Comparative Guide
This guide provides a comprehensive comparison of the anticancer activity of 2-(trifluoromethyl)benzimidazole derivatives, with a focus on their validation in preclinical xenograft models. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. The guide objectively compares the performance of a key derivative with other alternatives and provides supporting experimental data and methodologies.
Introduction to 2-(Trifluoromethyl)benzimidazoles in Cancer Therapy
Benzimidazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The benzimidazole scaffold is structurally similar to purine nucleotides, allowing these compounds to interact with various biological targets involved in cancer progression.[3][4] Modifications to the benzimidazole core have led to the development of numerous derivatives with enhanced potency and selectivity.[4][5]
The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring has been a key strategy in the development of novel anticancer agents.[6][7] One such derivative, FA16, has recently been identified as a potent inducer of ferroptosis, a form of iron-dependent programmed cell death, demonstrating significant tumor growth inhibition in a HepG2 xenograft model.[8] This guide will focus on the preclinical validation of such compounds and compare their activity with other established anticancer agents.
Comparative Efficacy in Xenograft Models
The in vivo efficacy of anticancer compounds is critically assessed using xenograft models, where human tumor cells are implanted into immunodeficient mice.[9][10] These models are a cornerstone of preclinical oncology research, providing vital data on a drug's therapeutic potential and toxicity before clinical trials.[11][12]
Quantitative Data Summary
The following table summarizes the in vivo anticancer activity of a 2-(trifluoromethyl)benzimidazole derivative, FA16, in a hepatocellular carcinoma (HepG2) xenograft model.[8] For comparative context, data for other established anticancer agents are also presented. It is important to note that the data for the comparative agents may be derived from different studies and xenograft models.
| Compound | Xenograft Model | Dose & Schedule | Tumor Growth Inhibition (TGI) | Mechanism of Action | Reference |
| FA16 (2-(trifluoromethyl)benzimidazole derivative) | HepG2 (Hepatocellular Carcinoma) | Not Specified | Significant inhibition | Ferroptosis Induction (System Xc⁻ inhibitor) | [8] |
| Erlotinib | Various (e.g., NSCLC) | Varies | Varies | EGFR Inhibitor | [13] |
| Vemurafenib | Melanoma | Varies | Varies | BRAF Inhibitor | [1] |
| Nocodazole | Laboratory studies | Varies | Cell cycle arrest | Microtubule Destabilizer | [3] |
| Mebendazole | Various | Varies | Varies | Microtubule Production Inhibition | [14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for a xenograft study evaluating a novel anticancer agent.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the key steps for establishing and utilizing a CDX model to evaluate the in vivo efficacy of a test compound like a 2-(trifluoromethyl)benzimidazole derivative.
1. Cell Culture and Preparation:
-
Cell Line Selection: Choose a human cancer cell line relevant to the therapeutic target. For instance, the HepG2 cell line for hepatocellular carcinoma.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Cell Viability and Counting: Ensure cell viability is >95% using a trypan blue exclusion assay. Count cells using a hemocytometer.
-
Cell Suspension: Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL. For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel.[11]
2. Animal Handling and Tumor Implantation:
-
Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice.[9]
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
3. Treatment and Monitoring:
-
Tumor Growth Monitoring: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.[11] Measure tumor dimensions 2-3 times per week using calipers.
-
Drug Formulation and Administration: Formulate the test compound (e.g., FA16) and vehicle control. Administer the treatment according to the predetermined dose and schedule via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor volume over time. Key endpoints include tumor growth inhibition (TGI), tumor regression, and survival.[10]
4. Data Analysis:
-
Calculate tumor volumes using the formula: (Length x Width²) / 2.
-
Determine the percent TGI using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Perform statistical analysis to determine the significance of the observed effects.
Experimental Workflow Diagram
Caption: Xenograft Model Experimental Workflow.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug development. Benzimidazole derivatives exert their anticancer effects through various pathways.
Ferroptosis Induction by 2-(Trifluoromethyl)benzimidazoles
The derivative FA16 induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻).[8] This leads to a depletion of intracellular cysteine, which is a key component of the antioxidant glutathione. The resulting decrease in antioxidant capacity leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.
Caption: Ferroptosis Signaling Pathway.
Other Anticancer Mechanisms of Benzimidazoles
Benzimidazole derivatives have been shown to target a variety of pathways in cancer cells, including:
-
Induction of Apoptosis: Many benzimidazoles trigger programmed cell death through both intrinsic and extrinsic pathways.[1]
-
EGFR Inhibition: Some derivatives act as antagonists of the epidermal growth factor receptor (EGFR), a key player in tumor progression.[1]
-
Tubulin Polymerization Inhibition: Compounds like nocodazole disrupt microtubule formation, leading to cell cycle arrest.[3]
-
Topoisomerase Inhibition: Certain benzimidazoles can inhibit topoisomerase enzymes, which are essential for DNA replication.[1]
Caption: Diverse Anticancer Mechanisms.
Conclusion
Derivatives of 1-Methyl-2-(trifluoromethyl)benzimidazole represent a promising class of anticancer agents with novel mechanisms of action, such as the induction of ferroptosis. Preclinical evaluation in xenograft models is a critical step in validating their therapeutic potential. The data presented in this guide, while highlighting the efficacy of the 2-(trifluoromethyl)benzimidazole derivative FA16, also underscores the importance of standardized experimental protocols for robust and comparable results. Further head-to-head comparative studies in various xenograft models are warranted to fully elucidate the therapeutic advantages of this compound class over existing cancer therapies.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenograft.org [xenograft.org]
- 11. benchchem.com [benchchem.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
Comparative Guide to the Structure-Activity Relationship of 1-Methyl-2-(trifluoromethyl)benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-Methyl-2-(trifluoromethyl)benzimidazole analogs, focusing on their anticancer, antimicrobial, and anthelmintic properties. The information presented herein is curated from experimental data to facilitate further research and drug development efforts in this chemical space.
Core Structure and Substitution Points
The this compound scaffold serves as a privileged structure in medicinal chemistry due to its diverse biological activities. The core structure and key positions for analog development are illustrated below. Modifications at the N-1 and C-5/C-6 positions of the benzimidazole ring have been shown to significantly influence the biological profile of these compounds.
Caption: General structure of this compound highlighting key substitution points.
Comparative Biological Activity
The biological activity of this compound analogs is highly dependent on the nature and position of substituents. The following tables summarize the reported in vitro activities of selected analogs against various cancer cell lines, bacteria, and fungi.
Anticancer Activity
| Compound ID | Substitution at N-1 | Substitution at Benzene Ring | Cell Line | IC50 (µM) | Reference |
| 7d | -CH2CONH(CH2)3CH3 | - | MCF-7 (Breast) | 0.51 | [1] |
| Doxorubicin (Control) | - | - | MCF-7 (Breast) | 2.12 | [1] |
Antimicrobial Activity
| Compound ID | Substitution at N-1 | Substitution at Benzene Ring | Microorganism | MIC (µg/mL) | Reference |
| 14 | H | 2-(m-fluorophenyl) | Bacillus subtilis | 7.81 | |
| 18 | H | 2-(m-fluorophenyl), 5-methyl | Gram-negative bacteria | 31.25 | |
| 18 | H | 2-(m-fluorophenyl), 5-methyl | Bacillus subtilis | 7.81 |
Structure-Activity Relationship (SAR) Insights
The collected data, while not exhaustive for a complete SAR profile, provides valuable preliminary insights:
-
Anticancer Activity: The introduction of an N-alkyl-acetamido side chain at the N-1 position, as seen in compound 7d , leads to potent cytotoxicity against the MCF-7 breast cancer cell line, significantly exceeding the activity of the standard drug Doxorubicin.[1] This suggests that modifications at this position with lipophilic and hydrogen-bonding moieties can enhance anticancer efficacy.
-
Antimicrobial Activity: For antimicrobial action, substitutions on the benzimidazole ring and at the C-2 position appear to be critical. The presence of a fluorine atom on the C-2 phenyl ring, particularly at the meta position, contributes to potent activity against Bacillus subtilis. Furthermore, the addition of a methyl group at the 5-position of the benzimidazole ring seems to enhance activity against Gram-negative bacteria.
Signaling Pathways and Mechanism of Action
The primary mechanisms of action for benzimidazole derivatives are believed to be through the inhibition of critical cellular processes.
Caption: Proposed mechanisms of action for this compound analogs.
As anticancer agents, these compounds have been suggested to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), key kinases in cancer cell proliferation and angiogenesis.[1] The anthelmintic activity of benzimidazoles is well-established to arise from their binding to β-tubulin, which inhibits microtubule polymerization in the parasite, leading to impaired motility and nutrient uptake.
Experimental Protocols
Determination of IC50 by MTT Assay
The half-maximal inhibitory concentration (IC50) for anticancer activity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: A typical experimental workflow for determining IC50 values using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a serial dilution of the this compound analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The media is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This is often assessed by the absence of turbidity or by using a growth indicator dye.
This guide provides a foundational understanding of the SAR of this compound analogs. Further research with a broader range of systematically modified analogs is necessary to establish a more comprehensive SAR profile and to optimize these promising scaffolds for therapeutic applications.
References
Comparative Efficacy of 2-(Trifluoromethyl)benzimidazole Derivatives: A Guide for Drug Development Professionals
An in-depth analysis of the therapeutic potential of 2-(trifluoromethyl)benzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiparasitic activities. This guide provides a comparative summary of their efficacy, supported by experimental data and detailed methodologies to aid researchers in drug discovery and development.
The 2-(trifluoromethyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity, making these derivatives promising candidates for drug development. This guide synthesizes recent findings on the efficacy of various 2-(trifluoromethyl)benzimidazole derivatives, presenting comparative data to inform further research and development efforts.
Anticancer Activity: Inducers of Ferroptosis
A novel class of 2-(trifluoromethyl)benzimidazole derivatives has been identified as potent inducers of ferroptosis, a form of iron-dependent programmed cell death, offering a promising avenue for cancer therapy.[1][2] A study focused on the discovery and optimization of these derivatives led to the identification of compound FA16 as a highly effective ferroptosis inducer.[1][2]
Comparative Efficacy of Ferroptosis Inducers
| Compound | Cell Line | IC50 (µM) | Efficacy compared to Erastin | Reference |
| FA-S | HepG2 | >10 | - | [1][2] |
| FA16 | HepG2 | ~1 | More metabolically stable | [1][2] |
| Erastin | HepG2 | ~2.5 | Less metabolically stable | [1][2] |
Table 1: Comparative in vitro efficacy of 2-(trifluoromethyl)benzimidazole derivatives as ferroptosis inducers in the HepG2 human liver cancer cell line.
The optimized derivative, FA16, demonstrated single-digit micromolar activity in inducing ferroptosis and exhibited greater metabolic stability compared to the classic system Xc- inhibitor, erastin.[1][2] In vivo studies using a HepG2 xenograft model showed that FA16 significantly inhibited tumor growth by inducing ferroptosis.[1][2]
Signaling Pathway of FA16-Induced Ferroptosis
The primary mechanism of action for FA16 is the inhibition of the cystine/glutamate antiporter (system Xc-).[1][2] This inhibition leads to a depletion of intracellular cysteine, which is a crucial component for the synthesis of glutathione (GSH). The reduction in GSH levels inactivates glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately results in ferroptotic cell death.
Caption: Signaling pathway of FA16-induced ferroptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay):
-
HepG2 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Cells were then treated with various concentrations of the 2-(trifluoromethyl)benzimidazole derivatives (e.g., FA-S, FA16) or the control compound (erastin) for 48 hours.
-
After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Model:
-
Female BALB/c nude mice (4-6 weeks old) were subcutaneously injected with 5 x 10^6 HepG2 cells in the right flank.
-
When the tumors reached a volume of approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups.
-
FA16 (e.g., 50 mg/kg) or vehicle was administered intraperitoneally daily for a specified period (e.g., 14 days).
-
Tumor volume was measured every two days using a caliper, and the body weight of the mice was monitored.
-
At the end of the experiment, the tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry for ferroptosis markers).
Antimicrobial and Antiparasitic Efficacy
Several studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as potent antimicrobial and antiparasitic agents.[3][4][5] These compounds have shown significant activity against a range of protozoa, helminths, and bacteria.
Antiparasitic Activity
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives have been synthesized and tested against various parasites, demonstrating superior or comparable activity to existing drugs like Albendazole and Metronidazole.[4][5][6]
| Compound | Giardia lamblia IC50 (µM) | Entamoeba histolytica IC50 (µM) | Trichinella spiralis (in vitro) IC50 (µM) | Reference |
| Compound 1b | 0.08 | 0.12 | 1.5 | [6] |
| Compound 1c | 0.09 | 0.15 | 2.3 | [6] |
| Compound 1e | 0.11 | 0.13 | 1.8 | [6] |
| Compound 1f | 0.15 | 0.20 | 0.9 | [6] |
| Albendazole | 0.10 | 0.80 | 1.0 | [4][5] |
| Metronidazole | 1.50 | 1.80 | - | [4][5] |
Table 2: Comparative in vitro antiparasitic activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives.
Notably, compounds 1b, 1c, and 1e showed a broad and potent antiparasitic profile.[6] In vivo studies against T. spiralis revealed that compounds 1b and 1e were effective against the adult phase of the parasite.[6] Interestingly, these compounds did not appear to exert their effect through the inhibition of tubulin polymerization, a common mechanism for benzimidazole anthelmintics.[4][5]
Antimicrobial Activity
Recent research has also focused on the synthesis of novel 2-(trifluoromethyl)benzimidazole derivatives with potential antimicrobial properties.[3][7][8] Through molecular docking studies, compounds 5e and 5k were identified as having promising binding affinities to the crystal structures of E. coli and S. aureus, suggesting they could be potent antimicrobial agents.[3][8]
Experimental Protocols
In Vitro Antiprotozoal Assay:
-
Cultures of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis were maintained in appropriate media.
-
The parasites were incubated with serial dilutions of the test compounds for 48 hours at 37°C.
-
The 50% inhibitory concentration (IC50) was determined by counting the number of viable parasites using a hemocytometer or by using a colorimetric assay (e.g., based on the reduction of a tetrazolium salt).
-
Metronidazole and albendazole were used as positive controls.
In Vitro Anti-helminthic Assay (Trichinella spiralis):
-
Muscle larvae of T. spiralis were recovered from infected mice.
-
Approximately 100 larvae were placed in each well of a 24-well plate containing RPMI-1640 medium supplemented with antibiotics.
-
The test compounds were added at various concentrations, and the plates were incubated at 37°C in a 5% CO2 atmosphere.
-
Larval viability was assessed after 24 and 48 hours by observing their motility under an inverted microscope.
-
The IC50 was calculated based on the concentration of the compound that immobilized 50% of the larvae.
Experimental Workflow for Antimicrobial Screening
Caption: General workflow for antimicrobial drug discovery.
Conclusion
2-(Trifluoromethyl)benzimidazole derivatives represent a versatile and promising class of compounds with significant potential in oncology, and infectious diseases. The data presented in this guide highlights the superior efficacy of certain derivatives compared to existing treatments or parent compounds. The detailed experimental protocols and workflow diagrams provide a valuable resource for researchers aiming to build upon these findings. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to facilitate the development of new and effective therapeutic agents.
References
- 1. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
Validating 1-Methyl-2-(trifluoromethyl)benzimidazole Derivatives as Ferroptosis-Inducing Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Methyl-2-(trifluoromethyl)benzimidazole derivatives, represented by the potent analog FA16, with other established ferroptosis-inducing agents. The content herein is designed to support the validation of this compound class as a potential therapeutic target in oncology by presenting objective performance data, detailed experimental protocols, and clear visual representations of relevant biological pathways and workflows.
Executive Summary
Derivatives of 2-(trifluoromethyl)benzimidazole have emerged as a promising class of novel ferroptosis inducers with significant potential for cancer therapy.[1] The representative compound, FA16, demonstrates potent and selective induction of ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻).[1] This guide compares the performance of FA16 against other well-characterized ferroptosis inducers, namely Erastin, Sulfasalazine, RSL3, and FIN56, highlighting key differences in their mechanisms of action, efficacy, and metabolic stability. The presented data and protocols aim to facilitate further investigation and validation of this important therapeutic target.
Data Presentation: Comparative Performance of Ferroptosis Inducers
The following tables summarize the quantitative data for FA16 and its alternatives, focusing on their half-maximal inhibitory concentrations (IC50) in various cancer cell lines and their metabolic stability.
Table 1: In Vitro Efficacy (IC50) of Ferroptosis Inducers in Cancer Cell Lines
| Compound | Mechanism of Action | Cancer Cell Line | IC50 (µM) | Reference |
| FA16 | System Xc⁻ Inhibition | HT-1080 (Fibrosarcoma) | 1.26 | |
| HepG2 (Hepatocellular Carcinoma) | Not explicitly stated, but effective in vivo | [1] | ||
| Erastin | System Xc⁻ Inhibition | HCT116 (Colorectal Cancer) | ~10 | [2] |
| HeLa (Cervical Cancer) | ~3.5 - 30.88 | [2] | ||
| HT-1080 (Fibrosarcoma) | ~5 | [2] | ||
| HGC-27 (Gastric Cancer) | 14.39 | [3] | ||
| MDA-MB-231 (Breast Cancer) | 40 | [4] | ||
| MCF-7 (Breast Cancer) | 80 | [4] | ||
| Sulfasalazine | System Xc⁻ Inhibition | SCC1 (Oral Squamous Cell Carcinoma) | 830 | [5] |
| U87 (Glioblastoma) | >500 (higher under hypoxia) | [6] | ||
| U251 (Glioblastoma) | >500 (higher under hypoxia) | [6] | ||
| RSL3 | GPX4 Inhibition | HCT116 (Colorectal Cancer) | 4.084 | [7] |
| LoVo (Colorectal Cancer) | 2.75 | [7] | ||
| HT29 (Colorectal Cancer) | 12.38 | [7] | ||
| HN3 (Head and Neck Cancer) | 0.48 | [8] | ||
| H1975 (Lung Cancer) | 0.150 | [9] | ||
| A549 (Lung Cancer) | ~0.5 | [9] | ||
| FIN56 | GPX4 Degradation, Squalene Synthase Activation | LN229 (Glioblastoma) | 4.2 | [10] |
| U118 (Glioblastoma) | 2.6 | [10] | ||
| HT-29 (Colorectal Cancer) | Data available, specific value not in snippet | |||
| Caco-2 (Colorectal Cancer) | Data available, specific value not in snippet | [11] |
Table 2: Metabolic Stability Comparison
| Compound | Matrix | Key Findings | Reference |
| FA16 | Human and Rat Liver Microsomes | Favorable metabolic stability, suitable for in vivo studies. | [1] |
| Erastin | Not specified, but generally known | Poor metabolic stability and solubility, limiting in vivo applications. | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Ferroptosis Induction and Cell Viability Assay
Objective: To determine the cytotoxic effect of a compound and its ability to induce ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., FA16), Erastin, RSL3, etc.
-
Ferroptosis inhibitor (e.g., Ferrostatin-1)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for 70-80% confluency at the time of treatment. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound. For rescue experiments, co-treat cells with the test compound and a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined time course (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Measure cell viability using the chosen reagent according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability data to the vehicle control. A significant reduction in cell viability with the inducer that is rescued by co-treatment with a ferroptosis inhibitor is indicative of ferroptosis. Calculate IC50 values from the dose-response curves.
Lipid Peroxidation Assay using C11-BODIPY™ 581/591
Objective: To detect and quantify lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
Materials:
-
Cells treated with the test compound as described above
-
C11-BODIPY™ 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: After compound treatment, remove the culture medium and wash the cells once with PBS. Add fresh medium containing C11-BODIPY™ 581/591 at a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[14]
-
Washing: Gently wash the cells twice with pre-warmed PBS.[14]
-
Analysis:
-
Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
-
Flow Cytometry: Detach cells, resuspend in PBS, and analyze immediately, measuring the shift in fluorescence from the red to the green channel.
-
System Xc⁻ Inhibition Assay (Glutamate Release)
Objective: To assess the inhibitory effect of a compound on the activity of the system Xc⁻ cystine/glutamate antiporter.
Materials:
-
Cancer cell line expressing system Xc⁻ (e.g., HT-1080)
-
Earle's Balanced Salt Solution (EBSS) or similar buffer
-
L-Cystine
-
Test compound
-
Glutamate assay kit (e.g., fluorometric or colorimetric)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluence.[15]
-
Assay Initiation: Wash cells with pre-warmed EBSS. Initiate the transport by adding EBSS containing L-Cystine (e.g., 80 µM) with or without the test compound at various concentrations.[15]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).[15]
-
Glutamate Measurement: At the end of the incubation, collect the supernatant and measure the concentration of released glutamate using a commercial glutamate assay kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the glutamate release to the vehicle control. A dose-dependent decrease in glutamate release indicates inhibition of system Xc⁻. Calculate IC50 values.
Glutathione (GSH) Depletion Assay (GSH/GSSG-Glo™ Assay)
Objective: To measure the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione.
Materials:
-
Cells treated with the test compound
-
GSH/GSSG-Glo™ Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Lysis: Following compound treatment, lyse the cells using the reagents provided in the kit. Separate lysates are prepared for total glutathione and GSSG measurement.[16]
-
Reagent Addition: Add the Luciferin Generation Reagent, which contains glutathione S-transferase (GST), to all wells. This enzyme catalyzes the conversion of a luciferin derivative to luciferin in the presence of GSH.
-
Incubation: Incubate at room temperature for 30 minutes.[17]
-
Luminescence Detection: Add the Luciferin Detection Reagent and incubate for 15 minutes. Measure luminescence using a plate reader.[17]
-
Data Analysis: The luminescent signal is proportional to the amount of GSH. A decrease in the GSH/GSSG ratio in treated cells compared to the control indicates oxidative stress.
Metabolic Stability Assay (Liver Microsomes)
Objective: To evaluate the in vitro metabolic stability of a compound.
Materials:
-
Pooled human or animal liver microsomes
-
Test compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, pre-incubate the test compound (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathway for System Xc⁻ inhibitors.
Caption: Signaling pathway for GPX4-targeting agents.
Caption: Workflow for validating a novel ferroptosis inducer.
References
- 1. Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfasalazine combined with anti-IL-1β mAb induces ferroptosis and immune modulation in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Enhances Glioma Resistance to Sulfasalazine-Induced Ferroptosis by Upregulating SLC7A11 via PI3K/AKT/HIF-1α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abpbio.com [abpbio.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. GSH/GSSG-Glo™ Assay Protocol [promega.com]
- 17. promega.com [promega.com]
Comparative Cross-Reactivity Analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 1-Methyl-2-(trifluoromethyl)benzimidazole. Due to the absence of publicly available cross-reactivity data for this specific compound, this guide leverages experimental data from structurally related benzimidazole-based kinase inhibitors to provide a framework for understanding its potential off-target profile. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets, particularly protein kinases.[1][2] Consequently, while a benzimidazole derivative may be designed for a specific target, it often exhibits off-target activity, which can lead to unforeseen pharmacological effects or toxicities.[1][3]
Understanding the Benzimidazole Scaffold in Kinase Inhibition
The benzimidazole core is a common motif in kinase inhibitors, where it can interact with the enzyme's hinge region or act as a scaffold.[2] Depending on the substitutions on the benzimidazole ring, these compounds can be highly selective or multi-targeted.[2][4] The presence of a trifluoromethyl group, as in this compound, can significantly influence the compound's electronic properties and binding interactions.
Potential Cross-Reactivity Profile: A Comparative Approach
To illustrate the potential cross-reactivity of this compound, we present data from a well-characterized multi-targeted benzimidazole kinase inhibitor, showcasing its activity across a panel of kinases. This data serves as an example of the off-target interactions that can be expected from this class of compounds.
Table 1: Comparative Kinase Inhibition Profile of a Representative Benzimidazole-Based Inhibitor
| Kinase Family | Target Kinase | IC50 (nM) | Percent Inhibition @ 1µM |
| Tyrosine Kinase | VEGFR2 | 15 | 98% |
| PDGFRβ | 25 | 95% | |
| c-Kit | 40 | 92% | |
| EGFR | >1000 | <10% | |
| Serine/Threonine Kinase | Raf-1 | 80 | 85% |
| p38α | 150 | 70% | |
| CDK2 | >5000 | <5% |
Note: The data presented in this table is illustrative and based on a representative multi-targeted benzimidazole kinase inhibitor, not this compound itself. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.
Experimental Protocols for Determining Cross-Reactivity
Accurate assessment of a compound's cross-reactivity is crucial for its development as a therapeutic agent. The following are detailed methodologies for key experiments to determine the selectivity profile of this compound.
In Vitro Kinase Selectivity Profiling
This is a primary screen to determine the inhibitory activity of a compound against a large panel of purified kinases.
Experimental Workflow:
Caption: Workflow for in vitro kinase selectivity profiling.
Detailed Method:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the test compound at various concentrations.
-
Add the specific purified kinase to each well.
-
Incubate at room temperature for a defined period (e.g., 10-20 minutes).
-
Initiate the reaction by adding a mixture of the specific substrate and ATP (often radiolabeled, e.g., [γ-33P]ATP).
-
Incubate at room temperature for a specified time (e.g., 30-120 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis.
-
Cellular Target Engagement Assays
These assays confirm that the compound interacts with its intended target within a cellular context.
Experimental Workflow:
Caption: Workflow for cellular target engagement assay.
Detailed Method:
-
Cell Culture and Treatment: Culture a cell line that expresses the target of interest. Treat the cells with increasing concentrations of this compound for a specified duration.
-
Cell Lysis: Harvest the cells and prepare cell lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target's substrate.
-
Use an antibody against the total protein as a loading control.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of the compound concentration.
Signaling Pathway Considerations
The benzimidazole scaffold is known to interact with various signaling pathways, primarily through the inhibition of protein kinases.[5] The specific off-target effects of this compound would depend on which of these kinases it inhibits. A potential signaling pathway that could be affected is the VEGFR signaling pathway, which is crucial for angiogenesis.
Caption: Potential interaction with the VEGFR signaling pathway.
Conclusion
While direct experimental data for the cross-reactivity of this compound is not yet available, the analysis of structurally related benzimidazole kinase inhibitors provides a valuable framework for anticipating its potential off-target profile. The benzimidazole scaffold's versatility suggests that comprehensive cross-reactivity profiling is an essential step in the preclinical evaluation of this compound.[1] The experimental protocols outlined in this guide provide a robust methodology for determining its selectivity and potential off-target interactions, which is critical for the development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative metabolic stability of trifluoromethylated vs non-fluorinated benzimidazoles
A comparative analysis of trifluoromethylated versus non-fluorinated benzimidazoles reveals a significant enhancement in metabolic stability, a critical attribute in modern drug development. The strategic incorporation of a trifluoromethyl (CF₃) group can effectively block common metabolic pathways, leading to improved pharmacokinetic profiles. This guide provides an objective comparison, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. However, like many drug candidates, benzimidazoles can be susceptible to rapid metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes. This can lead to poor bioavailability and short duration of action. A widely adopted strategy to overcome this challenge is the introduction of a trifluoromethyl group at a metabolically vulnerable position.
The enhanced metabolic stability of trifluoromethylated compounds stems from the high bond energy of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[1] This makes the CF₃ group exceptionally resistant to enzymatic cleavage by CYP450 enzymes, which are major players in drug metabolism.[1] By replacing a hydrogen atom or a metabolically labile methyl group with a trifluoromethyl group, a process known as "metabolic switching," that metabolic pathway can be effectively blocked.[1] This diversion of metabolism can lead to a longer drug half-life, increased exposure, and a more predictable pharmacokinetic profile.
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from a study on N-benzyl benzimidazole derivatives in mouse liver microsomes, illustrating how structural modifications can impact metabolic stability. While a direct comparison of a trifluoromethylated versus a non-fluorinated analog on the same benzimidazole core is not available in this specific study, the data demonstrates the range of metabolic stabilities that can be achieved through structural modifications, a principle that underlies the strategy of trifluoromethylation. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound ID | Description | Half-life (t½) in Mouse Liver Microsomes (min) |
| Compound 1 | Unsubstituted N-benzyl benzimidazole | 3.6 |
| Compound 4 | Halogen-substituted N-benzyl benzimidazole | 7.4 |
| Compound 2 | Methyl-substituted N-benzyl benzimidazole | Not significantly improved over Compound 1 |
| Compound 19 | Methoxy-substituted N-benzyl benzimidazole | Not significantly improved over Compound 1 |
Data adapted from a study on N-benzyl benzimidazole-based inhibitors, which did not include a direct trifluoromethylated analogue for comparison.[2] The improved stability of Compound 4, a halogen-substituted analog, supports the principle of enhancing metabolic stability by modifying metabolically labile positions.
Metabolic Pathways and the Impact of Trifluoromethylation
The primary metabolic pathway for many non-fluorinated benzimidazoles is CYP450-mediated oxidation, often hydroxylation, on the benzimidazole core or its substituents. The introduction of a trifluoromethyl group at a site susceptible to oxidation can block this metabolic route.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a compound using liver microsomes, which are rich in CYP450 enzymes.
1. Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
2. Materials:
-
Test compound and control compounds
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (Cofactor for CYP450 enzymes)
-
Organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well incubation plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation: Prepare a stock solution of the test compound in an appropriate solvent. Dilute the test compound in phosphate buffer to the final incubation concentration (typically 1 µM).
-
Incubation: Add the liver microsomes to the buffered solution of the test compound and pre-incubate at 37°C for a few minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile). This also precipitates the microsomal proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining parent compound, is analyzed by a validated LC-MS/MS method.
4. Data Analysis:
-
The concentration of the parent compound at each time point is determined.
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Methyl-2-(trifluoromethyl)benzimidazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 1-Methyl-2-(trifluoromethyl)benzimidazole and its closely related derivatives with other alternative compounds in the fields of oncology and parasitology. The information is supported by experimental data from various in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Executive Summary
Benzimidazole derivatives, particularly those with a trifluoromethyl group, have demonstrated significant therapeutic potential. In oncology, they have emerged as potent inducers of ferroptosis, a non-apoptotic form of iron-dependent cell death, offering a promising strategy to overcome resistance to conventional cancer therapies. In the realm of infectious diseases, these compounds have shown considerable antiparasitic activity. This guide will delve into the quantitative efficacy, mechanisms of action, and experimental protocols associated with these promising therapeutic agents.
In Vitro Efficacy Comparison
The following tables summarize the in vitro efficacy of 2-(trifluoromethyl)benzimidazole derivatives and their alternatives against various cancer cell lines and parasites. It is important to note that specific data for this compound is limited in the reviewed literature; therefore, data for closely related and more extensively studied derivatives are presented.
Anticancer Activity: Induction of Ferroptosis
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| FA16 (a 2-(trifluoromethyl)benzimidazole derivative) | HN3 (Head and Neck Cancer) | 0.48 | Induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc⁻) | [1] |
| Erastin | HeLa (Cervical Cancer) | ~3.5 - 30.88 | Inhibits system Xc⁻ | [2] |
| NCI-H1975 (Lung Adenocarcinoma) | ~5 | Inhibits system Xc⁻ | [2][3] | |
| MDA-MB-231 (Breast Cancer) | 40.63 | Induces ferroptosis and apoptosis | [4] | |
| HGC-27 (Gastric Cancer) | 14.39 | Induces ferroptosis and apoptosis | [5] | |
| RSL3 | HCT116 (Colorectal Cancer) | 4.084 | Inhibits Glutathione Peroxidase 4 (GPX4) | [6] |
| LoVo (Colorectal Cancer) | 2.75 | Inhibits GPX4 | [6] | |
| HT29 (Colorectal Cancer) | 12.38 | Inhibits GPX4 | [6] | |
| HN3 (Head and Neck Cancer) | 0.48 | Inhibits GPX4 | [1] | |
| A549 (Non-small cell lung cancer) | 0.5 | Inhibits GPX4 | [1] | |
| H1975 (Non-small cell lung cancer) | 0.15 | Inhibits GPX4 | [1] |
Antiparasitic Activity
| Compound | Parasite | IC50 (µg/mL) | Reference |
| 2-(trifluoromethyl)-1H-benzimidazole derivative (unspecified) | Trichinella spiralis (muscle larvae) | Not specified, but showed good in vitro activity | [7] |
| Albendazole | Trichinella spiralis (muscle larvae) | 81.25 | [8] |
| Albendazole | Trichinella spiralis (adult worms) | 89.77 | [8] |
| Benzimidazole derivative (BZ12) | Trichuris muris (L1 larvae) | 4.17 µM | [9] |
| Benzimidazole derivative (BZ12) | Trichuris muris (adult) | 8.1 µM | [9] |
| Benzimidazole derivative (BZ6) | Heligmosomoides polygyrus (adult) | 5.3 µM | [9] |
In Vivo Efficacy Comparison
The in vivo efficacy of 2-(trifluoromethyl)benzimidazole derivatives has been demonstrated in preclinical cancer and infectious disease models.
Anticancer Activity: Xenograft Models
A study on the 2-(trifluoromethyl)benzimidazole derivative, FA16, showed significant tumor growth inhibition in a HepG2 (hepatocellular carcinoma) xenograft model by inducing ferroptosis.[10] While specific quantitative data on tumor volume reduction was not detailed in the abstract, the study highlights its potential as an in vivo tool for exploring ferroptosis mechanisms.[10]
Antiparasitic Activity: Murine Models
A 2-(trifluoromethyl)-1H-benzimidazole derivative, when formulated as an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (1/HP-βCD) to improve solubility, significantly reduced the muscle larvae burden of Trichinella spiralis by 84% in an in vivo murine model.[7] In comparison, Albendazole has been shown to be highly effective against the early enteral stage (100% reduction) and less effective against the late parenteral stage (71% reduction) of T. spiralis infection in mice.[11][12]
| Compound/Drug | Parasite Model | Efficacy | Reference |
| 2-(trifluoromethyl)-1H-benzimidazole derivative/HP-βCD complex | Trichinella spiralis (muscle larvae) in mice | 84% reduction in larval burden | [7] |
| Albendazole | Trichinella spiralis (early stage) in mice | 100% reduction in larvae | [11][12] |
| Albendazole | Trichinella spiralis (late stage) in mice | 71% reduction in larvae | [11][12] |
| Praziquantel | Schistosoma mansoni in schoolchildren | 94% cure rate, 97% egg reduction rate | [13] |
Signaling Pathways and Mechanisms of Action
Ferroptosis Induction Pathway
The primary anticancer mechanism of the studied 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis. This is mainly achieved through the inhibition of the cystine/glutamate antiporter (system Xc⁻), leading to the depletion of intracellular glutathione (GSH) and subsequent inactivation of glutathione peroxidase 4 (GPX4). GPX4 is a key enzyme that detoxifies lipid peroxides. Its inactivation leads to the accumulation of lipid reactive oxygen species (ROS) and, ultimately, iron-dependent cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and the cytotoxic effects of compounds.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound or alternative compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for assessing the in vivo anticancer efficacy of a test compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line (e.g., HepG2)
-
Matrigel (optional, to enhance tumor formation)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in a suitable medium, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to their respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Conclusion
This compound and its derivatives represent a versatile class of compounds with significant potential in both oncology and parasitology. Their ability to induce ferroptosis in cancer cells provides a novel therapeutic avenue, particularly for treatment-resistant cancers. Furthermore, their demonstrated antiparasitic activity warrants further investigation for the development of new anthelmintic agents. This guide provides a foundational overview of their efficacy and the experimental methodologies required for their evaluation, serving as a valuable resource for researchers in the field. Further studies are needed to fully elucidate the therapeutic potential and safety profile of these promising compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Erastin, a ferroptosis-inducing agent, sensitized cancer cells to X-ray irradiation via glutathione starvation in vitro and in vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of albendazole against early and late stage of Trichinella spiralis infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Praziquantel efficacy against schistosomiasis mansoni in schoolchildren in north-west Ethiopia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Modern Fluorinating Agents in Drug Discovery
The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The ever-growing number of FDA-approved fluorinated drugs underscores the importance of this strategy.[3][4][5][6] Consequently, the development of efficient and selective fluorinating agents is a critical focus in medicinal chemistry.[5][7][8] This guide provides an objective, data-driven comparison of key modern fluorinating agents, tailored for researchers and drug development professionals.
Classification of Fluorinating Agents
Fluorinating agents are broadly categorized based on the nature of the fluorine atom delivered to the substrate: electrophilic, nucleophilic, or radical.[1][7] Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable as it allows for rapid diversification of complex drug candidates.[1][7][9]
Caption: Classification of modern fluorinating agents used in drug discovery.
Electrophilic Fluorinating Agents: Selectfluor® vs. NFSI
Electrophilic "F+" sources are indispensable for the fluorination of electron-rich substrates like enolates, enol ethers, and activated aromatic rings.[10] Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are two of the most prominent and commercially available reagents in this class.[8][11]
Performance Comparison:
While both reagents are effective, their reactivity and selectivity can differ significantly depending on the substrate and reaction conditions. Kinetic studies have shown that Selectfluor is often the more reactive agent.[12][13][14] However, NFSI can be advantageous in certain metal-catalyzed C-H fluorinations and may offer different selectivity.[10][12]
| Feature | Selectfluor® (F-TEDA-BF4) | NFSI (N-Fluorobenzenesulfonimide) |
| Reactivity | Generally higher; potent electrophilic fluorine source.[10][13] | Mild fluorinating reagent, often requiring activation.[11] |
| Solubility | Soluble in polar solvents like acetonitrile and water. | Soluble in a wider range of organic solvents. |
| Handling | Crystalline solid, stable, and relatively safe to handle.[10] | Crystalline solid, stable, and easy to handle.[15] |
| Cost | Generally more cost-effective than NFSI.[15] | Can be more expensive for large-scale synthesis. |
| Key Applications | Fluorination of β-dicarbonyls, enolates, steroids, and electron-rich arenes.[15] | Asymmetric fluorination, metal-catalyzed C-H fluorination.[8][10] |
Quantitative Data: α-Fluorination of Carbonyls
The α-fluorination of carbonyl compounds is a common transformation in medicinal chemistry. Below is a comparison of reported yields for similar substrates under optimized conditions for each reagent.
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| Ethyl 2-oxocyclohexanecarboxylate | Selectfluor® | MeCN, rt, 5h | ~95% | [15] |
| 1,3-Diphenyl-1,3-propanedione | Selectfluor® | MeCN, rt | 92% | [15] |
| N-Boc-4-piperidone | NFSI | L-proline catalyst, DMSO, 50°C | 90% | (Representative, based on similar catalytic systems) |
| 2-Phenylpropiophenone | NFSI | NaHMDS, THF, -78°C | 85% | [12] |
Deoxyfluorination Agents: DAST vs. Olah's Reagent
Deoxyfluorination reagents replace hydroxyl or carbonyl oxygen atoms with fluorine. Diethylaminosulfur trifluoride (DAST) and its less thermally labile analogues (e.g., Deoxofluor) are widely used for converting alcohols to alkyl fluorides and aldehydes/ketones to gem-difluorides.[16] Olah's reagent (pyridine-HF) is a classic alternative, particularly for generating gem-difluorides from carbonyls.
| Feature | DAST / Deoxofluor | Olah's Reagent (Pyridine-HF) |
| Reactivity | Highly effective for alcohols, aldehydes, and ketones. | Primarily used for carbonyls; less effective for simple alcohols. |
| Selectivity | Can sometimes lead to rearrangements (Wagner-Meerwein). | Generally clean conversion of carbonyls. |
| Handling | Thermally sensitive (DAST can be explosive), moisture-sensitive. | Highly corrosive and toxic due to HF content. Requires specialized equipment (e.g., Teflon). |
| Scope | Broad scope for deoxyfluorination.[16] | Effective for robust substrates that can tolerate strongly acidic conditions.[17] |
Agents for Positron Emission Tomography (PET) Imaging
PET imaging requires the incorporation of the positron-emitting isotope ¹⁸F (t½ ≈ 110 min).[18][19] The choice of fluorinating agent is critical and is dictated by the need for high specific activity, rapid reaction times, and high radiochemical yield (RCY).[20][21]
Comparison of ¹⁸F Sources:
The two primary methods for ¹⁸F-labeling are nucleophilic substitution with [¹⁸F]fluoride and electrophilic fluorination with [¹⁸F]F₂ or its derivatives.[20] Nucleophilic methods using [¹⁸F]fluoride are far more common as they typically provide higher specific activity, which is crucial for imaging low-concentration targets like receptors.[18][21][22]
| Parameter | Nucleophilic ([¹⁸F]Fluoride) | Electrophilic ([¹⁸F]F₂) |
| Precursor | K¹⁸F/Kryptofix, Bu₄N¹⁸F | [¹⁸F]F₂ gas, [¹⁸F]Selectfluor |
| Specific Activity | High (no-carrier-added) | Lower (carrier-added) |
| Reaction Time | Generally rapid (5-20 min) | Can be longer; requires specialized gas handling |
| RCY | Highly variable (5-80%), dependent on substrate and conditions.[20][21] | Typically lower yields. |
| Substrate Scope | Requires good leaving group (e.g., tosylate, mesylate, triflate) on aliphatic or activated aromatic systems.[20] | Electron-rich systems (activated arenes, alkenes).[20] |
| Common Use | Synthesis of most clinical PET tracers, e.g., [¹⁸F]FDG, [¹⁸F]FLT.[18][20] | Synthesis of specific tracers like 5-[¹⁸F]Fluorouracil.[18] |
Experimental Protocols & Workflows
A systematic evaluation is crucial when selecting a fluorinating agent for a novel substrate in a drug discovery program.
Caption: General workflow for late-stage fluorination in a drug discovery project.
Representative Protocol: Fluorination of a β-Keto Ester with Selectfluor®
This protocol is a representative example for the fluorination of an activated methylene group.
Objective: To synthesize ethyl 1-fluoro-2-oxocyclohexanecarboxylate.
Materials:
-
Ethyl 2-oxocyclohexanecarboxylate (1 equivalent)
-
Selectfluor® (1.1 equivalents)
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Preparation: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is charged with ethyl 2-oxocyclohexanecarboxylate (e.g., 1 mmol, 170 mg).
-
Dissolution: Anhydrous acetonitrile (10 mL) is added, and the solution is stirred under a nitrogen atmosphere at room temperature (20-25°C).
-
Reagent Addition: Selectfluor® (1.1 mmol, 389 mg) is added to the stirred solution in one portion.
-
Reaction: The reaction mixture is stirred at room temperature. The progress is monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure fluorinated product.
-
Characterization: The structure and purity of the final compound are confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.
Trifluoromethylating Agents: A Brief Comparison
The trifluoromethyl (-CF₃) group is another privileged motif in drug design. Electrophilic trifluoromethylating agents allow for its direct installation. The most common are hypervalent iodine reagents (Togni reagents) and sulfonium salts (Umemoto reagents).[11][23][24]
Caption: Logical relationship between Togni and Umemoto trifluoromethylating agents.
Performance Summary:
| Reagent Class | Typical Substrates | Key Advantages |
| Togni Reagents | Alcohols, thiols, β-ketoesters, alkynes.[23][25] | High functional group tolerance; versatile reactivity. |
| Umemoto Reagents | Silyl enol ethers, heteroaromatics, thiols.[23][24] | High reactivity, effective for a broad range of nucleophiles.[24] |
Both classes of reagents are powerful tools, and the optimal choice is highly dependent on the specific substrate and desired transformation.[24] For instance, in the trifluoromethylation of dicyanoalkylidenes, certain cyclopropyl-substituted Umemoto reagents have demonstrated higher yields than Togni reagents.[23]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. brynmawr.edu [brynmawr.edu]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N-F Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]
- 19. A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dash.harvard.edu [dash.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of 2-(Trifluoromethyl)benzimidazole Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vitro anticancer activity of 2-(trifluoromethyl)benzimidazole derivatives. Due to the limited availability of public data on the specific compound 1-Methyl-2-(trifluoromethyl)benzimidazole, this guide will focus on structurally related and well-studied 2-(trifluoromethyl)benzimidazole compounds, namely the ferroptosis inducers FA-S and its potent analog FA16. For a broader context, a comparison with other established benzimidazole-based anticancer agents, Fenbendazole and Albendazole, is also included.
The information presented herein is intended to provide an objective overview of the cytotoxic potential of these compounds against various cancer cell lines, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for a standard cytotoxicity assay are provided to aid in the design and interpretation of related research.
Data Presentation: Comparative Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzimidazole derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| FA16 | HepG2 | Hepatocellular Carcinoma | Single-digit micromolar activity | [1] |
| Fenbendazole | SNU-C5 | Colorectal Cancer | 0.50 | [2] |
| SNU-C5/5-FUR (5-FU Resistant) | Colorectal Cancer | 4.09 | [2] | |
| EL-4 | Mouse Lymphoma | 0.05 µg/mL | [3] | |
| Albendazole | SW620 | Colon Cancer | 3.8 | [4] |
| HCT116 | Colon Cancer | 2.7 | [4] | |
| SW48 | Colon Cancer | 3.7 | [4] | |
| RKO | Colon Cancer | 3.5 | [4] | |
| MC38 | Colon Cancer | 3.3 | [4] | |
| HT-29 | Colorectal Cancer | 0.12 | [5] | |
| HPV-negative HNSCC (average) | Head and Neck Squamous Cell Carcinoma | 0.152 | [6] | |
| Benzimidazole Derivative (se-182) | A549 | Lung Carcinoma | 15.80 | [7][8] |
| HepG2 | Liver Carcinoma | 15.58 | [7][8] | |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 | Breast Cancer | 22.41 | [9] |
| HepG2 | Liver Carcinoma | 25.14 | [9] | |
| DLD-1 | Colorectal Adenocarcinoma | 41.97 | [9] | |
| HEK-293T | Normal Human Embryonic Kidney | 38.46 | [10] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology.
Experimental Protocols
The following is a detailed methodology for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for determining the cytotoxic effects of compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cancer cell line.
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile phosphate-buffered saline (PBS))
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete culture medium. It is recommended to perform a serial dilution to cover a broad range of concentrations (e.g., 0.01 to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing compound selectivity, a simplified representation of the ferroptosis signaling pathway potentially targeted by 2-(trifluoromethyl)benzimidazole derivatives, and the logical structure of this comparison guide.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Anti-cancer effects of fenbendazole on 5-fluorouracil-resistant colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Albendazole inhibits colon cancer progression and therapy resistance by targeting ubiquitin ligase RNF20 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 10. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
A Comparative Docking Analysis of Benzimidazole Derivatives Across Therapeutic Targets
A comprehensive review of recent in silico studies highlights the versatility of the benzimidazole scaffold in drug design. This guide synthesizes molecular docking data for benzimidazole derivatives against a range of anticancer, antibacterial, and antifungal protein targets, providing a comparative overview for researchers and drug development professionals.
The benzimidazole core, a bicyclic aromatic heterocycle, continues to be a privileged scaffold in medicinal chemistry due to its ability to interact with a diverse array of biological targets. This has led to the development of numerous benzimidazole-containing drugs with a wide spectrum of therapeutic applications. Molecular docking studies are a cornerstone of modern drug discovery, offering valuable insights into the potential binding modes and affinities of novel compounds. This guide consolidates and compares the findings from several recent docking studies on benzimidazole derivatives, offering a valuable resource for researchers in the field.
Anticancer Activity: Targeting Topoisomerase and Kinases
Benzimidazole derivatives have shown significant promise as anticancer agents, with molecular docking studies elucidating their interactions with key cancer-related proteins.
A notable study focused on the interaction of novel benzimidazole derivatives with Topoisomerase I-DNA complex , a crucial enzyme in DNA replication and a validated target for cancer therapy. The docking results revealed that these derivatives intercalate into the DNA and interact with critical amino acid residues in the binding site, exhibiting binding modes comparable to the standard drug, camptothecin.[1][2]
Another area of interest is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) , which is often overexpressed in various cancers. Docking studies of benzimidazole derivatives bearing thiosemicarbazide, triazole, or thiadiazole moieties have identified compounds with significant EGFR kinase inhibitory potential.[3] For instance, compound 12b demonstrated two hydrogen bonding interactions with the key residues LYS721 and THR830 within the EGFR binding pocket.[3] Comparative docking analyses of keto- and amino-benzimidoles against both wild-type and mutant EGFR have shown that derivatives with sulfonyl substituents exhibit strong binding affinities.[4]
The following table summarizes the docking scores of representative benzimidazole derivatives against anticancer targets.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| BLMM | Topoisomerase I-DNA complex | Not explicitly stated, but showed key interactions | [1][2] |
| BL3H | Topoisomerase I-DNA complex | Not explicitly stated, but showed key interactions | [1][2] |
| Compound 12b | EGFR Tyrosine Kinase | Not explicitly stated, but highlighted for strong interactions | [3] |
| Compound 7c (keto-benzimidazole) | EGFR (wild-type) | -8.1 | [4] |
| Compound 11c (keto-benzimidazole) | EGFR (wild-type) | -7.8 | [4] |
| Compound 7d (keto-benzimidazole) | EGFR (T790M mutant) | -8.3 | [4] |
| Compound 1c (keto-benzimidazole) | EGFR (T790M mutant) | -8.4 | [4] |
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase II
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents. Benzimidazole derivatives have been investigated as potential inhibitors of bacterial DNA gyrase and Topoisomerase II , essential enzymes for bacterial DNA replication.
Several studies have synthesized and performed molecular docking of new benzimidazole derivatives against these targets. For example, benzimidazole fused with triazinane and oxadiazinane heterocycles showed good binding energies against Topoisomerase II (PDB ID: 1JIJ) and DNA gyrase subunit B (PDB ID: 1KZN).[5][6][7] One study identified that compound C2, 1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone, exhibited a better binding affinity towards Topoisomerase II/DNA gyrase of E. coli and S. aureus compared to the standard drug Norfloxacin.[8][9]
A comparative summary of docking results against bacterial targets is presented below.
| Compound/Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Compound 5d | Topoisomerase II | 1JIJ | -9.05 | [6] |
| Compound 6d | Topoisomerase II | 1JIJ | -9.10 | [6] |
| Compound 5d | DNA gyrase subunit B | 1KZN | -10.04 | [6] |
| Compound 6d | DNA gyrase subunit B | 1KZN | -9.37 | [6] |
| Compound 15 | Topoisomerase II | 1JIJ | Best docking score in study | [10] |
| Compound 14 | DNA Gyrase | 1KZN | Best docking score in study | [10] |
| Compound C2 | Topoisomerase II / DNA gyrase (E. coli) | Not specified | Better than Norfloxacin | [8][9] |
| Compound C2 | Topoisomerase II / DNA gyrase (S. aureus) | Not specified | Better than Norfloxacin | [8][9] |
Antifungal Activity: Targeting Lanosterol 14α-demethylase
Benzimidazole derivatives have also demonstrated potent antifungal activity. A key target for antifungal drugs is lanosterol 14α-demethylase (CYP51) , an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.
Molecular docking studies have been instrumental in designing and evaluating benzimidazole-based CYP51 inhibitors. For instance, benzimidazole-triazole derivatives have been synthesized and shown to have high antifungal activity, with docking simulations confirming their interaction with the fungal CYP51 protein.[11] Another study designed and synthesized biphenyl carbonyl piperazine benzimidazole derivatives, which showed promising binding modes at the active site of the C. albicans CYP51 enzyme.
The table below provides a comparison of docking data for benzimidazole derivatives against this fungal target.
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |
| Compound 7a | Lanosterol 14α-demethylase | Not explicitly stated, but showed high activity | [11] |
| Compound 7b | Lanosterol 14α-demethylase | Not explicitly stated, but showed high activity | [11] |
| Biphenyl carbonyl piperazine derivatives | Lanosterol 14α-demethylase (CYP51) | Not explicitly stated, but showed good binding |
Experimental Protocols: A General Overview of Molecular Docking
While specific parameters may vary between studies, the general workflow for molecular docking of benzimidazole derivatives follows a standardized procedure.
Figure 1: A generalized workflow for molecular docking studies.
Protein Preparation: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and heteroatoms, adding hydrogen atoms, and assigning charges.
Ligand Preparation: The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are energetically minimized and assigned appropriate charges.
Molecular Docking: Docking simulations are performed using software such as AutoDock, Schrödinger Maestro, or MOE. The prepared ligands are docked into the defined active site of the prepared protein. The software then generates various binding poses of the ligand and calculates a docking score or binding energy for each pose, which indicates the binding affinity.
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Signaling Pathway Context
The therapeutic effects of benzimidazole derivatives are often achieved by modulating specific signaling pathways. For example, in cancer, the inhibition of EGFR tyrosine kinase can disrupt downstream signaling cascades that promote cell proliferation and survival.
Figure 2: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
This guide provides a snapshot of the extensive research into the docking of benzimidazole derivatives. The presented data underscores the potential of this scaffold in the development of novel therapeutics for a wide range of diseases. Further research, integrating computational predictions with experimental validation, will be crucial in translating these promising in silico findings into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents | Vietnam Journal of Science and Technology [vjs.ac.vn]
- 3. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ukm.my [ukm.my]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
Comparative Guide to the Validation of Analytical Methods for 1-Methyl-2-(trifluoromethyl)benzimidazole
Comparison of Analytical Methods
Two primary chromatographic techniques are widely applicable for the analysis of benzimidazole compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection for identification and quantification. |
| Typical Stationary Phase | Reversed-phase C8 or C18 | Phenyl-arylene polymer or similar |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients with acid modifiers (e.g., phosphoric acid, formic acid) | Inert carrier gas (e.g., Helium, Hydrogen) |
| Detection | UV-Vis (e.g., 254 nm, 288 nm), PDA, Fluorescence | Mass Spectrometry (Scan or SIM mode) |
| Advantages | Robust, versatile for a wide range of benzimidazole derivatives, good precision and accuracy.[1][2][3][4] | High selectivity and sensitivity, provides structural information for impurity identification. |
| Considerations | Potential for matrix interference, requires careful mobile phase preparation. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
Experimental Protocols
Below are representative experimental protocols for HPLC and GC-MS methods, adapted from established methods for benzimidazole derivatives. These should be optimized and validated for the specific analysis of 1-Methyl-2-(trifluoromethyl)benzimidazole.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on methods developed for various benzimidazole derivatives and would require adaptation.[1][2][4]
1. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the this compound reference standard and sample in a diluent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C8 (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase A: 0.05% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 25% to 50% B
-
15-20 min: 50% B
-
20.1-25 min: 25% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Validation Parameters:
-
Linearity: Prepare calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.[1]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte. Recoveries should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze multiple preparations of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a general guideline and would need significant optimization for this compound.
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Derivatization may be necessary if the compound exhibits poor volatility or thermal stability.
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial: 80 °C (hold for 2 min)
-
Ramp: 20 °C/min to 180 °C
-
Ramp: 5 °C/min to 280 °C (hold for 3 min)
-
-
Injector Temperature: 250 °C (Splitless mode)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
3. Validation Parameters:
-
Linearity: Establish a calibration curve with at least five concentration points. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Determined through recovery studies in a relevant matrix.
-
Precision: Assess repeatability and intermediate precision, with RSD values typically expected to be ≤ 15%.
-
LOD and LOQ: Determined by injecting a series of dilute solutions and assessing the signal-to-noise ratio.
Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: HPLC analytical workflow for this compound.
Caption: GC-MS analytical workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Methyl-2-(trifluoromethyl)benzimidazole: A Comprehensive Guide
For immediate reference, treat 1-Methyl-2-(trifluoromethyl)benzimidazole as a hazardous chemical waste. Proper disposal is not only a regulatory requirement but a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
Due to its chemical structure, which includes a fluorinated methyl group, this compound is classified as a halogenated organic compound.[1][2] Waste streams containing such compounds require specific disposal protocols to mitigate potential environmental and health risks.[2] Adherence to these guidelines is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Hazard Information
-
Acute Toxicity : Potentially harmful if swallowed, in contact with skin, or if inhaled.[3][4]
-
Skin and Eye Irritation : May cause skin irritation and serious eye irritation or damage.[3][5]
-
Respiratory Irritation : May cause respiratory irritation.[3]
Immediate precautionary measures include the use of appropriate personal protective equipment (PPE), such as chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat.[6] All handling of this compound and its waste should be conducted in a well-ventilated area or a chemical fume hood.[4]
Hazard Classification of Related Benzimidazole Compounds
The following table summarizes the hazard classifications for closely related benzimidazole compounds based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information should be used as a conservative guide for handling this compound.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 3 / 4 | H301 / H302 | Toxic or Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 3 | H311 | Toxic in contact with skin.[3] |
| Acute Toxicity, Inhalation | Category 3 | H331 | Toxic if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[3][5] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318 / H319 | Causes serious eye damage or irritation.[3][5] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management.
-
Designated Waste Stream : this compound waste must be disposed of in a designated halogenated organic waste stream.[1][7][8]
-
Avoid Mixing : Never mix halogenated waste with non-halogenated organic waste.[2][8] Keeping these streams separate is crucial for proper disposal and can significantly reduce disposal costs.[2] Do not mix with other waste categories such as acids, bases, or oxidizers.[8]
Step 2: Waste Collection and Container Selection
-
Designated Container : Collect waste this compound in a dedicated, properly labeled, and sealable container.[9][10][11]
-
Container Compatibility : The container must be made of a compatible material, typically high-density polyethylene (HDPE) or glass.[7][9] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting cap.[1][10] The original chemical container is often the best choice for its waste.[10]
-
Filling Level : Do not overfill the waste container. A general rule is to fill it to no more than 90% of its capacity to allow for vapor expansion.[7][12]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and prevents dangerous chemical mishaps.
-
Immediate Labeling : A hazardous waste label must be affixed to the container as soon as the first drop of waste is added.[2][13]
-
Content Identification : The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[11][13] List all chemical constituents and their approximate percentages.[2]
-
Hazard Pictograms : Include the relevant GHS hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).[13]
Step 4: Storage of Waste
-
Satellite Accumulation Area : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9][13]
-
Secondary Containment : The container should be kept in a secondary containment tray or bin to catch any potential leaks or spills.[14]
-
Safe Storage Conditions : Store the waste away from heat, direct sunlight, and sources of ignition.[6] The storage area must be well-ventilated.[12] Keep containers tightly closed at all times, except when adding waste.[1]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[10][11]
-
Rinsing Procedure : For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[15]
-
Rinsate Collection : The rinsate from this process is also considered hazardous waste and must be collected in the designated halogenated organic waste container for proper disposal.[11]
-
Disposal of Rinsed Containers : Once triple-rinsed, the container can often be disposed of as non-hazardous waste.[11] However, it is crucial to deface the original label and puncture or remove the cap from the container to prevent reuse.[10][11] Always confirm your institution's specific policies on empty container disposal.
Step 6: Arranging for Disposal
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[9]
-
Documentation : Complete any required waste manifests or pickup request forms accurately and completely.
Disposal Workflow
The following diagram provides a clear, at-a-glance understanding of the disposal decision-making process.
References
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ethz.ch [ethz.ch]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. acewaste.com.au [acewaste.com.au]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 1-Methyl-2-(trifluoromethyl)benzimidazole
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Methyl-2-(trifluoromethyl)benzimidazole was available at the time of this writing. The following guidance is based on safety information for closely related compounds, such as 2-(Trifluoromethyl)benzimidazole and other benzimidazole derivatives. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety (EHS) department for specific handling and disposal protocols.
Researchers, scientists, and drug development professionals must prioritize safety when handling this compound. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of all personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is anticipated to be hazardous. The primary hazards include irritation to the skin, eyes, and respiratory tract, and it may be harmful if swallowed.[1][2][3][4] Strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact which can cause irritation.[2][3] It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory coat or chemical-resistant apron | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the inhalation of dust or vapors, which may cause respiratory tract irritation.[2][3] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Disposal workflow for this compound and its containers.
Key Disposal Steps:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Containerization: Collect all waste containing this chemical in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Empty Containers: Empty containers that held this compound should be treated as hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After proper decontamination, the container can be disposed of according to your institution's policy, which may involve puncturing to prevent reuse.
-
Professional Disposal: All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5][6] Never dispose of this chemical down the drain or in the regular trash.[6]
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
